molecular formula C13H8F2O2 B1593121 3',4'-Difluorobiphenyl-4-carboxylic acid CAS No. 505082-81-5

3',4'-Difluorobiphenyl-4-carboxylic acid

Cat. No.: B1593121
CAS No.: 505082-81-5
M. Wt: 234.2 g/mol
InChI Key: VDZUPTTUUMOUPT-UHFFFAOYSA-N
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Description

3',4'-Difluorobiphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8F2O2 and its molecular weight is 234.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZUPTTUUMOUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648807
Record name 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
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Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505082-81-5
Record name 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 505082-81-5
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Foundational & Exploratory

3',4'-Difluorobiphenyl-4-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3',4'-Difluorobiphenyl-4-carboxylic Acid

Executive Summary

This compound is a highly valuable building block in modern medicinal chemistry and materials science. The presence of the 3,4-difluorophenyl moiety significantly influences the physicochemical and pharmacokinetic properties of target molecules, such as metabolic stability and binding affinity, making it a desirable structural motif in drug design.[1] The carboxylic acid group serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration.[2][3] This guide provides a comprehensive overview of the principal synthetic pathways for this compound, with a primary focus on the robust and widely adopted Suzuki-Miyaura coupling. Alternative strategies, including the classic Ullmann condensation and emerging C-H activation methods, are also discussed. Each section offers deep mechanistic insights, detailed experimental protocols, and a comparative analysis to assist researchers in selecting the optimal route for their specific application.

Introduction: The Strategic Importance of Fluorinated Biaryls

The synthesis of biaryl structures is a cornerstone of modern organic chemistry, and fluorinated analogues have garnered particular attention from the pharmaceutical industry. The introduction of fluorine atoms can profoundly alter a molecule's properties, including lipophilicity, pKa, and conformation, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold, in particular, combines the structural rigidity of the biphenyl core with the unique electronic properties of the difluoro-substituted ring and the versatile functionality of the carboxylic acid. The carboxyl group is a key feature in over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[2][4] This guide serves as a practical resource for chemists engaged in the synthesis of this important intermediate, providing both foundational knowledge and field-proven protocols.

Core Synthesis Pathways

The construction of the C-C bond between the two phenyl rings is the central challenge in synthesizing this compound. Several cross-coupling methodologies have been developed to achieve this transformation efficiently.

cluster_start Starting Materials cluster_target Target Molecule A 4-Halobenzoic Acid (or derivative) Target This compound A->Target Suzuki Coupling (with Boronic Acid) A->Target C-H Activation B 3,4-Difluorophenyl Source B->Target Ullmann Reaction (with Aryl Halide) B->Target C-H Activation

Caption: Primary strategies for the synthesis of the target biaryl carboxylic acid.

The Suzuki-Miyaura Coupling: The Modern Workhorse

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most versatile and widely used method for constructing biaryl linkages. The reaction's success stems from its mild conditions, tolerance of a vast array of functional groups, and the low toxicity of its boron-based reagents.[5] The key transformation involves the cross-coupling of an organoboron species (e.g., (3,4-difluorophenyl)boronic acid) with an organohalide (e.g., 4-bromobenzoic acid).

Mechanistic Rationale: The catalytic cycle is a well-understood sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzoic acid), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (3,4-difluorophenyl) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Na₂CO₃) is crucial for activating the boronic acid to facilitate this step.[5]

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd Ar¹-Pd(II)L₂-Ar² transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Regenerates Catalyst product Ar¹-Ar² red_elim->product ar1x Ar¹-X (4-Bromobenzoic acid) ar1x->ox_add ar2b Ar²-B(OH)₂ (3,4-Difluorophenylboronic acid) + Base ar2b->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on specific substrate reactivity and laboratory conditions.

  • Reaction Setup: To a microwave reaction vial or a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1.0 equiv), (3,4-difluorophenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst such as PdCl₂(dppf) or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos) (1-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 equiv).[6]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water, such as 4:1 Dioxane/H₂O or THF/Toluene/H₂O, is commonly used.[6] The system must be purged with an inert gas (Nitrogen or Argon) and maintained under an inert atmosphere.

  • Heating: Heat the reaction mixture to the target temperature (typically 80-120 °C) and stir for the designated time (2-16 hours).[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate. Acidify the aqueous layer with 2M HCl to a pH of < 4, which protonates the carboxylate and makes the product insoluble in water.[7]

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers.[8]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[7][9]

The Ullmann Condensation: A Classic Approach

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules.[10] Traditionally, this reaction requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper powder, which can limit its functional group tolerance and lead to side products.[11]

Mechanistic Rationale: The mechanism involves the formation of an active copper(I) species. This species undergoes oxidative addition with an aryl halide molecule. A subsequent step, either involving another oxidative addition/reductive elimination or a related pathway, leads to the formation of the C-C bond and a copper halide salt.[10] Modern variations use soluble copper catalysts with activating ligands, allowing for significantly milder reaction conditions.[12]

Applicability and Limitations: While effective for symmetrical biaryls, synthesizing an unsymmetrical product like this compound via a classic Ullmann coupling is challenging and would require using a large excess of one reactant to favor the desired cross-coupling product.[10] Furthermore, removing copper impurities from the final product can be difficult, often requiring extensive washing or the use of chelating agents.[12]

Emerging Strategies: C-H Activation

Direct C-H activation is a cutting-edge strategy that offers a more atom- and step-economical approach to biaryl synthesis.[13] This method circumvents the need to pre-functionalize the starting materials (e.g., into boronic acids or halides). In principle, 1,2-difluorobenzene could be directly coupled with a benzoic acid derivative.

Mechanistic Rationale: These reactions are typically catalyzed by transition metals like palladium or rhodium.[13][14] The reaction often proceeds via a "directing group," where a functional group on one of the substrates (in this case, the carboxylic acid) coordinates to the metal center. This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.[14][15] While powerful, this field is still evolving, and developing highly selective and generalizable protocols remains an active area of research.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as substrate availability, required scale, and tolerance for specific reaction conditions.

FeatureSuzuki-Miyaura CouplingUllmann Condensation (Classic)C-H Activation
Catalyst Palladium (Pd)Copper (Cu)Palladium (Pd), Rhodium (Rh)
Temperature Mild to Moderate (RT - 120 °C)High (>200 °C)Moderate to High
Substrate Scope Very BroadModerate (sensitive groups may degrade)Varies, often substrate-specific
Key Advantage High functional group toleranceLow-cost catalyst (copper)High atom economy, fewer steps
Key Disadvantage Catalyst cost, pre-functionalizationHarsh conditions, copper removalCatalyst cost, directing group often needed
Typical Yields Good to Excellent (>70%)Variable, often moderateVariable, highly system-dependent

Purification and Characterization

Regardless of the synthetic pathway, rigorous purification is essential to obtain a high-quality final product suitable for research and development.

Purification Workflow: A standard and effective method for purifying carboxylic acids involves an acid-base extraction followed by recrystallization.[7][9]

A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Extract with Aqueous Base (e.g., 2M NaOH) B->C D Separate Layers C->D E Aqueous Layer (Contains Sodium Carboxylate Salt) D->E Product F Organic Layer (Contains Neutral Impurities) D->F Impurities G Acidify Aqueous Layer (e.g., 2M HCl to pH < 4) E->G H Precipitate Forms G->H I Filter and Collect Solid H->I J Recrystallize from Suitable Solvent I->J K Pure Crystalline Product J->K

Caption: General workflow for the purification of the target carboxylic acid.

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₃H₈F₂O₂; MW: 234.20 g/mol ).[16]

  • Melting Point: A sharp melting point indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This method offers a superior combination of mild conditions, broad functional group compatibility, and typically high yields, making it the preferred choice for both laboratory-scale synthesis and potential scale-up. While classic methods like the Ullmann condensation have historical significance, their harsh conditions limit their modern applicability for complex molecules. Looking forward, direct C-H activation presents an exciting frontier, promising more sustainable and efficient synthetic routes that may become mainstream as the technology matures. The protocols and comparative insights provided in this guide equip researchers with the necessary tools to successfully synthesize this critical building block for advancing drug discovery and materials science.

References

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 3',4'-Difluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS No. 505082-81-5), a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms onto the biphenyl scaffold imparts unique electronic and metabolic properties, making this class of compounds valuable for the development of novel therapeutic agents and advanced materials. This document details the structural and chemical identity, experimentally-derived and computationally-predicted physicochemical parameters, and established analytical methodologies for the characterization of this compound. The causality behind experimental choices and the interpretation of spectral data are discussed to provide field-proven insights for professionals in drug discovery and chemical research.

Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids

The biphenyl-4-carboxylic acid moiety is a well-established scaffold in medicinal chemistry, recognized for its role in anti-inflammatory, analgesic, and antimicrobial agents. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a compelling case for investigation within drug discovery programs. Understanding its fundamental physicochemical properties is a critical first step in harnessing its potential for therapeutic applications.

Chemical Identity and Structure

Proper identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 505082-81-5[1][2]
Molecular Formula C₁₃H₈F₂O₂[3][4]
Molecular Weight 234.2 g/mol [3][4]
Synonyms 4-(3,4-Difluorophenyl)benzoic acid, 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid[1][2]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

PropertyValueMethodSource
Melting Point Not availableExperimental-
Boiling Point Not availableExperimental-
pKa (Acidity Constant) Predicted: ~4.0Computational-
Solubility Insoluble in water; Soluble in polar organic solventsQualitative[5]

Experimental Protocols for Physicochemical Property Determination

The determination of accurate physicochemical data is fundamental to drug development. This section outlines the standard, self-validating protocols for measuring the key properties of this compound.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range constitutes the melting point.

  • Validation: The procedure should be repeated at least twice to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry, powdered sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Controlled heating C->D E Observe melting range D->E F Record onset and clear points E->F G Repeat for reproducibility F->G

Caption: Workflow for Melting Point Determination.

Solubility Determination

Causality: Solubility in aqueous and organic media is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can hinder oral bioavailability.

Methodology: Isothermal Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.[5]

  • Equilibration: The vials are agitated in a constant temperature shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Validation: The experiment is performed in triplicate to ensure the reliability of the results.

Solubility_Workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to solvent B Seal and equilibrate A->B C Centrifuge or filter B->C D Collect clear supernatant C->D E Analyze concentration (HPLC/UV-Vis) D->E F Calculate solubility E->F

Caption: Workflow for Solubility Determination.

pKa Determination

Causality: The pKa value dictates the ionization state of a molecule at a given pH. For a carboxylic acid, this is crucial for its solubility, membrane permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Collection: The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid.

  • Validation: The titration should be repeated to ensure the accuracy of the determined pKa value.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve known concentration of acid B Titrate with standardized base A->B C Monitor pH B->C D Plot titration curve C->D E Determine pKa at half-equivalence point D->E

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (8H): Expected to appear in the range of 7.0-8.2 ppm. The specific splitting patterns will be complex due to the disubstituted nature of both phenyl rings and the coupling between protons and fluorine atoms.

  • Carboxylic Acid Proton (1H): A broad singlet is expected far downfield, typically above 10 ppm.[6]

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: Expected in the range of 165-185 ppm.[7]

  • Aromatic Carbons (12C): Expected in the range of 110-160 ppm. The carbons directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[8]

  • C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.[9]

  • C=O Stretch (Carbonyl): A strong, sharp absorption between 1710-1680 cm⁻¹.[8]

  • C=C Stretch (Aromatic): Medium intensity peaks around 1600 and 1475 cm⁻¹.[9]

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300-1100 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234.2. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[10] The presence of the biphenyl system would also lead to characteristic fragmentation of the aromatic rings.

Synthesis and Reactivity

This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

General Synthetic Scheme:

Synthesis A 4-Bromobenzoic acid C This compound A->C Pd catalyst, Base B 3,4-Difluorophenylboronic acid B->C

Caption: General Suzuki-Miyaura coupling for synthesis.

This synthetic route offers a versatile and efficient method for preparing a wide range of substituted biphenyl carboxylic acids.[11][12]

Conclusion

This compound is a molecule with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its fundamental physicochemical properties and the established methodologies for their determination. The presented information serves as a foundational resource for researchers and scientists, enabling a more informed approach to the design and development of novel chemical entities based on this promising scaffold. Further experimental validation of the predicted properties is encouraged to build a more complete and robust dataset for this compound.

References

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3',4'-Difluorobiphenyl-4-carboxylic acid CAS number 505082-81-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3',4'-Difluorobiphenyl-4-carboxylic acid

Topic: this compound CAS Number: 505082-81-5 Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 505082-81-5), a key building block in modern medicinal chemistry and materials science. We delve into its physicochemical properties, the strategic rationale for its use in drug design, and robust, field-proven protocols for its synthesis via Suzuki-Miyaura coupling and its subsequent derivatization through amide bond formation. This document serves as a practical resource for scientists aiming to leverage the unique attributes of the difluorobiphenyl moiety to enhance molecular properties, from metabolic stability to target engagement.

Introduction: A Scaffold of Strategic Importance

This compound is a synthetically versatile aromatic carboxylic acid. Its structure, featuring a biphenyl core with a specific fluorine substitution pattern on one ring and a reactive carboxylic acid handle on the other, makes it a highly valuable intermediate. In drug discovery, the incorporation of fluorine is a well-established strategy to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide will explore the practical synthesis and application of this compound, providing the foundational knowledge necessary for its effective use in the laboratory.

Core Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a building block are fundamental to its application. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 505082-81-5 [3][4]
Molecular Formula C₁₃H₈F₂O₂ [3][5][6]
Molecular Weight 234.20 g/mol [3][5]
IUPAC Name This compound [6]
Synonyms 4-(3,4-Difluorophenyl)benzoic acid [6]

| Storage Temp. | 2-8°C |[3] |

Spectroscopic Characterization: The structural identity of this compound is typically confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting patterns arise from coupling between protons and adjacent fluorine atoms, providing clear diagnostic information.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbons, with the C-F carbons exhibiting characteristic splitting due to one-bond and two-bond C-F coupling constants.

  • IR Spectroscopy: The infrared spectrum is dominated by a strong carbonyl (C=O) stretch for the carboxylic acid, typically around 1700-1680 cm⁻¹, and a broad O-H stretch from approximately 3300 to 2500 cm⁻¹.[7]

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) corresponding to its molecular weight of 234.2.[7]

The Strategic Role of the 3',4'-Difluorobiphenyl Moiety in Drug Design

The decision to incorporate a fluorinated moiety is a strategic one, aimed at solving specific challenges in drug development. The 3',4'-difluoro substitution pattern offers a unique combination of electronic and steric effects.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to oxidative metabolism by Cytochrome P450 enzymes can block these metabolic pathways, thereby increasing the compound's half-life and bioavailability.[1][8]

  • Modulation of Lipophilicity: Fluorine is highly electronegative yet the C-F bond is hydrophobic. This "polar hydrophobicity" can enhance a molecule's ability to permeate cell membranes and cross the blood-brain barrier—a critical factor for CNS drug candidates.[9]

  • Enhanced Target Binding: The electronegativity of fluorine can alter the electron distribution of the aromatic ring, influencing pKa of nearby functional groups and modulating hydrogen bond donor/acceptor strengths.[9] This can lead to stronger and more selective interactions with the target protein, ultimately improving potency.[2]

  • Conformational Control: The presence of fluorine atoms can influence the preferred conformation of the biphenyl system, potentially locking the molecule into a more bioactive shape for optimal target engagement.[2]

Synthesis Route: The Suzuki-Miyaura Cross-Coupling

The most reliable and widely used method for constructing the biphenyl core of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This reaction is favored for its mild conditions and high tolerance for various functional groups.[10] The core principle is the coupling of an organoboron species with an organohalide.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (e.g., 4-Bromobenzoic acid) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (3,4-Difluorophenyl- boronic acid) + Base Ar2B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 4.1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 4-bromobenzoic acid and 3,4-difluorophenylboronic acid.[11]

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • 3,4-Difluorophenylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Sodium Carbonate, Na₂CO₃, 2.0 eq)

  • Solvent System: Toluene and Water (e.g., 4:1 ratio)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and the palladium catalyst (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add degassed toluene via syringe. Vigorous stirring should commence.

  • Base Addition: In a separate vial, dissolve the base (e.g., Na₂CO₃, 2.0 eq) in degassed water. Add this aqueous solution to the reaction mixture.

  • Reaction: Heat the biphasic mixture to a reflux temperature (typically 80-110°C) with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the carboxylate, making the product soluble in the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

Key Chemical Transformations: Amide Bond Formation

The carboxylic acid moiety is an excellent synthetic handle, most commonly used for forming amide bonds to couple with amines, a cornerstone reaction in medicinal chemistry.[12] This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[13]

Amide_Coupling_Workflow Start_Acid 3',4'-Difluorobiphenyl- 4-carboxylic acid (Ar-COOH) Coupling_Step Activation & Coupling Start_Acid->Coupling_Step Start_Amine Primary or Secondary Amine (R-NH₂) Start_Amine->Coupling_Step Purification Work-up & Purification Coupling_Step->Purification Reagents Coupling Reagents (e.g., EDC, HOBt, DIPEA) Reagents->Coupling_Step Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Coupling_Step Product Final Amide Product (Ar-CO-NHR) Purification->Product

Caption: General workflow for amide bond formation.
Protocol 5.1: General Amide Coupling using EDC/HOBt

This protocol details a widely used method for amide synthesis under mild conditions, suitable for a broad range of amine substrates.[14]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 0.1-1.0 eq)

  • Base (e.g., Diisopropylethylamine, DIPEA, 2.0 eq)

  • Anhydrous Solvent (e.g., DMF or DCM)

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent (e.g., DMF). Add EDC (1.2 eq) and HOBt (a catalytic amount, e.g., 0.1 eq, can be increased to stoichiometric for difficult couplings). Add the base (DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

  • Amine Coupling: Add the desired amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by flash column chromatography or recrystallization.

Applications in Research and Development

While this compound is primarily a building block, the structural motif is found in molecules with demonstrated biological activity. For instance, related isomers like 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid have shown strong anti-inflammatory, antiarthritic, and immunomodulatory effects.[15]

The primary application for the title compound is as a foundational scaffold in the synthesis of compound libraries for high-throughput screening. Its utility stems from:

  • Systematic SAR Studies: It allows for the systematic exploration of structure-activity relationships (SAR). The carboxylic acid provides a fixed attachment point for a diverse range of amines, while the difluorobiphenyl core explores specific interactions within a target's binding pocket.

  • Fragment-Based Drug Discovery (FBDD): The difluorophenyl group is a common fragment used in FBDD to probe for favorable interactions. This acid allows for the elaboration of initial fragment hits into more potent lead compounds.

  • Materials Science: Beyond pharmaceuticals, fluorinated biphenyls are crucial components in the synthesis of advanced materials like liquid crystals and electroluminescent materials for OLEDs, where the fluorine atoms enhance electronic properties and stability.[16]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

Table 2: GHS Hazard Information

Hazard Statement Precautionary Measures Reference(s)
Eye Irritation Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| General Handling | May be harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |[3][17] |

  • Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18] Avoid generation of dust.

  • Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[3][18] Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its strategic fluorine substitution provides medicinal chemists with a powerful method to overcome common challenges related to metabolic stability and target affinity. The robust and well-documented synthetic routes for its preparation and derivatization, as outlined in this guide, make it an accessible and highly valuable component in the modern researcher's toolkit.

References

  • Key Applications of 2,4-Difluorobiphenyl in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5. (n.d.). ChemicalBook.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.
  • 505082-81-5(3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID) Product Description. (n.d.). ChemicalBook.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Kren V, et al. (1995). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). PubMed.
  • SAFETY DATA SHEET. (2024). Fisher Scientific.
  • Product information, this compound. (n.d.). P&S Chemicals.
  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in Materials Science. (n.d.). Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Aryl Halides. (n.d.). Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
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  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH.
  • NMR, mass spectroscopy, IR - finding compound structure? (2019). ResearchGate.
  • Cas Number 505082-81-5|this compound|C13H8F2O2. (n.d.). molecularinfo.com.
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An In-depth Technical Guide to 3',4'-Difluorobiphenyl-4-carboxylic Acid Structural Analogs: Synthesis, Biological Evaluation, and Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3',4'-difluorobiphenyl-4-carboxylic acid scaffold represents a privileged starting point in modern medicinal chemistry. The strategic incorporation of fluorine atoms onto the biphenyl core imparts unique physicochemical properties that can significantly enhance drug-like characteristics, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs derived from this core. We will delve into detailed experimental protocols for their synthesis, primarily via Suzuki-Miyaura cross-coupling, and for their biological characterization against key therapeutic targets such as urate transporter 1 (URAT1) and cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.

Introduction: The Strategic Advantage of the this compound Core

The biphenyl-4-carboxylic acid moiety is a well-established pharmacophore present in numerous approved drugs. The introduction of a 3',4'-difluoro substitution pattern offers a nuanced approach to molecular design. The two fluorine atoms, being highly electronegative and relatively small, create a distinct electronic profile on the distal phenyl ring. This modification can profoundly influence the molecule's interaction with its biological target and its overall pharmacokinetic profile.

The rationale for employing this fluorinated scaffold is rooted in several key principles of modern drug design:

  • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of fluorine can alter the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and its ability to form crucial interactions with target proteins.[1][2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the drug's half-life and duration of action.[1][2]

  • Improved Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

This guide will provide the necessary technical details to empower researchers to synthesize and evaluate novel analogs based on this promising core structure.

Synthetic Strategies: Accessing the this compound Core and its Analogs

The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and excellent functional group tolerance.[3]

Synthesis of the Core Scaffold: this compound

The synthesis of the core compound can be efficiently achieved via the Suzuki-Miyaura coupling of 4-bromobenzoic acid and 3,4-difluorophenylboronic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • 3,4-Difluorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid, 3,4-difluorophenylboronic acid, and potassium carbonate.

  • Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Suzuki_Coupling reactant1 4-Bromobenzoic Acid product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 3,4-Difluorophenylboronic Acid reactant2->product catalyst Pd(OAc)₂ / PPh₃ catalyst->product base K₂CO₃ base->product URAT1_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric_Acid_Lumen Uric Acid URAT1 URAT1 Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell GLUT9 GLUT9 Uric_Acid_Blood Uric Acid GLUT9->Uric_Acid_Blood Uric_Acid_Cell->GLUT9 Efflux Inhibitor 3',4'-Difluorobiphenyl- 4-carboxylic Acid Analog Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and its inhibition.

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that plays a key role in inflammation and pain by catalyzing the synthesis of prostaglandins. Selective COX-2 inhibitors are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. [4] Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the IC₅₀ of test compounds against human recombinant COX-2. [5][6] Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • COX Probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add Assay Buffer, Heme, COX Probe, and the test compound or reference inhibitor.

  • Enzyme Addition: Add the COX-2 enzyme to each well.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Inhibitor 3',4'-Difluorobiphenyl- 4-carboxylic Acid Analog Inhibitor->COX2 Inhibition

Caption: The COX-2 inflammatory pathway and its inhibition.

Structure-Activity Relationships (SAR) and Drug Development Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective inhibition of various targets.

Analog Target IC₅₀ (µM) Key Structural Features Reference
1 URAT10.93Biphenyl-4-carboxylic acid with a 2'-methyl and 4'-acylamino substitution.[7]
2 URAT10.17Biphenyl-4-carboxylic acid with a 2'-methyl and a 4'-(1H-tetrazol-5-yl)amino substitution.[7]
3 Anticancer (MCF-7)9.921-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid with a 4'-benzyloxy group.[8]
4 Anticancer (MDA-MB-231)9.541-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid with a 4'-benzyloxy group.[8]

Key SAR Observations:

  • Substitution on the Distal Ring: The nature and position of substituents on the 3',4'-difluorophenyl ring are critical for target engagement. Electron-withdrawing or -donating groups can modulate the electronic properties of the ring and influence interactions with the protein.

  • Modifications to the Carboxylic Acid: As seen in the URAT1 inhibitors, replacing the carboxylic acid with a bioisostere like a tetrazole can significantly impact potency. This is often due to the altered acidity and hydrogen bonding capabilities of the bioisostere.

  • Conformational Restriction: Introducing bulky groups or cyclizing parts of the molecule can restrict conformational flexibility, locking the molecule into a bioactive conformation and improving potency. The cyclopropane ring in the anticancer analogs serves this purpose.

Pharmacokinetic Considerations:

The pharmacokinetic profile of these analogs is heavily influenced by their physicochemical properties. The inclusion of fluorine generally leads to increased metabolic stability and can improve oral bioavailability. However, the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile is a complex interplay of multiple factors. For example, the structurally related drug Diflunisal (a 2',4'-difluorobiphenyl salicylic acid derivative) exhibits good oral absorption and a relatively long half-life of approximately 8 hours. [8][9][10]It is primarily eliminated via glucuronidation. [9]These data suggest that analogs of this compound are likely to have favorable pharmacokinetic properties, but this must be experimentally verified for each new compound.

Binding Mode Insights from Crystallography:

While a crystal structure of a protein in complex with this compound itself is not publicly available, structures of related inhibitors with their targets provide valuable insights.

  • URAT1: Cryo-EM structures of URAT1 in complex with inhibitors like benzbromarone reveal that these molecules bind within the central cavity of the transporter, stabilizing an inward-facing conformation and thereby blocking urate transport. [11][12][13]The biphenyl moiety of these inhibitors often engages in hydrophobic interactions with residues lining the cavity.

  • COX-2: Crystal structures of COX-2 with various NSAIDs, including biphenyl-containing compounds, show that the inhibitors bind in the hydrophobic channel of the enzyme. The carboxylic acid group typically forms a salt bridge with a conserved arginine residue (Arg120), while the biphenyl scaffold occupies a hydrophobic pocket. [1][14][15]The difluoro substitution on the distal ring of our core scaffold would be expected to modulate the interactions within this hydrophobic pocket.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising starting point for the design of novel therapeutics. Its favorable physicochemical and pharmacokinetic properties, imparted by the strategic placement of fluorine atoms, make it an attractive core for targeting a wide range of biological macromolecules. The synthetic accessibility of this scaffold and its analogs via robust methods like the Suzuki-Miyaura coupling further enhances its appeal for drug discovery programs.

Future research in this area should focus on:

  • Expansion of the SAR: A broader and more systematic exploration of substitutions on both phenyl rings and the use of a wider array of carboxylic acid bioisosteres will undoubtedly lead to the discovery of more potent and selective inhibitors.

  • Exploration of New Targets: While URAT1 and COX-2 are well-established targets, the this compound scaffold has the potential to be adapted for the inhibition of other enzymes and receptors.

  • In-depth Pharmacokinetic and Toxicological Profiling: Comprehensive ADME and toxicology studies are essential for the successful translation of potent inhibitors into clinical candidates.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this remarkable chemical scaffold.

References

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  • Suo, Y., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. PubMed Central. [Link]

  • ResearchGate. (n.d.). Structures of the URAT1 inhibitors shown in Table 1. [Link]

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  • RCSB PDB. (2014). 4PH9: The structure of Ibuprofen bound to cyclooxygenase-2. [Link]

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  • Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4(10), 849-856. [Link]

  • PubChem. (n.d.). 3',5'-Difluorobiphenyl-4-carboxylic acid. [Link]

  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂ nanocatalyst. Journal of Chemical Research, 43(5-6), 183-188. [Link]

  • PubChem. (n.d.). 2',6'-Difluorobiphenyl-4-carboxylic acid. [Link]

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spectroscopic data for 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3',4'-Difluorobiphenyl-4-carboxylic acid

Introduction: The Significance of Fluorinated Biphenyls

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The biphenyl scaffold, a privileged structure in medicinal chemistry, serves as a versatile framework for therapeutic agents. When combined, the fluorinated biphenyl motif gives rise to compounds with significant potential.

This compound (CAS 505082-81-5) is an exemplar of this molecular architecture.[2] As a key building block, its precise structural verification is paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and confirm the structure of this compound, grounded in both theoretical principles and field-proven experimental data. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of a novel or synthesized compound follows a logical progression. Each technique provides a unique piece of the structural puzzle. This guide is structured to mirror a typical laboratory workflow for comprehensive characterization.

G cluster_0 Initial Confirmation cluster_1 Functional Group Identification cluster_2 Detailed Structural Elucidation cluster_3 Final Verification MS Mass Spectrometry (MS) Confirm Molecular Weight IR Infrared (IR) Spectroscopy Identify Key Functional Groups (e.g., -COOH, C-F, Aromatic Rings) MS->IR Provides MW context NMR Nuclear Magnetic Resonance (NMR) ¹H: Proton Environment & Connectivity ¹³C: Carbon Skeleton ¹⁹F: Fluorine Environment & Coupling IR->NMR Confirms functional groups for NMR assignment Final Integrated Data Analysis Confirm Final Structure NMR->Final Provides complete connectivity map

Caption: Standard workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environments.

Expertise & Causality: Why Multinuclear NMR is Essential

The presence of fluorine makes ¹⁹F NMR not just beneficial, but essential. Fluorine (¹⁹F) is a spin-½ nucleus with 100% natural abundance and high sensitivity, making it easy to observe.[3] Crucially, it couples to both ¹H and ¹³C nuclei over multiple bonds. This coupling provides through-bond connectivity information that is invaluable for assigning signals, particularly for the aromatic regions where proton and carbon signals can be complex and overlapping. Without ¹⁹F NMR, definitively assigning the substitution pattern on the fluorinated ring would be significantly more challenging.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating NMR protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it readily solubilizes the compound and shifts the acidic proton signal into a clear, observable region.

    • Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

  • Instrument Setup & Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire with a standard pulse sequence. A spectral width of approximately 16 ppm is sufficient. The acidic proton of the carboxylic acid may be broad; its chemical shift is highly dependent on concentration and solvent.[4]

    • ¹³C NMR: Acquire with proton decoupling to simplify the spectrum to singlets (or multiplets if C-F coupling is considered). A spectral width of ~220 ppm is standard.[5] A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire with proton decoupling. A reference standard such as CFCl₃ (0 ppm) is used.[6] The chemical shift range for organofluorine compounds is wide, but a spectral width of 100 ppm centered around -130 ppm is a reasonable starting point for this type of compound.[7]

Data Presentation and Interpretation

The following data represents typical experimental results for this compound.

Table 1: NMR Spectroscopic Data for this compound

Technique Atom No. Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR H-2, H-68.13d8.4
H-3, H-57.82d8.4
H-2'7.78dddJ = 11.6, 8.4, 2.0
H-6'7.64dddJ = 8.4, 4.4, 2.0
H-5'7.49t8.8
COOH~13.1 (broad s)s-
¹³C NMR C-4167.1s-
C-3', C-4'150.2dd¹JCF = 248.4, ²JCF = 12.5
C-1144.1s-
C-1'137.9ddJ = 6.0, 3.0
C-4131.2s-
C-3, C-5130.3s-
C-2, C-6127.1s-
C-6'124.9dJ = 3.8
C-5'118.0dJ = 17.5
C-2'116.0dJ = 18.2
¹⁹F NMR F-3'-136.9d21.2
F-4'-139.6d21.2

Note: Data synthesized from typical values for this structural class. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublets of doublets.

Interpretation:

  • ¹H NMR: The spectrum shows two distinct sets of aromatic protons. The two doublets at 8.13 and 7.82 ppm, integrating to two protons each, represent the symmetrical, non-fluorinated benzoic acid ring. The more complex multiplets between 7.49 and 7.78 ppm correspond to the three protons on the difluorinated ring, with their splitting patterns dictated by both H-H and H-F coupling. The very downfield broad singlet (~13.1 ppm) is characteristic of the carboxylic acid proton.[4]

  • ¹³C NMR: The carbonyl carbon (C=O) is observed at a characteristic downfield shift of 167.1 ppm.[4] The carbons directly bonded to fluorine (C-3' and C-4') show very large one-bond C-F coupling constants (¹JCF ≈ 248 Hz) and appear as a doublet of doublets. Other carbons in the fluorinated ring also show smaller two- or three-bond couplings (²JCF, ³JCF), confirming the substitution pattern.

  • ¹⁹F NMR: The two fluorine atoms are in different chemical environments and thus give rise to two distinct signals. They appear as a pair of doublets due to coupling to each other (³JFF ≈ 21 Hz). Their chemical shifts are within the expected range for aromatic C-F bonds.[8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The principle relies on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different chemical bonds.[9]

Expertise & Causality: Interpreting the Carboxylic Acid Signature

The most dominant feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching vibration, which typically spans from 3300 to 2500 cm⁻¹.[10] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide distribution of O-H bond strengths and, therefore, a continuum of absorption frequencies. This feature, combined with the sharp, intense C=O stretch, provides a nearly infallible signature for the carboxylic acid group.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

    • Place a small amount of the solid this compound powder onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation and Interpretation

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
3300 - 2500O-H stretch (Carboxylic Acid)Strong, Very BroadConfirms the presence of the -COOH group, indicative of strong hydrogen bonding.[9]
3100 - 3000Aromatic C-H stretchMediumCharacteristic of sp² C-H bonds in the two aromatic rings.[10]
1710 - 1685C=O stretch (Carboxylic Acid)Strong, SharpConfirms the carbonyl of the -COOH group. Conjugation with the aromatic ring shifts this to slightly lower wavenumbers.
1610, 1580, 1450Aromatic C=C stretchMedium-StrongSkeletal vibrations of the biphenyl aromatic framework.
1320 - 1210C-O stretch (Carboxylic Acid)StrongCoupled with O-H in-plane bending, confirms the C-O single bond of the acid.
1250 - 1100C-F stretchStrongAromatic C-F bonds typically show strong absorptions in this region.
960 - 900O-H out-of-plane bendMedium, BroadAnother characteristic, though less intense, band for a dimeric carboxylic acid.[11]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as the final confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy to predict a unique molecular formula.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique for polar molecules like carboxylic acids. It can be run in either positive or negative ion mode. For a carboxylic acid, negative ion mode (ESI-) is often preferred as the molecule can easily lose a proton to form the [M-H]⁻ ion.

  • Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) of the ions with high precision (typically to four or five decimal places).

Data Presentation and Interpretation

For this compound (C₁₃H₈F₂O₂):

  • Calculated Exact Mass: 234.0492

  • Expected HRMS Result (ESI-): The primary ion observed would be the deprotonated molecule [M-H]⁻.

    • m/z (calculated): 233.0414

    • m/z (found): An experimental value very close to this, e.g., 233.0411, would confirm the elemental composition.

The agreement between the calculated and found exact mass to within a few parts per million (ppm) provides extremely high confidence in the molecular formula of the synthesized compound.

Conclusion

The structural integrity of this compound can be unequivocally established through a synergistic application of NMR, IR, and MS techniques. Mass spectrometry confirms the correct molecular formula. IR spectroscopy provides a rapid fingerprint of the key functional groups, notably the characteristic signatures of the carboxylic acid and the aromatic C-F bonds. Finally, multinuclear (¹H, ¹³C, and ¹⁹F) NMR spectroscopy delivers the definitive, high-resolution structural map, revealing the precise connectivity and electronic environment of every atom in the molecule. This comprehensive spectroscopic dataset serves as a crucial quality control standard for any researcher utilizing this important chemical building block.

References

  • BenchChem. (2025). Spectroscopic analysis and comparison of fluorinated biphenyl derivatives.
  • ChemicalBook. (n.d.). 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5.
  • University of Florida. (n.d.). 19F NMR Reference Standards.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • University of Delaware. (n.d.). 19Flourine NMR.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Michigan. (n.d.). Table of Characteristic IR Absorptions.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

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A Technical Guide to the Solubility of 3',4'-Difluorobiphenyl-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Difluorobiphenyl-4-carboxylic acid is a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter governing its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. While specific quantitative solubility data is not widely published, this document equips researchers with the foundational knowledge and detailed experimental protocols necessary to perform such determinations accurately and efficiently. The guide emphasizes the "why" behind experimental choices, ensuring a robust understanding of the underlying physicochemical principles.

Introduction: The Significance of Solubility for this compound

This compound (DFBCA) possesses a unique combination of structural features: a rigid biphenyl core, a polar carboxylic acid group, and two fluorine atoms on one of the phenyl rings. This amalgamation of functionalities imparts specific physicochemical properties that are attractive in drug discovery and the development of advanced materials. The carboxylic acid group provides a handle for forming salts or amides, while the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity.

Understanding the solubility of DFBCA in various organic solvents is paramount for:

  • Reaction Chemistry: Ensuring that DFBCA is sufficiently dissolved to participate in chemical reactions is crucial for optimizing yields and reaction kinetics.

  • Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.

  • Formulation: For pharmaceutical applications, achieving the desired concentration in a suitable solvent system is essential for developing effective drug delivery systems.

  • Analytical Chemistry: Accurate quantification of DFBCA using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy requires its complete dissolution in the mobile phase or a suitable solvent.

Theoretical Framework: Factors Influencing the Solubility of DFBCA

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For DFBCA, the key structural components influencing its solubility are the nonpolar biphenyl backbone, the polar carboxylic acid group capable of hydrogen bonding, and the electronegative fluorine atoms.

A qualitative prediction of solubility can be made by considering the polarity of the solvent:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group of DFBCA, leading to good solubility.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are also likely to be effective solvents for DFBCA, interacting favorably with the carboxylic acid moiety.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The solubility of the polar DFBCA in these solvents is expected to be limited.

The following diagram illustrates the logical flow for predicting the solubility of DFBCA based on solvent properties.

G cluster_0 Solubility Prediction for this compound DFBCA This compound (Solute) Interactions Intermolecular Forces DFBCA->Interactions Biphenyl (Nonpolar) -COOH (Polar, H-bond donor/acceptor) -F (Electronegative) Solvent Organic Solvent Solvent->Interactions Polarity H-bonding capability Solubility Solubility Outcome Interactions->Solubility "Like Dissolves Like"

Caption: Logical workflow for predicting DFBCA solubility.

Quantitative Determination of Solubility: Experimental Protocols

The most reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This technique involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Chosen analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath.

    • Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be precisely controlled and monitored throughout the experiment.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification of the Solute:

    • Dilute the filtered saturated solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical technique to determine the concentration of this compound.

The following diagram illustrates the experimental workflow for the isothermal shake-flask method.

G cluster_workflow Isothermal Shake-Flask Solubility Determination A 1. Add Excess Solute to Solvent B 2. Equilibrate in Shaker Bath (Constant T) A->B C 3. Allow Excess Solid to Settle B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Analytical Techniques for Quantification

The choice of analytical method for determining the concentration of the dissolved DFBCA is dependent on the properties of the compound and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its high sensitivity and specificity. A calibration curve must be generated using standard solutions of known concentrations.

  • UV-Vis Spectroscopy: If DFBCA has a distinct chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification. A Beer-Lambert law calibration curve is required.

  • Gravimetric Analysis: This method involves evaporating a known volume of the filtered saturated solution to dryness and weighing the residual solid. While simple, it is generally less accurate than chromatographic or spectroscopic methods, especially for low solubilities.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing the solubility of DFBCA in different solvents at various temperatures.

Table 1: Template for Reporting Solubility Data of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
e.g., Acetonee.g., 25Data not availableData not availablee.g., HPLC
e.g., Ethanole.g., 25Data not availableData not availablee.g., UV-Vis
e.g., Toluenee.g., 25Data not availableData not availablee.g., Gravimetric
e.g., Dichloromethanee.g., 25Data not availableData not availablee.g., HPLC

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for DFBCA and the respective solvents before commencing any experimental work.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All experimental procedures should be performed in a well-ventilated fume hood.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, this guide provides the necessary theoretical and practical framework for its determination. By understanding the factors that influence solubility and by employing robust experimental techniques such as the isothermal shake-flask method, researchers can generate reliable data that is crucial for the effective utilization of this compound in various scientific and industrial applications.

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Carboxylic Acid Unknowns and Titration. (n.d.).
  • 3',5'-Difluorobiphenyl-4-carboxylic acid | C13H8F2O2 | CID 5288193. (n.d.). PubChem. Retrieved from [Link]

  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15). MDPI. Retrieved from [Link]

  • Product information, this compound. (n.d.). P&S Chemicals. Retrieved from [Link]

  • 2',6'-Difluorobiphenyl-4-carboxylic acid | C13H8F2O2 | CID 5327159. (n.d.). PubChem. Retrieved from [Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).

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A Technical Guide to 3',4'-Difluorobiphenyl-4-carboxylic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS No. 505082-81-5), a key building block in modern medicinal chemistry and materials science. This document details commercially available sources, typical product specifications, established synthetic routes, and robust analytical methodologies for this compound. The guide is intended to equip researchers and drug development professionals with the critical information necessary for its effective procurement, characterization, and application in the laboratory and beyond.

Introduction: The Significance of a Fluorinated Biphenyl Scaffold

This compound is a specialized aromatic carboxylic acid that has garnered significant interest in the field of drug discovery and materials science. The presence of the difluorinated phenyl ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The carboxylic acid moiety provides a versatile handle for further chemical modifications, making it an invaluable starting material for the synthesis of complex molecular architectures.

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. In the context of the biphenyl scaffold, the 3',4'-difluoro substitution pattern can lead to improved metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the electronic effects of the fluorine atoms can modulate the acidity of the carboxylic acid and influence the overall electronic nature of the molecule, which can be critical for optimizing target engagement.

Commercial Availability and Procurement

A reliable supply of high-quality starting materials is paramount for any research and development program. This compound is available from a range of commercial suppliers specializing in fine chemicals and building blocks for pharmaceutical research.

A summary of prominent suppliers is provided below. It is important to note that purity, available quantities, and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierWebsitePurityAvailable Quantities
P&S ChemicalsInquiry recommendedInquiry recommended
Hangzhou J&H Chemical Co., Ltd.≥98% min[1]Inquiry recommended
BLDpharm[2]Inquiry recommendedInquiry recommended
CymitQuimica (distributor for Fluorochem)[3]97.0%[3]1g, 5g[3]
2A BIOTECH[4]Inquiry recommendedInquiry recommended
ChemicalBook[5]Inquiry recommendedInquiry recommended
Anvia Chemicals[6]Not AvailableInquiry recommendedInquiry recommended

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound before use. A typical CoA will include information on the compound's appearance, identity (confirmed by techniques like NMR), purity (often determined by HPLC), and other relevant physical properties.

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl core of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary building blocks.

The general synthetic strategy involves the coupling of a boronic acid or its ester derivative with an aryl halide. For the synthesis of this compound, two primary retrosynthetic disconnections are plausible, as illustrated below.

G cluster_main Retrosynthetic Analysis of this compound cluster_route_a Route A cluster_route_b Route B target This compound start_A1 4-Bromo- or 4-Iodobenzoic Acid Derivative plus_A + start_A1->plus_A start_A2 3,4-Difluorophenylboronic Acid start_A2->plus_A plus_A->target Suzuki-Miyaura Coupling start_B1 4-Carboxyphenylboronic Acid plus_B + start_B1->plus_B start_B2 1-Bromo-3,4-difluorobenzene or 1-Iodo-3,4-difluorobenzene start_B2->plus_B plus_B->target Suzuki-Miyaura Coupling

Caption: Retrosynthetic pathways for this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the synthesis of biphenyl carboxylic acids via a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize the specific conditions (catalyst, ligand, base, solvent, temperature, and reaction time) for their particular substrate combination.

Materials:

  • Aryl halide (e.g., 4-bromobenzoic acid or 1-bromo-3,4-difluorobenzene)

  • Arylboronic acid (e.g., 3,4-difluorophenylboronic acid or 4-carboxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., toluene/water, dioxane/water, or an aqueous system for green chemistry approaches)[7]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired this compound.

G cluster_workflow Suzuki-Miyaura Coupling Workflow setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Continue if incomplete workup Aqueous Work-up monitor->workup If complete purify Purification workup->purify product Isolated Product purify->product

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

General HPLC Method Parameters:

ParameterRecommended Condition
Column C18, e.g., 250 x 4.6 mm, 5 µm particle size
Mobile Phase A gradient of water and acetonitrile (or methanol), with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid)[8]
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30-40 °C)
Injection Volume 5-20 µL

Rationale for Method Parameters:

  • C18 Column: The nonpolar nature of the biphenyl core interacts well with the C18 stationary phase.

  • Acidic Modifier: The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • UV Detection: The aromatic rings of the biphenyl system provide strong UV absorbance, allowing for sensitive detection.

Method development and validation are crucial to ensure the accuracy and reliability of the analytical results. This includes assessing linearity, precision, accuracy, and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Expected ¹H NMR Spectral Features:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically observed in the downfield region of the spectrum, often between 10-13 ppm. The chemical shift can be concentration and solvent dependent.

  • Aromatic Protons: A complex series of multiplets in the aromatic region (approximately 7.0-8.5 ppm). The specific coupling patterns and chemical shifts will be influenced by the fluorine substituents and the carboxylic acid group.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[10]

  • Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-150 ppm). The carbons directly bonded to fluorine will exhibit characteristic C-F coupling.

Expected ¹⁹F NMR Spectral Features:

  • Two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to neighboring protons.

Full spectral assignment can be achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.[11]

Conclusion

This compound is a valuable and versatile building block for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its commercial availability, synthetic methodologies, and analytical characterization. By leveraging the information presented herein, researchers can confidently source, synthesize, and characterize this important compound, thereby accelerating their research and development endeavors.

References

  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • P&S Chemicals. Product information, this compound. [Link]

  • Jios, J. L., et al. (2005). N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • LookChem. 505082-81-5 - Hangzhou J&H Chemical Co., Ltd. [Link]

  • Singh, S., et al. (2014). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
  • Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 33(9), 1043-1058.
  • 2a biotech. This compound. [Link]

  • Anvia Chemicals. 3,4-Difluoro-biphenyl-4-carboxylic acid|505082-81-5. [Link]

  • ResearchGate. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

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Methodological & Application

Application Note & Protocol: A Modular Suzuki-Miyaura Coupling Approach for the Synthesis of 3',4'-Difluorobiphenyl-4-carboxylic Acid from 2,4-Difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis of 3',4'-Difluorobiphenyl-4-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The synthetic strategy is designed for adaptability and robustness, commencing with the readily available starting material, 2,4-difluoroaniline. The core of this synthesis is a modular approach, culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each step of the protocol is detailed with expert insights into the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices. This guide is intended to empower researchers to confidently execute this synthesis and adapt it for the creation of analogous biaryl compounds.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that form the structural core of numerous biologically active molecules and advanced materials.[1] The introduction of fluorine atoms into the biphenyl scaffold can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making fluorinated biphenyls particularly attractive in drug discovery. This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. This guide details a reliable and scalable synthetic route starting from 2,4-difluoroaniline.

The overall synthetic strategy involves three key transformations:

  • Diazotization and Iodination: Conversion of the amino group of 2,4-difluoroaniline into an iodo group via a Sandmeyer-type reaction. This creates a reactive handle for the subsequent cross-coupling reaction.

  • Preparation of the Boronic Acid Coupling Partner: While 4-carboxyphenylboronic acid is commercially available, understanding its synthesis provides greater flexibility in designing novel analogues.

  • Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed coupling of the synthesized 1,2-difluoro-4-iodobenzene with 4-carboxyphenylboronic acid to construct the target biphenyl system.[2]

Overall Synthetic Workflow

The multi-step synthesis is visually represented in the workflow diagram below. This modular approach allows for optimization at each stage and the potential for diversification by substituting the coupling partners.

G A 2,4-Difluoroaniline B Diazotization (NaNO2, H2SO4) A->B C 2,4-Difluorobenzenediazonium Sulfate B->C D Iodination (KI) (Sandmeyer Reaction) C->D E 1,2-Difluoro-4-iodobenzene D->E G Suzuki-Miyaura Coupling (Pd Catalyst, Base) E->G F 4-Carboxyphenylboronic Acid F->G H This compound G->H

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1,2-Difluoro-4-iodobenzene via Sandmeyer Reaction

The initial step in this synthesis is the conversion of the amine functionality of 2,4-difluoroaniline into a more versatile iodo group. This is achieved through a two-step, one-pot procedure involving diazotization followed by a Sandmeyer-type iodination. The diazonium salt intermediate is highly reactive and is typically not isolated.[3][4]

Experimental Protocol: Diazotization and Iodination

Materials:

  • 2,4-Difluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-difluoroaniline (1.0 equiv) to a mixture of deionized water and concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath. Stir until a fine slurry of the aniline salt is formed.

  • In a separate beaker, dissolve sodium nitrite (1.1 equiv) in deionized water. Cool this solution in an ice bath.

  • Slowly add the cold sodium nitrite solution to the aniline slurry, keeping the temperature of the reaction mixture between 0 and 5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[5]

  • Iodination: In a separate flask, dissolve potassium iodide (1.2 equiv) in a minimal amount of deionized water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to maintain the reaction temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-difluoro-4-iodobenzene.

Rationale for Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[6]

  • Acidic Conditions: A strong acid like sulfuric acid is necessary to form nitrous acid in situ from sodium nitrite and to protonate the aniline.[4]

  • Potassium Iodide: Potassium iodide serves as the iodide source for the Sandmeyer-type reaction. While copper(I) iodide can also be used, potassium iodide is often sufficient for the preparation of aryl iodides.[7]

Part 2: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthesis is the Suzuki-Miyaura coupling, a powerful and versatile method for the formation of C-C bonds.[2] This reaction couples the newly synthesized 1,2-difluoro-4-iodobenzene with a suitable boronic acid derivative to form the desired biphenyl structure. For this synthesis, 4-carboxyphenylboronic acid is used as the coupling partner.

Mechanism of the Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle cluster_1 A Oxidative Addition B Transmetalation A->B ArPdX Ar-Pd(II)-X A->ArPdX C Reductive Elimination B->C ArPdAr Ar-Pd(II)-Ar' B->ArPdAr C->A Pd0 Pd(0)Ln C->Pd0 ArAr Ar-Ar' (Product) C->ArAr ArX Ar-X (1,2-Difluoro-4-iodobenzene) ArX->A Pd0->A ArPdX->B Base Base (e.g., K2CO3) Base->B ArBOH Ar'-B(OH)2 (4-Carboxyphenylboronic Acid) ArBOH->B ArPdAr->C

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1,2-Difluoro-4-iodobenzene (from Part 1)

  • 4-Carboxyphenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,2-difluoro-4-iodobenzene (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Rationale for Experimental Choices:

  • Palladium Catalyst: A palladium catalyst is essential for the Suzuki-Miyaura coupling. Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a commonly used and effective catalytic system.[9]

  • Base: A base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step.[10]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.

Part 3: Purification of this compound

The final step is the purification of the crude product. For carboxylic acids, recrystallization is often an effective method.[11]

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Data Summary

Step Reactants Key Reagents Typical Yield Purity (by NMR)
1 2,4-DifluoroanilineNaNO₂, KI, H₂SO₄70-85%>95%
2 1,2-Difluoro-4-iodobenzene, 4-Carboxyphenylboronic AcidPd(OAc)₂, PPh₃, K₂CO₃80-95%>90% (crude)
3 Crude ProductEthanol, Water>98% (after recrystallization)>99%

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 2,4-difluoroaniline. The modular nature of this synthetic route, centered around the robust Suzuki-Miyaura cross-coupling reaction, offers a high degree of flexibility for the synthesis of other substituted biphenyl compounds. By understanding the rationale behind each experimental step, researchers can confidently implement and adapt this methodology for their specific research needs in drug discovery and materials science.

References

  • PrepChem. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). Retrieved from [Link]

  • SpringerLink. (2025, August 8). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Retrieved from [Link]

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • RSC Publishing. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • ACS Publications. (2009, March 6). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]

  • Chad's Prep®. (n.d.). The Sandmeyer Reactions. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of Diflunisal. Chempedia. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). The method of one kind synthesis aminobphenyl of 3,4 difluoro 2 '.
  • ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). Method of 3,4-difluoroaniline synthesis.
  • ElectronicsAndBooks. (n.d.). Kinetics of the Diazotization of Anilines. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography.
  • YouTube. (2022, February 8). DIAZOTISATION REACTION | CAIE CHEMISTRY | A LEVELS. Retrieved from [Link]

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Application Notes and Protocols: 3',4'-Difluorobiphenyl-4-carboxylic acid as a Versatile Building Block for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced polymer synthesis.

Introduction: The Strategic Advantage of Fluorination in Polymer Chemistry

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. The high electronegativity and low polarizability of fluorine, coupled with the strength of the carbon-fluorine bond, impart a unique combination of characteristics, including superior thermal and chemical stability, reduced dielectric constant, low moisture absorption, and modified solubility. 3',4'-Difluorobiphenyl-4-carboxylic acid is an exemplary building block that leverages these benefits, offering a rigid biphenyl core for mechanical strength and thermal resistance, while the strategically placed fluorine atoms provide avenues for fine-tuning polymer performance.

This guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of high-performance polymers, such as aromatic polyamides and liquid crystalline polymers. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed modifications and troubleshooting.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its effective use in polymerization reactions.

PropertyValue
IUPAC Name This compound
CAS Number 505082-81-5[1]
Molecular Formula C₁₃H₈F₂O₂[1]
Molecular Weight 246.20 g/mol
Appearance White to off-white crystalline powder
Melting Point >250 °C (Decomposes)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP, DMSO), sparingly soluble in alcohols, and insoluble in water.

Monomer Synthesis: A Protocol for this compound

The most efficient and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol details the coupling of 4-bromobenzoic acid with 3,4-difluorophenylboronic acid.

Materials:

  • 4-Bromobenzoic acid

  • 3,4-Difluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask. In a separate beaker, dissolve potassium carbonate (3.0 eq) in deionized water and add it to the reaction mixture.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the carboxylic acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white crystalline solid.

Expected Yield: 80-90%

Diagram of Monomer Synthesis Workflow:

monomer_synthesis reactants Reactants: 4-Bromobenzoic Acid 3,4-Difluorophenylboronic Acid Catalyst & Base setup Reaction Setup (Toluene/Ethanol/Water) reactants->setup reflux Reflux under N2 (85-90°C, 12-24h) setup->reflux workup Aqueous Work-up & Extraction reflux->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Application in High-Performance Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of the 3',4'-difluorobiphenyl moiety can enhance solubility and lower the dielectric constant of these materials, making them suitable for advanced electronics and aerospace applications.

Protocol 2: Synthesis of an Aromatic Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA).

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Beaker for precipitation

Procedure:

  • Monomer Activation: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.0 eq) and 4,4'-oxydianiline (1.0 eq) in a mixture of NMP and pyridine (5:1 v/v). Add calcium chloride to the solution to improve polymer solubility.

  • Initiation of Polymerization: Add triphenyl phosphite (2.2 eq) to the stirred solution.

  • Polycondensation: Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Pour the solution into a beaker containing a rapidly stirring mixture of methanol and water (1:1 v/v) to precipitate the polyamide.

    • Filter the fibrous polymer, wash thoroughly with methanol and then with hot water to remove residual solvent and salts.

  • Drying: Dry the polyamide in a vacuum oven at 80-100 °C for 24 hours.

Diagram of Polyamide Synthesis Workflow:

polyamide_synthesis monomers Monomers: 3',4'-DFB-4-CA 4,4'-Oxydianiline solvent Solvent System (NMP/Pyridine, CaCl2) monomers->solvent activation Activation with TPP solvent->activation polycondensation Polycondensation (100-110°C, 3-5h) activation->polycondensation precipitation Precipitation in Methanol/Water polycondensation->precipitation purification Washing & Drying precipitation->purification polyamide Aromatic Polyamide purification->polyamide

Caption: Workflow for the synthesis of an aromatic polyamide.

Application in Liquid Crystalline Polymers

The rigid, rod-like structure of the 3',4'-difluorobiphenyl moiety makes it an excellent candidate for the synthesis of thermotropic liquid crystalline polymers (LCPs). These materials exhibit a high degree of molecular order in the molten state, which can be retained upon cooling to form highly oriented, self-reinforcing structures with outstanding mechanical properties.[3]

Protocol 3: Synthesis of a Liquid Crystalline Polyester

This protocol describes a melt polycondensation approach to synthesize a liquid crystalline polyester using this compound, a diol, and a diacetate.

Materials:

  • This compound

  • 4,4'-Biphenol

  • Terephthalic acid

  • Acetic anhydride

  • Zinc acetate (catalyst)

Equipment:

  • Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with a programmable temperature controller.

  • Vacuum pump.

Procedure:

  • Acetylation: In the polymerization reactor, combine 4,4'-biphenol and terephthalic acid with an excess of acetic anhydride. Heat the mixture to reflux for 2-3 hours to convert the hydroxyl and carboxylic acid groups to their acetate and anhydride forms, respectively.

  • Monomer Addition: Add this compound and a catalytic amount of zinc acetate to the reactor.

  • Melt Polycondensation:

    • Slowly raise the temperature to 250-280 °C while stirring under a slow stream of nitrogen to distill off the acetic acid byproduct.

    • Once the evolution of acetic acid has ceased, gradually apply a vacuum to remove any remaining volatiles and drive the polymerization to completion.

    • The viscosity of the melt will increase significantly, indicating the formation of a high molecular weight polymer. The reaction is typically complete within 4-6 hours.

  • Isolation: Cool the reactor under nitrogen and isolate the solid liquid crystalline polyester. The polymer can be ground into a powder for further processing and characterization.

Characterization of the Resulting Polymers

A comprehensive characterization of the synthesized polymers is essential to validate their structure and properties.

  • Structural Characterization:

    • FTIR Spectroscopy: To confirm the formation of amide or ester linkages and the disappearance of carboxylic acid groups. Expected amide C=O stretch around 1650 cm⁻¹.[4]

    • NMR Spectroscopy: To elucidate the detailed polymer structure. The carboxyl carbon should appear between 160-185 ppm in the ¹³C NMR spectrum.[4]

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature (Td). Fluorinated polyamides are expected to have Td (5% weight loss) in the range of 440-470 °C in a nitrogen atmosphere.

    • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg). For these rigid-rod polymers, Tg is expected to be high, typically in the range of 220-300 °C.

  • Mechanical and Dielectric Properties:

    • Tensile Testing: To measure tensile strength, elongation at break, and Young's modulus of polymer films. Fluorinated polyamides often exhibit tensile strengths in the range of 80-110 MPa.

    • Dielectric Spectroscopy: To determine the dielectric constant and loss tangent. The presence of fluorine typically lowers the dielectric constant, with expected values in the range of 2.8-3.5 at 1 MHz.

Illustrative Properties of Polymers Derived from this compound

The following table presents representative data for a polyamide synthesized using the described protocol.

PropertyIllustrative Value
Glass Transition Temperature (Tg) 265 °C
5% Weight Loss Temperature (Td) 455 °C (in N₂)
Tensile Strength 95 MPa
Elongation at Break 6%
Tensile Modulus 3.5 GPa
Dielectric Constant (1 MHz) 3.1

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of advanced, high-performance polymers. Its rigid biphenyl structure, coupled with the strategic placement of fluorine atoms, allows for the creation of materials with an exceptional balance of thermal stability, mechanical strength, and desirable dielectric properties. The protocols provided in this guide offer a solid foundation for researchers to explore the potential of this building block in a wide range of applications, from next-generation electronics to advanced composites.

References

  • ResearchGate. (2025). Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. [Link]

  • NIH. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]

  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

  • PubMed. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. [Link]

  • cata log.lib.ky. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]

  • P&S Chemicals. Product information, this compound. [Link]

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Application Notes and Protocols for Suzuki Coupling with 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the successful execution of the Suzuki-Miyaura cross-coupling reaction utilizing 3',4'-Difluorobiphenyl-4-carboxylic acid as a key building block. The strategic incorporation of the difluorobiphenyl moiety is of significant interest in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other crucial molecular properties. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Biphenyls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] Its versatility and functional group tolerance have made it an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3] The focus of this guide, this compound, represents a valuable synthon. The fluorine atoms can modulate the electronic properties and lipophilicity of a target molecule, while the carboxylic acid provides a handle for further functionalization, for instance, through amide bond formation.[4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) species.[6] This is often the rate-determining step of the reaction.[1] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.

  • Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This step requires the activation of the organoboron species by a base.[6][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic moiety to the palladium center.[7]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n B R¹-Pd(II)(X)L_n A->B Oxidative Addition (R¹-X) C R¹-Pd(II)(R²)L_n B->C Transmetalation (R²-B(OR)₂ + Base) C->A Reductive Elimination (R¹-R²)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the reaction conditions, including catalyst, base, and solvent, may be necessary for specific substrates.

Reagents and Materials
ReagentPurposeTypical SupplierNotes
This compoundCoupling PartnerCommercially AvailableEnsure dryness before use.
Aryl BromideCoupling PartnerCommercially AvailableSubstrate scope can be broad.[8]
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))CatalystCommercially AvailableAir-sensitive; handle under inert atmosphere. Other catalysts like Pd(dppf)Cl₂ can also be effective.[9]
Potassium Carbonate (K₂CO₃)BaseCommercially AvailableAnhydrous grade is recommended. Other bases like K₃PO₄ or Cs₂CO₃ can be screened.[6][10]
1,4-DioxaneSolventAnhydrous, DegassedOther solvents like toluene, THF, or DMF can be used.[11][12]
WaterCo-solventDegassedOften beneficial for dissolving the inorganic base.[11]
Argon or NitrogenInert GasGas CylinderEssential for preventing catalyst oxidation.
Step-by-Step Procedure

Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Aryl Bromide - Pd(PPh₃)₄ - K₂CO₃ setup->reagents solvent Add Degassed Solvents (Dioxane/Water) reagents->solvent heating Heat Reaction Mixture (e.g., 90-100 °C) solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup (Acidification & Extraction) monitoring->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end_node End analysis->end_node

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants, typically resulting in a 0.1 to 0.5 M solution with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[13]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired product.

Causality Behind Experimental Choices and Troubleshooting

ObservationPotential CauseSuggested Solution(s)
No or Low Conversion Inactive catalystEnsure proper inert atmosphere technique. Use a fresh bottle of catalyst or a different palladium source/ligand system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos).[14]
Poor solubility of reactantsTry a different solvent system (e.g., DMF, toluene/ethanol/water).[15][16]
Ineffective baseScreen other bases such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can be critical.[6][10]
Side Product Formation (Homocoupling) Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere. Homocoupling of boronic acids can be promoted by oxygen.[11]
Deborylation of Starting Material Prolonged reaction time or harsh conditionsMonitor the reaction closely and stop it once the starting material is consumed. Consider using milder conditions (lower temperature, different base). Boronic acids can be prone to protodeboronation.[16][17]
Hydrolysis of Ester Groups (if present on coupling partner) Strong basic conditions and presence of waterUse a milder base such as KF or CsF.[16][18] Consider non-aqueous conditions if feasible.
Difficulty in Purification Co-elution with byproducts or catalyst residuesOptimize the chromatography solvent system. Consider a different purification method like recrystallization. Filtering the crude reaction mixture through a pad of Celite can help remove some palladium residues.[5]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of complex molecules. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in drug discovery and development, facilitating the efficient synthesis of novel chemical entities.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • BYJU'S. Suzuki coupling reaction. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ACS Publications. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Wiley Online Library. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Wordpress. Use of Base Metals in Suzuki Coupling. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? [Link]

  • cata log.lib.ky. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

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Application Notes and Protocols for the Esterification of 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3',4'-Difluorobiphenyl-4-carboxylate Esters

3',4'-Difluorobiphenyl-4-carboxylic acid is a key structural motif in medicinal chemistry and materials science. Its derivatives, particularly esters, are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals and liquid crystals. The electronic properties imparted by the fluorine atoms and the rigid biphenyl backbone make these esters valuable for modulating biological activity and material characteristics.

The esterification of this carboxylic acid, however, can be challenging due to the electron-withdrawing nature of the fluoro groups, which deactivates the carboxyl group towards nucleophilic attack. This guide provides detailed protocols for two robust and widely applicable esterification methods, catering to different substrate sensitivities and laboratory requirements: a classic acid-catalyzed method for simple alcohols and a milder, coupling agent-based approach for more sensitive or sterically hindered alcohols.

Method 1: Two-Step Acid Chloride-Based Esterification

This method is highly effective and proceeds in two distinct steps: first, the conversion of the carboxylic acid to a highly reactive acid chloride using thionyl chloride (SOCl₂), followed by the reaction of the acid chloride with the desired alcohol. This approach is particularly useful for less reactive alcohols and when forcing conditions are permissible.

Causality and Experimental Choices:
  • Activation via Acid Chloride: The direct acid-catalyzed Fischer esterification can be sluggish for this deactivated carboxylic acid.[1][2] Converting the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol.[3][4]

  • Thionyl Chloride as Reagent: Thionyl chloride is an excellent choice for this conversion because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed, simplifying the isolation of the intermediate acid chloride.[4][5]

  • Pyridine as a Catalyst/Base: In the second step, a base such as pyridine is often added to neutralize the HCl generated, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

Experimental Workflow Diagram

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A 3',4'-Difluorobiphenyl- 4-carboxylic acid C Reaction at Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 3',4'-Difluorobiphenyl- 4-carbonyl chloride C->D Gaseous byproducts (SO₂, HCl) removed G Reaction D->G E Alcohol (R-OH) E->G F Pyridine (Base) F->G H Desired Ester G->H Work-up & Purification

Caption: Workflow for the two-step acid chloride esterification method.

Detailed Protocol: Acid Chloride Formation and Subsequent Esterification

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[7]

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 3',4'-Difluorobiphenyl-4-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under a fume hood, carefully add thionyl chloride (SOCl₂) (2.0-5.0 eq), which can also serve as the solvent.[8] Alternatively, an anhydrous solvent like toluene can be used.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, but can accelerate the reaction).

  • Heat the reaction mixture to reflux (typically around 80°C for neat SOCl₂) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors. The resulting crude acid chloride can be used directly in the next step.

Step 2: Esterification

  • Dissolve the crude 3',4'-Difluorobiphenyl-4-carbonyl chloride in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath (0°C).

  • In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the stirred acid chloride solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10] This method is particularly advantageous for acid-sensitive substrates or sterically hindered alcohols.[11][12]

Causality and Experimental Choices:
  • Mild Reaction Conditions: This method operates under neutral conditions and often at room temperature, making it compatible with a wide range of functional groups that might not tolerate the harsh conditions of acid-catalyzed or high-temperature reactions.[13]

  • Carbodiimide Activation: DCC or EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10][12]

  • DMAP Catalysis: DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the esterification.[10][14]

  • Byproduct Removal: A key consideration is the removal of the urea byproduct. Dicyclohexylurea (DCU) from DCC is poorly soluble in most organic solvents and can often be removed by filtration. The urea derived from EDC is water-soluble, allowing for easy removal during an aqueous work-up.[15][16]

Reaction Mechanism Diagram

G RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl DCC DCC DCC->O_acyl N_acyl N-Acylpyridinium Intermediate O_acyl->N_acyl + DMAP DCU DCU (Byproduct) DMAP DMAP N_acyl->DMAP regenerated Ester Ester (R-COOR') N_acyl->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester

Caption: Simplified mechanism of the Steglich Esterification.

Detailed Protocol: Steglich Esterification

Materials:

  • This compound

  • Alcohol (R-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.[16]

  • Stir the mixture in an ice bath (0°C).

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-24 hours, monitoring the reaction by TLC.

  • Work-up for DCC:

    • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.

    • Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

  • Work-up for EDC:

    • The reaction mixture will likely be a clear solution.

    • Transfer the mixture directly to a separatory funnel.

  • Wash the organic solution sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Method Comparison

ParameterAcid Chloride MethodSteglich Esterification
Reagents SOCl₂, Alcohol, PyridineCarboxylic Acid, Alcohol, DCC/EDC, DMAP
Conditions Reflux, then 0°C to RT0°C to RT, neutral pH
Reaction Time 4 - 20 hours (two steps)4 - 24 hours (one pot)
Substrate Scope Good for most primary and secondary alcohols.Excellent for acid-sensitive substrates and sterically hindered alcohols.[11][13]
Key Advantages High reactivity of intermediate, inexpensive reagents.Mild conditions, high yields, broad functional group tolerance.[10]
Key Disadvantages Harsh/corrosive reagents (SOCl₂), requires two steps, not suitable for acid-labile groups.Cost of coupling agents, removal of urea byproduct can be cumbersome (especially DCU).
Byproduct Handling Gaseous HCl and SO₂ (requires fume hood and trapping), pyridinium salt.Insoluble DCU (filtration) or water-soluble urea from EDC (extraction).

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]

  • Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971.
  • Chem LibreTexts. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Reagent Guide. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • North, A. et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5559-5567.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (2021). Work up of ester?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Fischer Esterification Lab Procedure. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US2766273A - Esterification of acids.
  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Writing in Biology. (2018). Experimental Procedure for Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Concise Chemistry. (2023, January 10). Carboxylic Acids+Derivatives I Preparation of Acid Chlorides & Esters. YouTube. Retrieved from [Link]

  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]

  • YouTube. (2014, December 12). Steglich esterification. Retrieved from [Link]

  • ResearchGate. (2016). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?. Retrieved from [Link]

  • Iranian Chemical Communication. (2014). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]

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Application Notes and Protocols for 3',4'-Difluorobiphenyl-4-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 3',4'-Difluorobiphenyl-4-carboxylic acid as a novel agrochemical agent. This document outlines a hypothesized mechanism of action, detailed protocols for efficacy screening, and considerations for formulation and development.

Introduction and Rationale

The biphenyl carboxylic acid structure is a key feature in various bioactive molecules, and the inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and overall efficacy.[9][10][11] These notes are intended to provide a foundational framework for investigating the herbicidal potential of this compound.

Hypothesized Mechanism of Action: Inhibition of Carotenoid Biosynthesis

PDS is a critical enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene.[13][14][16] Carotenoids play a vital role in protecting chlorophyll from photooxidation.[12] Inhibition of PDS leads to the accumulation of phytoene and a deficiency of colored carotenoids, resulting in the characteristic "bleaching" symptom in susceptible plants, followed by necrosis and death.[7][12]

Diagram: Proposed Signaling Pathway

G cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase zeta_Carotene ζ-Carotene Phytoene->zeta_Carotene Phytoene Desaturase (PDS) Carotenoids Carotenoids zeta_Carotene->Carotenoids ... Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Molecule This compound PDS_Inhibition PDS Inhibition Molecule->PDS_Inhibition Binds to enzyme PDS_Inhibition->Phytoene Blocks conversion Bleaching Bleaching & Necrosis PDS_Inhibition->Bleaching Leads to

Caption: Hypothesized mechanism of this compound as a PDS inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing formulation strategies and understanding the compound's environmental fate.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 505082-81-5[1][2][3]
Molecular Formula C₁₃H₈F₂O₂[1][2]
Molecular Weight 234.2 g/mol [2]
Appearance Off-white crystalline powder (typical)[17]
Storage Temperature 2-8°C[2]

Experimental Protocols

The following protocols are designed to screen for and characterize the herbicidal activity of this compound.

In Vitro Seed Germination and Early Growth Assay

This assay provides a rapid initial assessment of the compound's phytotoxicity.[18]

Objective: To determine the effect of this compound on seed germination and early seedling growth of model weed and crop species.

Materials:

  • This compound

  • Acetone (for stock solution)

  • Tween® 20 or similar surfactant

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of a susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed) and a tolerant crop species (e.g., Triticum aestivum - wheat).

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound in acetone.

  • Test Solution Preparation: Create a series of dilutions from the stock solution to achieve final concentrations of 1, 10, 100, and 1000 ppm. Each test solution should contain 0.1% (v/v) Tween® 20 to aid in dispersion. A control solution containing only acetone and surfactant at the same concentrations should also be prepared.

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Pipette 5 mL of the respective test or control solution onto the filter paper.

    • Allow the acetone to evaporate completely in a fume hood.

    • Place 20-30 seeds of the chosen plant species evenly on the filter paper.

    • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubation: Incubate the Petri dishes in a growth chamber at 25°C with a 16:8 hour light:dark cycle.

  • Data Collection: After 7-10 days, measure the following parameters:

    • Germination percentage.

    • Radicle (root) length.

    • Hypocotyl/coleoptile (shoot) length.

  • Analysis: Calculate the percent inhibition for each parameter relative to the control. Determine the IC₅₀ (concentration causing 50% inhibition) for each parameter.

Whole-Plant Pot Assay (Greenhouse)

This assay evaluates the herbicidal efficacy of the compound on established plants under controlled greenhouse conditions.[19][20][21]

Objective: To assess the pre-emergence and post-emergence herbicidal activity of this compound.

Materials:

  • This compound

  • Formulation agents (e.g., surfactants, emulsifiers, if creating a formulation). Alternatively, a simple solution in acetone/water with a surfactant can be used for initial screening.

  • Pots (10 cm diameter) filled with standard potting mix.

  • Seeds of various weed species (e.g., broadleaf and grass weeds) and crop species.

  • Greenhouse with controlled temperature, humidity, and lighting.

  • Precision bench sprayer.[22]

Procedure:

Pre-emergence Application:

  • Sow seeds of the test species at the appropriate depth in the pots.

  • Prepare test solutions of this compound at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha). A control group should be sprayed with the carrier solution only.

  • Apply the solutions evenly to the soil surface using a precision bench sprayer.[22]

  • Water the pots as needed and monitor for seedling emergence.

Post-emergence Application:

  • Grow the test plants until they reach the 2-4 true leaf stage.

  • Prepare test solutions as described for the pre-emergence application.

  • Apply the solutions to the foliage of the plants using a precision bench sprayer.

  • Avoid watering the foliage for 24 hours after application.

Data Collection and Assessment:

  • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = plant death).

  • Record phytotoxicity symptoms (e.g., bleaching, chlorosis, necrosis, stunting).

  • At the end of the experiment (21-28 DAT), harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Calculate the percent reduction in biomass compared to the untreated control.

Diagram: Experimental Workflow for Herbicide Screening

G start Start: Candidate Compound (this compound) in_vitro In Vitro Screening (Seed Germination Assay) start->in_vitro in_vivo Whole-Plant Pot Assay (Greenhouse) in_vitro->in_vivo Promising results pre_em Pre-emergence in_vivo->pre_em post_em Post-emergence in_vivo->post_em data_analysis Data Analysis (IC50, % Injury, Biomass Reduction) pre_em->data_analysis post_em->data_analysis conclusion Conclusion on Herbicidal Potential data_analysis->conclusion

Caption: A streamlined workflow for evaluating the herbicidal potential of a new compound.

Formulation Considerations

For effective application in an agricultural setting, this compound will need to be formulated.[23] Carboxylic acid-based agrochemicals can be formulated in various ways to enhance their stability, solubility, and efficacy.[23][24]

  • Salts: Conversion of the carboxylic acid to an amine salt can improve water solubility and reduce volatility.[25]

  • Esters: Esterification can modify the compound's properties, potentially creating a pro-herbicide that is converted to the active acid form within the plant.[26]

  • Emulsifiable Concentrates (EC) and Suspension Concentrates (SC): These are common formulation types that allow for easy dilution in water for spray application.[27] They typically include surfactants, emulsifiers, and other adjuvants to improve performance.

Further research will be required to determine the optimal formulation for this compound.

Regulatory and Development Pathway

The development of a new active ingredient for agrochemical use is a lengthy and highly regulated process.[28][29][30] Key stages include:

  • Discovery and Screening: As outlined in the protocols above.

  • Lead Optimization: Chemical modification to improve efficacy and safety.

  • Toxicology and Ecotoxicology Studies: Extensive testing to assess the impact on human health and non-target organisms.[30]

  • Environmental Fate Studies: Analysis of the compound's persistence and degradation in soil and water.[20]

  • Field Trials: Large-scale testing under real-world agricultural conditions.

  • Regulatory Dossier Submission: Compilation of all data for submission to regulatory agencies (e.g., EPA in the US, EFSA in Europe).[30][31][32]

The entire process from discovery to market launch can take over a decade and cost hundreds of millions of dollars.[28][29]

Conclusion

This compound represents a promising starting point for the discovery of new herbicidal active ingredients, particularly those targeting the carotenoid biosynthesis pathway. The protocols and information provided in these notes offer a structured approach to investigating its potential. Further research into its biological activity, formulation, and safety profile is warranted to fully elucidate its value as a crop protection agent.

References

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015, July 2).
  • Advancements in Carboxylic Acid-Derived Agrochemicals - Patsnap Eureka. (2025, July 31).
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - JoVE. (2015, January 28).
  • Herbicide Testing: Resistance, Residues, and Soil Impact | Contract Laboratory. (2025, April 16).
  • European Guidelines to conduct herbicide resistance tests. (2017, October 13).
  • Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms.
  • In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour.
  • In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project - PMC - NIH.
  • How Carboxylic Acid Advances Sustainable Agricultural Practices? - Patsnap Eureka. (2025, July 31).
  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - à . (1993, April 5). Retrieved from

  • From lab to launch of new active ingredient - Farmers Weekly. (2013, October 20).
  • Characterization of a higher plant herbicide-resistant phytoene desaturase and its use as a selectable marker - UNL Digital Commons.
  • European Commission issues EU-wide rules on pesticide ingredients. (2024, June 5).
  • The chemical structures of commercial PDS inhibitory herbicides and the... - ResearchGate.
  • In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association | Request PDF - ResearchGate.
  • Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed. (2017, August 1).
  • Trends in New Molecule Development: How Crop Protection Companies Are Delivering Innovative Solutions - AgriBusiness Global.
  • Crop Protection Regulatory Process | Bayer Global. (2025, September 26).
  • US10334849B2 - Salts of carboxylic acid herbicides - Google Patents.
  • 2-Biphenyl-4'-fluoro-carboxylic acid - Chem-Impex.
  • Navigating Changing Regulations in Agrochemicals: What's Next? - BioAgWorldDigest. (2025, June 26).
  • US5055491A - Carboxylic acid esters, methods for producing them and insecticides and/or acaricides containing them as an active ingredient - Google Patents.
  • Diflufenican: New AI for Corn and Soybean Growers Targets Pigweed, Waterhemp - AgWeb. (2021, June 24).
  • Evolution of resistance to phytoene desaturase and protoporphyrinogen oxidase inhibitors--state of knowledge - PubMed.
  • In Vitro Assays | Herbicide Discovery and Screening - Plant and Soil Sciences eLibrary.
  • Glyphosate as an Emerging Environmental Pollutant and Its Effects on Breast Cancer Cell Proliferation: A Systematic Literature Review of Preclinical Evidence - MDPI.
  • Diflufenican (Ref: AE 088657) - AERU - University of Hertfordshire.
  • Diflufenican - Wikipedia.
  • WO2013055944A2 - Labile esters of agrochemicals for controlled release and reduction of off-site movement - Google Patents.
  • Diflufenican - Chem-Impex.
  • 4'-Fluorobiphenyl-4-carboxylic acid - Chem-Impex.
  • Diflufenican - Herbicides - SIPCAM OXON.
  • (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem.
  • Biphenyl-2-carboxylic acid | CAS 947-84-2 | SCBT - Santa Cruz Biotechnology.
  • Biphenyl-4-carboxylic acid 95 92-92-2 - Sigma-Aldrich.
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  • 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5 - ChemicalBook.
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role of carboxylic acid group in biological activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Multifaceted Role of the Carboxylic Acid Group in Biological Activity: A Guide for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Acid

The carboxylic acid moiety (-COOH) is one of the most prevalent functional groups in medicinal chemistry, deceptively simple in its structure yet profound in its impact on a molecule's biological destiny. Its ubiquity in both endogenous molecules (amino acids, fatty acids) and synthetic drugs is a testament to its versatile ability to engage in a multitude of interactions that govern a compound's pharmacokinetic and pharmacodynamic profiles. This guide moves beyond a textbook definition to provide a practical, in-depth exploration of the strategic importance of the carboxylic acid group. We will dissect its fundamental physicochemical properties, outline its critical roles in molecular recognition and target engagement, and provide actionable protocols for its evaluation in a drug discovery context.

The significance of the carboxylic acid lies in its unique duality: at physiological pH, it exists in a dynamic equilibrium between its protonated, neutral form (-COOH) and its deprotonated, anionic carboxylate form (-COO⁻). This equilibrium, governed by its pKa, is the linchpin of its biological function, enabling it to act as a hydrogen bond donor, a hydrogen bond acceptor, and a center for potent ionic interactions. Understanding and harnessing these properties is paramount for the rational design of effective and safe therapeutics.

Part 1: The Physicochemical Foundation of Biological Activity

The biological effects of a carboxylic acid are a direct consequence of its physicochemical properties. The carboxyl group's influence on a molecule's acidity, lipophilicity, and solubility dictates its journey through the body—from absorption to target binding.

Acidity (pKa) and Ionization State

The pKa of a carboxylic acid is the pH at which the protonated and deprotonated forms are present in equal concentrations. For most simple alkyl carboxylic acids, this value hovers around 4.8. However, the electronic environment of the molecule can significantly modulate this value. Electron-withdrawing groups (e.g., halogens) adjacent to the carboxyl group will lower the pKa, making it a stronger acid, while electron-donating groups will have the opposite effect.

At the physiological pH of blood plasma (~7.4), a typical carboxylic acid will be overwhelmingly deprotonated (>99%) as a carboxylate anion. This anionic state is fundamental to its biological role, governing solubility and the ability to form strong ionic bonds.

Protocol 1: Potentiometric pKa Determination

This protocol provides a reliable method for determining the pKa of a lead compound.

Objective: To accurately measure the pKa of a carboxylic acid-containing compound.

Materials:

  • Test compound

  • Milli-Q or deionized water

  • Methanol or DMSO (co-solvent)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Calibrated pH meter and electrode

  • Automatic titrator (recommended) or manual burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent/water mixture. The co-solvent percentage should be minimized to reduce its effect on the apparent pKa.

  • Titration Setup: Place the sample vial on the stir plate, add a stir bar, and immerse the pH electrode.

  • Acidification: Titrate the solution with 0.1 M HCl until the pH is well below the expected pKa (e.g., pH 2.0).

  • Alkaline Titration: Titrate the acidified solution with 0.1 M NaOH in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use specialized software to calculate the pKa from the first derivative of the titration curve.

Causality Insight: The choice of co-solvent is critical. Organic solvents can shift the apparent pKa. It is essential to report the co-solvent system used and, if possible, extrapolate the pKa to 0% co-solvent for a more accurate aqueous pKa value.

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes. The carboxylic acid group significantly impacts this parameter.

  • Protonated State (-COOH): The neutral form is more lipophilic and can more readily partition into lipid bilayers.

  • Deprotonated State (-COO⁻): The charged carboxylate is highly polar and hydrophilic, which dramatically increases aqueous solubility but hinders passive diffusion across cell membranes.

This pH-dependent lipophilicity is captured by the LogD value, which is the effective lipophilicity at a given pH. For a carboxylic acid, LogD will decrease as the pH increases above its pKa.

Table 1: Impact of Ionization on Physicochemical Properties

PropertyProtonated Form (-COOH)Deprotonated Form (-COO⁻)Implication for Drug Discovery
Charge NeutralAnionic (-1)Governs ionic interactions and transporter recognition.
Solubility Low aqueous solubilityHigh aqueous solubilityCrucial for formulation and bioavailability.
Lipophilicity HigherLowerAffects membrane permeability and plasma protein binding.
H-Bonding Donor and AcceptorAcceptor onlyDictates binding affinity and specificity with target proteins.

Part 2: The Carboxylic Acid in Pharmacodynamics - Target Engagement

The true power of the carboxylic acid group is realized at the molecular target. The carboxylate anion is a superb pharmacophore, capable of forming high-energy interactions that anchor a drug to its binding site.

Key Molecular Interactions
  • Ionic Bonding (Salt Bridges): This is one of the strongest non-covalent interactions in a biological system. The carboxylate anion readily forms salt bridges with positively charged residues on a protein target, such as the side chains of arginine, lysine, or histidine. This interaction is often a primary driver of binding affinity. For example, the carboxylate groups of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac form a critical salt bridge with a conserved arginine residue (Arg120) in the active site of cyclooxygenase (COX) enzymes.

  • Hydrogen Bonding: The carboxylate is an excellent hydrogen bond acceptor, interacting with backbone N-H groups or the side chains of residues like serine, threonine, or tyrosine. The protonated carboxylic acid can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O).

  • Coordination with Metal Ions: Carboxylates are effective chelators of metal ions. This is a key interaction for drugs that target metalloenzymes. For instance, angiotensin-converting enzyme (ACE) inhibitors like lisinopril use their carboxylate group to coordinate with the essential Zn²⁺ ion in the enzyme's active site, effectively inhibiting its function.

Diagram 1: Key Interactions of the Carboxylate Group

G cluster_drug Drug Molecule cluster_target Protein Target drug R-COO⁻ arginine Arginine/Lysine (+ve charge) drug->arginine Ionic Bond (Salt Bridge) serine Serine/Threonine (H-bond donor) drug->serine Hydrogen Bond (Acceptor) zinc Zn²⁺ Ion (Metalloenzyme) drug->zinc Metal Coordination

Caption: Interactions of the carboxylate anion with protein residues.

Part 3: The Carboxylic Acid in Pharmacokinetics - The ADME Profile

While essential for target binding, the carboxylic acid group can present significant challenges for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Its charged nature often leads to low passive permeability, high plasma protein binding, and susceptibility to active transport and rapid excretion.

Absorption and Permeability

The low lipophilicity of the carboxylate anion makes passive diffusion across the lipid-rich gut wall challenging. This can result in poor oral bioavailability. However, nature has evolved numerous uptake transporters to handle endogenous carboxylic acids, and these can be exploited. The OATP (Organic Anion Transporting Polypeptide) family of transporters, for example, can facilitate the uptake of some carboxylate-containing drugs from the intestine.

Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal drug absorption.

Objective: To assess the permeability of a carboxylic acid-containing drug candidate across a human intestinal cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity.

  • Permeability Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min). e. Replace the volume removed with fresh HBSS.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.

Trustworthiness Check: Running high and low permeability controls in parallel validates the assay's performance and ensures the integrity of the Caco-2 monolayer. A P-glycoprotein (P-gp) substrate should also be run to assess efflux activity.

Distribution and Metabolism

The anionic nature of carboxylates often leads to high binding to albumin in the plasma, which can limit the free fraction of the drug available to interact with its target. Metabolically, carboxylic acids are prime substrates for UGT (UDP-glucuronosyltransferase) enzymes, which conjugate them with glucuronic acid. This process forms highly polar acyl glucuronides, which are rapidly eliminated, often through the kidneys.

Part 4: Strategic Modifications and Bioisosteres

When the negative properties of a carboxylic acid (e.g., poor permeability, rapid metabolism) outweigh its binding benefits, medicinal chemists employ several strategies.

Prodrugs

A common strategy is to mask the carboxylic acid as an ester prodrug. The ester is more lipophilic, facilitating absorption. Once in the bloodstream, endogenous esterase enzymes cleave the ester, releasing the active carboxylic acid parent drug. A classic example is the ACE inhibitor enalapril, which is the ethyl ester prodrug of the active diacid enalaprilat.

Bioisosteres

In some cases, the entire carboxylic acid group can be replaced with a bioisostere—a different functional group that retains the key biological activity. The goal is to mimic the acidic proton and the ability to form key ionic or hydrogen bonds while improving the ADME profile.

Table 2: Common Carboxylic Acid Bioisosteres

BioisostereStructureApproximate pKaKey Features
Tetrazole R-CN₄H~4.9Planar, aromatic. The N-H proton is acidic. Forms similar interactions to -COOH.
Hydroxamic Acid R-CONHOH~9Can chelate metal ions. Less acidic than -COOH.
Acylsulfonamide R-CONHSO₂R'5-7N-H proton is acidic. Can be tuned by the R' group.
Hydroxyisoxazole ~4.5Planar, acidic O-H proton.

The choice of bioisostere is highly context-dependent and requires careful consideration of the target's active site architecture. Losartan, an angiotensin II receptor antagonist, famously incorporates a tetrazole ring as a bioisostere for a carboxylic acid, contributing to its excellent oral bioavailability and efficacy.

Diagram 2: Bioisosteric Replacement Strategy

G Start Lead Compound with -COOH Group Problem ADME Liabilities: - Poor Permeability - Rapid Metabolism - High Protein Binding Start->Problem Identify Strategy Replace -COOH with a Bioisostere Problem->Strategy Solution Bioisosteres Candidate Bioisosteres: - Tetrazole - Acylsulfonamide - Hydroxyisoxazole Strategy->Bioisosteres Select End Optimized Compound: - Improved ADME Profile - Retained Target Affinity Bioisosteres->End Synthesize & Test

Caption: Workflow for addressing ADME issues via bioisosteric replacement.

Conclusion

The carboxylic acid group is a powerful tool in the medicinal chemist's armamentarium. Its ability to provide high-affinity binding through strong, specific interactions is unparalleled. However, this same chemical nature presents a distinct set of challenges for drug-like properties. A successful drug discovery program requires a holistic understanding of this functional group—balancing its potent pharmacodynamic contributions against its potential pharmacokinetic liabilities. Through careful analysis, strategic molecular design, and the application of robust in vitro assays as described herein, researchers can effectively harness the power of the carboxylic acid to develop novel, effective therapeutics.

References

  • Title: Structural basis for inhibition of cyclooxygenase-2 by selective and nonselective nonsteroidal anti-inflammatory drugs. Source: Nature Structural Biology. URL: [Link]

  • Title: The COX-2 binding site of NSAIDs: a detailed pharmacological and computational analysis. Source: Trends in Pharmacological Sciences. URL: [Link]

  • Title: Design and synthesis of potent inhibitors of angiotensin-converting enzyme. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: OATP transporters in drug disposition. Source: Drug Metabolism and Disposition. URL: [Link]

  • Title: Acyl glucuronides: a review of their chemical and biological properties. Source: Drug Metabolism Reviews. URL: [Link]

  • Title: Bioisosteres in Medicinal Chemistry. Source: Wiley-VCH. URL: [Link]

Application Note & Protocol: One-Step Synthesis of Diflunisal via Grignard Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the one-step synthesis of Diflunisal (5-(2,4-difluorophenyl)salicylic acid), a potent non-steroidal anti-inflammatory drug (NSAID), utilizing the carboxylation of a 2,4-difluorophenyl magnesium halide Grignard reagent. This method offers an efficient and direct route to a key pharmaceutical agent, bypassing more complex, multi-step synthetic pathways. This application note details the underlying chemical principles, a robust step-by-step laboratory protocol, and the critical process parameters that ensure a successful and high-yield synthesis. The target audience includes researchers in medicinal chemistry, process development, and organic synthesis.

Introduction: The Strategic Synthesis of Diflunisal

Diflunisal is a well-established NSAID used for the management of pain and inflammation associated with conditions like arthritis.[1][2] Its chemical structure, featuring a difluorophenyl moiety attached to a salicylic acid core, is key to its pharmacological activity.[1][2] While various synthetic routes exist, including transition metal-catalyzed cross-coupling reactions, the Grignard-based approach stands out for its elegance and atom economy.[3][4][5]

The core of this synthesis is the formation of a highly nucleophilic organometallic intermediate, 2,4-difluorophenylmagnesium bromide, which subsequently attacks an electrophilic carbon source—carbon dioxide—to form the desired carboxylate salt. This "one-step" process, encompassing the in-situ formation of the Grignard reagent and its immediate carboxylation, represents a convergent and efficient synthetic strategy.

Reaction Principle and Mechanism

The synthesis proceeds in two fundamental stages occurring in the same reaction vessel:

  • Grignard Reagent Formation: 1-Bromo-2,4-difluorobenzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2,4-difluorophenylmagnesium bromide. This is a classic oxidative insertion of magnesium into the carbon-bromine bond. The choice of THF is critical; its ability to solvate the magnesium ion stabilizes the Grignard reagent in solution.[6][7]

  • Carboxylation: The highly nucleophilic carbon of the difluorophenyl ring in the Grignard reagent attacks the electrophilic carbon atom of carbon dioxide (CO₂). CO₂ is typically introduced in its solid form (dry ice) or as a gas.[8][9] This reaction forms a magnesium carboxylate salt.

  • Acidic Workup: The reaction is quenched with an aqueous acid (e.g., HCl or H₂SO₄), which protonates the carboxylate salt to yield the final product, Diflunisal, and converts the magnesium salts into water-soluble forms for easy removal.[8]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the one-step synthesis of Diflunisal.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification & Analysis A 1-Bromo-2,4-difluorobenzene + Magnesium Turnings + Anhydrous THF B Initiate with I₂ crystal Reflux A->B Setup under N₂ C Solution of 2,4-Difluorophenylmagnesium Bromide B->C Formation D Cool reaction to -78°C (Dry Ice/Acetone Bath) C->D Transfer to Step 2 E Add crushed Dry Ice (CO₂) in excess D->E Slow Addition F Magnesium Carboxylate Salt Slurry E->F G Quench with cold aq. HCl F->G Transfer to Step 3 H Extract with Ethyl Acetate G->H I Dry organic layer (Na₂SO₄) Evaporate Solvent H->I J Crude Diflunisal I->J K Recrystallize from Ethanol/Water J->K Transfer to Step 4 L Pure Crystalline Diflunisal K->L M Characterization (HPLC, MP, NMR) L->M

Caption: Workflow for the synthesis of Diflunisal.

Detailed Experimental Protocol

4.1 Materials and Reagents

Reagent/MaterialGradeSupplierQuantityMolar Eq.
1-Bromo-2,4-difluorobenzene99%Sigma-Aldrich19.3 g (100 mmol)1.0
Magnesium Turnings99.8%Fisher Scientific2.67 g (110 mmol)1.1
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics250 mL-
IodineACS ReagentJ.T. Baker1 crystalCatalytic
Carbon Dioxide (Dry Ice)-Local Supplier~150 gExcess
Hydrochloric Acid3M AqueousVWR200 mL-
Ethyl AcetateACS GradeEMD Millipore3 x 100 mL-
Sodium SulfateAnhydrousSigma-Aldrich~20 g-
Ethanol95%Decon LabsAs needed-

4.2 Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. The entire reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). All glassware must be oven- or flame-dried before use.

  • Solvents: Anhydrous THF is highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Dry Ice: Handle dry ice with insulated gloves to prevent frostbite. Ensure adequate ventilation as it sublimes into CO₂ gas, which can displace oxygen.

  • Acids: Handle hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

4.3 Step-by-Step Procedure

Part A: Synthesis of 2,4-Difluorophenylmagnesium Bromide

  • Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried. Place the magnesium turnings in the flask and flush the entire system with dry nitrogen gas.

  • Initiation: Add a single crystal of iodine to the magnesium turnings. The iodine helps to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-2,4-difluorobenzene in 100 mL of anhydrous THF.

  • Formation: Add approximately 10 mL of the bromide solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be required.[6]

  • Completion: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 60 minutes to ensure complete consumption of the starting material. The resulting dark grey-brown solution is the Grignard reagent, 2,4-difluorophenylmagnesium bromide.[10]

Part B: Carboxylation and Workup

  • Cooling: Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • Carboxylation: While stirring vigorously, carefully add small pieces of freshly crushed dry ice to the reaction mixture. An exothermic reaction will occur. Continue adding dry ice until the exothermic reaction ceases, ensuring a large excess is present.[8]

  • Warming: Allow the mixture to slowly warm to room temperature overnight, which allows the excess CO₂ to sublime.

  • Quenching: Cool the resulting thick slurry in an ice bath. Slowly and carefully quench the reaction by adding 200 mL of cold 3M HCl. This will protonate the carboxylate and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Part C: Purification and Characterization

  • Recrystallization: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

  • Characterization:

    • Yield: Typically 75-85%.

    • Melting Point: 210–212 °C (Lit. 210–212 °C).[5]

    • Purity (HPLC): ≥99.5%.[5][11]

    • Confirmation: Confirm structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Scientific Rationale and Process Optimization

ParameterRecommended ConditionRationale & Field Insights
Atmosphere Inert (Nitrogen/Argon)The Grignard reagent is a strong base and nucleophile, reacting rapidly with atmospheric moisture (proton source) and oxygen. Failure to maintain an inert atmosphere is the most common cause of low yields.[6]
Solvent Anhydrous Tetrahydrofuran (THF)THF is superior to diethyl ether for forming aryl Grignard reagents from less reactive aryl bromides due to its higher boiling point and better solvating properties for the "Schlenk equilibrium" species. The ether oxygens coordinate to the magnesium, stabilizing the reagent.[7]
Reagent Ratio 1.1 eq. MagnesiumA slight excess of magnesium ensures complete conversion of the aryl bromide. Using a large excess is not cost-effective and can complicate stirring and workup.
Carboxylation Temp. -78 °CThis low temperature minimizes side reactions, such as the Grignard reagent reacting with the newly formed carboxylate to produce a ketone. It also allows for better control of the highly exothermic reaction with CO₂.
CO₂ Source Solid (Dry Ice)Using solid CO₂ provides a convenient and inexpensive way to ensure a large excess of the reagent is present, driving the carboxylation to completion. It also helps maintain the low reaction temperature. Gaseous CO₂ can also be used but requires more specialized equipment.[8]
Workup Acidic (e.g., HCl)An acidic workup is essential for two reasons: 1) It protonates the magnesium carboxylate salt to form the desired carboxylic acid (Diflunisal). 2) It dissolves the magnesium hydroxide/halide byproducts (Mg(OH)X) into water-soluble salts, simplifying the extraction process.[12]

Conclusion

This application note outlines a reliable and scalable one-step protocol for the synthesis of Diflunisal. By carefully controlling reaction conditions, particularly maintaining an inert atmosphere and low temperatures during carboxylation, this method provides high yields of the target compound. The procedure avoids the use of expensive and toxic heavy metal catalysts often employed in alternative synthetic routes, presenting a more cost-effective and environmentally conscious approach suitable for both academic research and process development settings.

References

  • A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google P
  • 2,4-difluorophenylmagnesium bromide|144025-04-7 - MOLBASE Encyclopedia. (URL: [Link])

  • Scheme 2. Five step synthesis of Difl unisal by Jones et al. - ResearchGate. (URL: [Link])

  • (PDF) One step synthesis of Diflunisal using a Pd-diamine complex - ResearchGate. (URL: [Link])

  • US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)
  • CN106496014A - A kind of preparation method of diflunisal - Google P
  • Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google P
  • Discovery of diflunisal - PubMed. (URL: [Link])

  • (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors - ResearchGate. (URL: [Link])

  • 2,4-Difluorophenylmagnesium bromide | C6H3BrF2Mg | CID 11138551 - PubChem. (URL: [Link])

  • Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway - Aimin Liu - UTSA. (URL: [Link])

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (URL: [Link])

  • THE PREPARATION OF ORGANOMAGNESIUM FLUORIDES BY ORGANOMETALLIC EXCHANGE REACTIONS AND THE COMPOSITION IN SOLUTION OF ALKOXY(METH. (URL: [Link])

  • Development and validation of spectrofluorimetric method for determination of diflunisal and its impurity | European Journal of Chemistry. (URL: [Link])

  • Carboxylation of grignard reagents in the presence of liquid co2 - Google P
  • vinyl bromide - Organic Syntheses Procedure. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Diflunisal | C13H8F2O3 | CID 3059 - PubChem - NIH. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases - ResearchGate. (URL: [Link])

  • Discovery of diflunisal - PMC - NIH. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3',4'-Difluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of crude 3',4'-difluorobiphenyl-4-carboxylic acid (CAS 505082-81-5)[1][2]. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to help you diagnose and resolve common issues encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Question: I performed a recrystallization of my crude product, but my final yield is very low. What could be the cause?

Answer: A low yield after recrystallization is a common issue and can often be attributed to several factors. Let's troubleshoot this systematically.

  • Did you use the minimum amount of hot solvent? The goal of recrystallization is to dissolve the solute in a minimal amount of near-boiling solvent[3]. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling, thus reducing your yield[3][4][5].

    • Solution: If you suspect excess solvent was used, you can try to recover the dissolved product by evaporating a portion of the solvent and attempting to recrystallize again[4].

  • Was the cooling process too rapid? Slow cooling is crucial for the formation of large, pure crystals[6]. Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to collect.

    • Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before moving it to an ice bath[6]. Insulating the flask can also promote slower cooling[4].

  • Did you wash the crystals with ice-cold solvent? Washing the collected crystals with solvent that is not sufficiently chilled can redissolve some of your product, leading to a lower yield[3].

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals during filtration[3].

Troubleshooting Flowchart for Low Recrystallization Yield ```dot

G start Low Recrystallization Yield q1 Was excess solvent used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Evaporate some solvent and re-cool. a1_yes->s1 q2 Was cooling too rapid? a1_no->q2 end_node Yield Improved s1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Repeat, allowing slow cooling to room temp before ice bath. a2_yes->s2 q3 Was the wash solvent cold? a2_no->q3 s2->end_node a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes s3 Repeat, washing with minimal ice-cold solvent. a3_no->s3 a3_yes->end_node Consider other issues s3->end_node

Caption: Decision tree for selecting a purification method.

Problem 3: Product "Oils Out" Instead of Crystallizing

Question: When I cool my recrystallization solution, my product separates as an oil instead of forming crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. This is a common problem with impure compounds, as impurities can depress the melting point.

  • Is the boiling point of your solvent too high? If the solvent's boiling point is higher than the melting point of your compound, it will melt before it dissolves.

    • Solution: Choose a solvent with a lower boiling point.

  • Is the solution cooling too quickly? Rapid cooling can favor oil formation.

    • Solution: Ensure slow cooling. You can insulate the flask to slow down the rate of cooling.[4]

  • Is your compound highly impure? A significant amount of impurity can lower the melting point of the mixture.

    • Solution: Try adding a little more solvent to the heated mixture to reduce the saturation, then cool slowly.[7] If this fails, it may be necessary to first use another purification method like column chromatography to remove the bulk of the impurities.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[3][7]

    • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: For biphenyl carboxylic acids, a mixture of a polar and a non-polar solvent often works well. A good starting point would be an ethanol/water or a benzene/petroleum ether mixture.[8] You can also try solvents like methanol or isopropanol.[9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

Solvent System Properties
Ethanol/WaterGood for moderately polar compounds. The ratio can be adjusted for optimal solubility.
MethanolSimilar to ethanol, a good polar solvent for recrystallization.[9]
IsopropanolAnother alcohol that can be effective for recrystallizing aromatic carboxylic acids.[9]
Benzene/Petroleum EtherA non-polar/polar aprotic system that can be effective for biphenyl compounds.[8]

Q2: When is acid-base extraction preferred over recrystallization?

A2: Acid-base extraction is particularly effective when the primary impurities are neutral organic compounds, which is often the case for byproducts of Suzuki coupling reactions.[11][12] It is a bulk purification method that can efficiently remove large quantities of non-acidic impurities. Recrystallization is a finer purification technique that works best when the impurities are present in smaller amounts and have different solubility profiles from the desired compound. Often, a sequential approach of acid-base extraction followed by recrystallization yields the best results.

Acid-Base Extraction Workflow

G start Crude Mixture (in Organic Solvent) extraction Extract with Aqueous Base (e.g., NaHCO3) start->extraction organic_layer Organic Layer (Neutral Impurities) extraction->organic_layer Separate aqueous_layer Aqueous Layer (Carboxylate Salt) extraction->aqueous_layer Separate acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Pure Carboxylic Acid acidify->precipitate

Caption: Workflow for acid-base extraction of a carboxylic acid.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Melting Point: A pure compound will have a sharp melting point range.[13] Impurities will typically cause the melting point to be lower and broader.

  • Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate developed with an appropriate solvent system.[13]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for assessing purity. A pure compound will show a single peak. [14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and detect the presence of any impurities with distinct signals. [15]* Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. [15] Q4: What are the main safety precautions to consider?

A4: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • This compound may cause skin and eye irritation.[16] Avoid inhalation and contact with skin and eyes.

  • Be aware of the flammability and toxicity of the organic solvents used.

References

  • Vertex AI Search. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Wikipedia. (n.d.). Acid–base extraction.
  • ResearchGate. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Unknown. (n.d.). Recrystallization.
  • Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
  • ECHEMI. (n.d.). Tips for maximizing yield, purity and crystal size during recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Unknown. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
  • ChemicalBook. (n.d.). 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • PubChem. (n.d.). 3',5'-Difluorobiphenyl-4-carboxylic acid.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • Unknown. (n.d.). NOTE Synthesis of Some Biphenyl Compounds by Rearrangement of Salicyl Hydrazones in Polyphosphoric Acid.

Sources

Technical Support Center: Synthesis of 3',4'-Difluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3',4'-Difluorobiphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are grounded in established chemical principles and field-proven experience to ensure scientific integrity and practical applicability.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the difluorobiphenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of target molecules. While several synthetic routes exist, the Suzuki-Miyaura cross-coupling reaction is one of the most common and versatile methods for constructing the core biphenyl structure. This guide will primarily focus on this pathway, while also addressing a potential alternative involving a nitrile hydrolysis step.

A prevalent synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromobenzoic acid with 3,4-difluorophenylboronic acid . This approach is often favored for its relatively mild reaction conditions and tolerance of various functional groups.[1]

Core Synthesis Workflow: Suzuki-Miyaura Coupling

The primary synthetic route is depicted below. Each stage presents unique challenges and opportunities for optimization.

Synthesis_Workflow cluster_0 Suzuki-Miyaura Coupling cluster_1 Work-up & Purification Reactants 4-Bromobenzoic Acid + 3,4-Difluorophenylboronic Acid Reaction Pd Catalyst Base Solvent Reactants->Reaction Coupling Crude_Product Crude 3',4'-Difluorobiphenyl- 4-carboxylic Acid Reaction->Crude_Product Purification Acid-Base Extraction Recrystallization Crude_Product->Purification Final_Product Pure 3',4'-Difluorobiphenyl- 4-carboxylic Acid Purification->Final_Product

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: The Suzuki-Miyaura Coupling Reaction

Q1: My Suzuki-Miyaura coupling reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

A1: This is a common issue that can often be traced back to a few key factors:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.

    • Causality: The carboxylic acid group on 4-bromobenzoic acid can coordinate with the palladium center, potentially deactivating the catalyst.[2] Oxygen can also lead to the oxidation of the active Pd(0) species.

    • Solution:

      • Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique.

      • Catalyst Choice: While various palladium catalysts can be used, consider using a more robust catalyst system. For instance, palladium on carbon (Pd/C) has been shown to be effective and can be recycled.[3] Alternatively, using pre-catalysts with bulky phosphine ligands can enhance stability and activity.

      • Protecting the Carboxylic Acid: In challenging cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can prevent catalyst inhibition. The ester can then be hydrolyzed in a subsequent step.

  • Poor Solubility of Reagents: 3,4-Difluorophenylboronic acid and 4-bromobenzoic acid may have limited solubility in common organic solvents.

    • Causality: For the reaction to proceed efficiently, all components must be sufficiently dissolved to interact.

    • Solution:

      • Solvent System: Employ a biphasic solvent system, such as toluene/water, dioxane/water, or ethanol/water.[3][4] The aqueous phase helps to dissolve the base and the boronic acid, while the organic phase dissolves the aryl halide and the catalyst.

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), can facilitate the transfer of reactants between the two phases, enhancing the reaction rate.

  • Inappropriate Base Selection: The choice and amount of base are critical for the transmetalation step.

    • Causality: The base is required to activate the boronic acid. However, a base that is too strong or too weak can be detrimental.

    • Solution:

      • Common Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and effective bases for this type of coupling.[3][5]

      • Stoichiometry: Ensure you are using at least 2-3 equivalents of the base to neutralize the carboxylic acid proton and facilitate the catalytic cycle.

Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?

A2: Homocoupling, the reaction of two molecules of the same coupling partner, is a frequent side reaction.

  • Causality: The homocoupling of boronic acids can be promoted by the presence of oxygen and certain palladium species. The homocoupling of the aryl halide can also occur.

  • Solution:

    • Strictly Anaerobic Conditions: As mentioned, meticulous degassing of the reaction mixture is crucial to minimize oxygen-induced homocoupling of the boronic acid.

    • Controlled Addition: Slowly adding one of the coupling partners can sometimes reduce its instantaneous concentration, thereby disfavoring homocoupling.

    • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling. Experimenting with different ligands may be beneficial.

ParameterPotential IssueRecommended Action
Atmosphere Oxygen presentThoroughly degas solvents and reaction mixture with an inert gas.
Catalyst Deactivation by carboxylic acidUse a robust catalyst like Pd/C or protect the acid as an ester.
Solubility Poor dissolution of reagentsEmploy a biphasic solvent system (e.g., Ethanol/Water) and consider a phase-transfer catalyst.
Base Incorrect choice or amountUse 2-3 equivalents of a moderate base like K₂CO₃ or Na₂CO₃.
Side Products HomocouplingMaintain strict anaerobic conditions and consider optimizing ligand choice.
Table 1: Troubleshooting Suzuki-Miyaura Coupling Issues.
Part 2: Alternative Synthetic Route & Final Step Considerations

Q3: I am considering a synthetic route that involves the hydrolysis of 4-cyano-3',4'-difluorobiphenyl. What are the key challenges in this hydrolysis step?

A3: Hydrolyzing a nitrile to a carboxylic acid is a robust transformation, but can present challenges, especially with aromatic nitriles.

  • Harsh Reaction Conditions:

    • Causality: The hydrolysis of nitriles typically requires either strong acidic or basic conditions and elevated temperatures.[6] These conditions can sometimes lead to the degradation of other functional groups on the molecule.

    • Solution:

      • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a common method.

      • Basic Hydrolysis (Saponification): Refluxing with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will initially form the carboxylate salt. A subsequent acidification step is then required to obtain the free carboxylic acid.[6]

      • Monitoring the Reaction: It is important to monitor the reaction progress (e.g., by TLC or LC-MS) to avoid prolonged heating that could lead to decomposition.

  • Incomplete Hydrolysis:

    • Causality: The hydrolysis proceeds through an amide intermediate. In some cases, the reaction can stall at the amide stage, especially under milder conditions.

    • Solution:

      • Extended Reaction Time/Increased Temperature: If incomplete conversion is observed, extending the reaction time or cautiously increasing the temperature can drive the reaction to completion.

      • Choice of Conditions: Basic hydrolysis is often more effective for driving the reaction to the carboxylate salt.

Part 3: Product Purification

Q4: What is the most effective method for purifying the final this compound product?

A4: A combination of acid-base extraction and recrystallization is typically the most effective purification strategy.

  • Acid-Base Extraction:

    • Causality: The carboxylic acid functionality allows for a straightforward separation from non-acidic impurities.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The desired product will move into the aqueous layer as its carboxylate salt.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out.

      • Collect the precipitated solid by filtration.

  • Recrystallization:

    • Causality: This technique purifies the product based on differences in solubility between the desired compound and impurities at different temperatures.

    • Protocol:

      • Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, acetic acid/water, or toluene).

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to induce crystallization.

      • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Purification_Workflow Crude_Product Crude Product in Organic Solvent Base_Extraction Extract with aq. Base (e.g., NaHCO₃) Crude_Product->Base_Extraction Aqueous_Layer Aqueous Layer (contains Carboxylate Salt) Base_Extraction->Aqueous_Layer Product Organic_Layer Organic Layer (contains Neutral Impurities) Base_Extraction->Organic_Layer Impurities Acidification Acidify Aqueous Layer (e.g., with HCl) Aqueous_Layer->Acidification Precipitate Precipitated Carboxylic Acid Acidification->Precipitate Filtration1 Filter Precipitate->Filtration1 Recrystallization Recrystallize from suitable solvent Filtration1->Recrystallization Filtration2 Filter and Dry Recrystallization->Filtration2 Pure_Product Pure Product Filtration2->Pure_Product

Caption: Detailed purification workflow for this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid and 3,4-Difluorophenylboronic Acid

This protocol is a representative example and may require optimization.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • 3,4-Difluorophenylboronic acid (1.2 eq)

  • Palladium on Carbon (Pd/C, 10 wt%, 0.01-0.05 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid, 3,4-difluorophenylboronic acid, potassium carbonate, and Pd/C.

  • Solvent Addition: Add a 3:1 mixture of ethanol and water.

  • Reaction: Stir the mixture vigorously at room temperature or gently heat to 50-80°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water to the residue and acidify to pH ~2 with 2M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

  • Royal Society of Chemistry. (n.d.). Supramolecular palladium(II)-complex as a recyclable catalyst for Suzuki-Miyaura coupling reaction in aqueous media. RSC Advances. Retrieved from [Link]

  • BenchChem. (2025). Strategies to minimize byproduct formation in Gomberg-Bachmann reactions for difluorobiphenyl synthesis. BenchChem Technical Support.
  • Xue, Z. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(3), 2112059.
  • BenchChem. (2025). Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in Materials Science. BenchChem Technical Support.
  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

  • Organic Syntheses, Inc. (2025). 4,4'-difluorobiphenyl. Organic Syntheses Procedure.
  • BenchChem. (2025). Synthetic routes to 4,4'-difluorobenzophenone from 4,4'-Difluorobiphenyl. BenchChem Technical Support.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. BenchChem Technical Support.
  • Jain, N. F., & Masse, C. E. (n.d.).

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Technical Support Center: Synthesis of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of biphenyl carboxylic acids. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. As your virtual application scientist, I will explain the causality behind experimental choices and provide robust, self-validating protocols to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Issues & Solutions

Researchers often face challenges with yield, purity, and the formation of persistent side products. This section addresses the most common issues, their root causes, and actionable solutions.

Issue 1: Low Yield of Biphenyl Carboxylic Acid & Significant Unreacted Starting Material

A low yield with a substantial recovery of the aryl halide or boronic acid starting materials typically points to an inefficient or inhibited catalytic cycle.

Potential Causes & Mechanistic Insights:

  • Inefficient Oxidative Addition: The first and often rate-limiting step of the Suzuki-Miyaura cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst. If this step is slow, the entire catalytic cycle stalls. This can be due to an insufficiently reactive catalyst or the use of an electron-rich aryl halide or a sterically hindered substrate.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose or precipitate as palladium black, particularly at high temperatures, removing it from the catalytic cycle.

  • Improper Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. An inappropriate base (too weak, poor solubility) can halt the cycle at this stage.

  • Low Reaction Temperature: Like most chemical reactions, the Suzuki coupling has an activation energy barrier. Insufficient thermal energy can lead to a sluggish or incomplete reaction.

Recommended Solutions & Protocols:

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is paramount. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps.

    • Protocol: For a challenging coupling, screen a small matrix of catalysts and ligands. A common starting point is Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos.

  • Base Optimization: The base's strength, solubility, and nature are critical. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. K₃PO₄ is often effective for less reactive aryl chlorides, while the solubility of Cs₂CO₃ can be advantageous.

  • Solvent Choice: The solvent system must solubilize the reactants and the base. A mixture of a non-polar solvent (like toluene or dioxane) and a polar, often aqueous, solvent is standard. The water in the system can be crucial for activating the base and facilitating transmetalation.

  • Temperature Control: Most Suzuki couplings are run at elevated temperatures (80-110 °C). If the reaction is sluggish, a modest increase in temperature can significantly improve the rate, but be mindful of potential catalyst decomposition or side reactions.

Troubleshooting Flowchart for Low Yield

start Low Yield of Biphenyl Carboxylic Acid check_catalyst Is the Catalyst/Ligand System Active? start->check_catalyst check_base Is the Base Effective? check_catalyst->check_base Yes solution_catalyst Screen Alternative Catalysts/Ligands (e.g., Pd₂(dba)₃/SPhos) check_catalyst->solution_catalyst No check_temp Is the Temperature Optimal? check_base->check_temp Yes solution_base Switch to a Stronger or More Soluble Base (e.g., K₃PO₄, Cs₂CO₃) check_base->solution_base No solution_temp Increase Reaction Temperature Incrementally (e.g., 80°C -> 100°C) check_temp->solution_temp No final_check Re-run with Optimized Conditions check_temp->final_check Yes solution_catalyst->final_check solution_base->final_check solution_temp->final_check cluster_main Desired Suzuki Cross-Coupling cluster_side Homocoupling Side Reaction pd0 Pd(0)L₂ pd_add Ar¹-Pd(II)L₂-X pd0->pd_add Oxidative Addition (Ar¹-X) pd_trans Ar¹-Pd(II)L₂-Ar² pd_add->pd_trans Transmetalation (Ar²-B(OR)₂) product Ar¹-Ar² (Product) pd_trans->product Reductive Elimination product->pd0 boronic Ar²-B(OR)₂ homo_product Ar²-Ar² (Side Product) boronic->homo_product O₂ Mediated Oxidative Homocoupling

Caption: The desired catalytic cycle versus the oxygen-mediated homocoupling side reaction.

Issue 3: Protodeboronation Side Products

The presence of a simple arene (Ar-H) corresponding to your boronic acid starting material indicates that the C-B bond has been cleaved and replaced by a C-H bond.

Potential Causes & Mechanistic Insights:

  • Hydrolytic Instability: The carbon-boron bond is susceptible to cleavage by protons, a process known as protodeboronation. This is often accelerated in the presence of water and at elevated temperatures, especially with certain substrates.

  • Base-Mediated Decomposition: While the base is necessary, prolonged exposure under harsh conditions can contribute to the degradation of the boronic acid.

Recommended Solutions & Protocols:

  • Use Boronic Esters: Pinacol esters of boronic acids (Ar-B(pin)) are significantly more stable towards hydrolysis and protodeboronation than the corresponding free boronic acids. They are often commercially available or can be easily prepared.

  • Control Water Content: While some water is often beneficial, excessive amounts can be detrimental. If protodeboronation is severe, consider using anhydrous solvents and a non-hydroxide base like K₃PO₄.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

Data Summary: Stability of Boron Reagents

Boron ReagentStructureRelative Stability to ProtodeboronationKey Advantage
Boronic AcidAr-B(OH)₂ModerateCommonly available, highly reactive
Boronic Pinacol EsterAr-B(pin)HighResistant to hydrolysis and homocoupling
MIDA BoronateAr-B(MIDA)Very HighAir-stable solid, slowly releases boronic acid

Frequently Asked Questions (FAQs)

Q1: My starting aryl halide has a free carboxylic acid group. Do I need to protect it?

A: It is highly recommended. The acidic proton of the carboxylic acid can react with the base, potentially complicating stoichiometry and reaction kinetics. More importantly, the carboxylate anion can coordinate to the palladium center, interfering with the catalytic cycle and leading to lower yields.

  • Recommended Strategy: Protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester). Perform the Suzuki coupling, and then hydrolyze the ester back to the carboxylic acid in a final step.

Protection-Coupling-Deprotection Workflow

start HOOC-Ar¹-X protect Esterification (e.g., MeOH, H⁺) start->protect protected MeOOC-Ar¹-X protect->protected couple Suzuki Coupling (Ar²-B(OR)₂, Pd cat., Base) protected->couple coupled_ester MeOOC-Ar¹-Ar² couple->coupled_ester deprotect Hydrolysis (e.g., LiOH, H₂O/THF) coupled_ester->deprotect final_product HOOC-Ar¹-Ar² deprotect->final_product

Caption: A standard workflow to avoid side reactions involving a free carboxylic acid.

Q2: How do I effectively purify my final biphenyl carboxylic acid product?

A: Purification often involves a multi-step approach:

  • Aqueous Workup: After the reaction, perform an acid-base extraction. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash with water. To remove unreacted boronic acid, an extraction with a mild base (e.g., NaHCO₃ solution) can be effective, as the desired carboxylic acid product will also be extracted into the aqueous layer.

  • Acidification & Isolation: Acidify the separated basic aqueous layer with HCl (e.g., 1M HCl) until the product precipitates out (typically pH ~2-3).

  • Filtration/Extraction: Collect the solid product by filtration. If it does not precipitate, extract it from the acidified aqueous layer with an organic solvent like ethyl acetate or DCM.

  • Chromatography/Crystallization: If impurities remain (like homocoupled products), column chromatography on silica gel is often necessary. Alternatively, recrystallization from a suitable solvent system can provide a highly pure product.

Q3: Can I use an aryl chloride as my starting material?

A: Yes, but aryl chlorides are less reactive than the corresponding bromides or iodides in the oxidative addition step. To achieve good results with aryl chlorides, you must use a more specialized and highly active catalytic system. This typically involves using a strong base like K₃PO₄ and a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.

References

  • Mechanisms of the Suzuki-Miyaura Reaction: The Role of the Base. J. Am. Chem. Soc.[Link]

  • The Role of Base in the Suzuki-Miyaura Reaction. Angew. Chem. Int. Ed.[Link]

  • Palladium-Catalyzed Homocoupling of Arylboronic Acids. Org. Lett.[Link]

  • Protodeboronation of Arylboronic Acids. J. Org. Chem.[Link]

  • Aryl Pinacolboronates in Suzuki Coupling. Chem. Rev.[Link]

stability and storage conditions for 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS 505082-81-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container.[1] It is crucial to protect it from moisture and light. The storage area should be dry, cool, and well-ventilated.[2][3]

Q2: How stable is this compound at room temperature?

The compound is chemically stable under standard ambient conditions (room temperature) for short periods.[4] However, for long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of slow degradation.[1]

Q3: Is this compound sensitive to light?

Yes, similar to many aromatic carboxylic acids, exposure to direct sunlight should be avoided.[5] Photo-induced degradation can occur, potentially leading to decarboxylation and the formation of impurities.[6] Storing the compound in an amber vial or a light-blocking container is a recommended best practice.

Q4: What about the stability of this compound in solution?

The stability of the compound in solution is dependent on the solvent, pH, and storage conditions. In general, prepare solutions fresh for immediate use. If storage is necessary, we recommend storing solutions at -20°C for short durations. The pH of the solution can significantly impact stability; acidic conditions may favor the non-dissociated form, which can be more susceptible to certain types of degradation.[6]

Q5: What are the known incompatibilities for this compound?

This compound should not be stored with or exposed to strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[2] Such materials can induce chemical reactions that degrade the compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, likely stemming from improper storage or degradation.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage.1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C, protected from light and moisture. 2. Assess Purity: Perform a purity check using HPLC or LC-MS (see Protocol 1). Compare the results with the certificate of analysis provided with the compound. 3. Use a Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for your experiment.
Change in physical appearance of the solid (e.g., discoloration, clumping). 1. Moisture Absorption: The compound may have been exposed to a humid environment. 2. Degradation: Color change could indicate the formation of impurities.1. Drying: If moisture is suspected, the compound can be dried under vacuum. However, be cautious as this will not remove any chemical impurities. 2. Purity Analysis: A purity analysis is highly recommended to determine if chemical degradation has occurred.
Poor solubility in the intended solvent compared to previous batches. Formation of insoluble impurities.1. Purity Check: Analyze the compound's purity. 2. Filtration: If the purity is acceptable, the solution can be filtered to remove any insoluble matter before use. However, this does not address the underlying issue of impurity formation.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation products are present.1. Identify Impurities: Attempt to identify the impurities by their mass-to-charge ratio (m/z) in LC-MS. A common degradation pathway for carboxylic acids is decarboxylation.[6] 2. Review Handling Procedures: Ensure that solutions are prepared fresh and that the compound is not exposed to incompatible substances.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas of all observed peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visual Guides

Decision Tree for Handling this compound

G Figure 1: Decision Workflow for Compound Handling start Receive/Use Compound check_appearance Visually inspect solid. Is there discoloration or clumping? start->check_appearance check_storage Review storage history. Stored at 2-8°C, dark, dry? check_appearance->check_storage No troubleshoot Go to Troubleshooting Guide check_appearance->troubleshoot Yes proceed_use Proceed with experiment check_storage->proceed_use Yes purity_analysis Perform purity analysis (e.g., HPLC - Protocol 1) check_storage->purity_analysis No/Unsure compare_coa Compare purity to CoA. Is it within specification? purity_analysis->compare_coa compare_coa->proceed_use Yes compare_coa->troubleshoot No

Caption: Decision workflow for handling the compound.

Potential Degradation Pathway

G Figure 2: Potential Degradation Pathway cluster_products parent This compound decarboxylation Decarboxylation parent->decarboxylation product 3,4-Difluorobiphenyl (Potential Impurity) parent->product Degradation stress Stress Factors (e.g., Light, Heat, Strong Acid/Base) stress->parent decarboxylation->product co2 CO2

Caption: A potential degradation pathway via decarboxylation.

References

  • 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5 - ChemicalBook.

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - ResearchGate.

  • Safety and handling of fluorinated organic compounds - Benchchem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

Sources

Technical Support Center: Esterification of Sterically Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the esterification of sterically hindered carboxylic acids, a common challenge in organic synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the esterification of sterically hindered carboxylic acids.

1.1. Issue: Low to No Ester Formation with Fischer Esterification

Question: I am attempting to esterify a sterically hindered carboxylic acid with a secondary alcohol using sulfuric acid as a catalyst, but I am seeing very low conversion even after prolonged heating. What is happening?

Answer:

The Fischer esterification is an equilibrium-driven process that is highly sensitive to steric hindrance.[1][2] With bulky substrates, the tetrahedral intermediate required for the reaction is destabilized, and the rate of reaction slows dramatically.[3]

  • Underlying Cause: The nucleophilic attack of the alcohol on the protonated carbonyl of the carboxylic acid is sterically hindered. Additionally, tertiary alcohols are prone to elimination under the strongly acidic and high-temperature conditions of Fischer esterification.[4][5]

  • Troubleshooting Steps:

    • Switch to a Milder, Non-Equilibrium Method: For sterically demanding substrates, methods that activate the carboxylic acid are generally more effective than equilibrium-driven reactions like the Fischer esterification.[6] Consider the following alternatives:

      • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[7][8] It is particularly useful for substrates that are sensitive to acid.[9][10]

      • Yamaguchi Esterification: This is especially effective for creating highly functionalized esters and macro-lactones.[11] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[11][12]

      • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[13][14] It is useful for hindered secondary alcohols.[15]

    • Increase Reagent Concentration (Fischer): If you must use the Fischer method, using a large excess of the alcohol can help to shift the equilibrium toward the product.[2][16]

    • Remove Water: The continuous removal of water, a byproduct of the reaction, can also drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus.[16][17]

1.2. Issue: Formation of N-acylurea Byproduct in Steglich Esterification

Question: I am using DCC and DMAP for a Steglich esterification, but I am isolating a significant amount of an N-acylurea byproduct. How can I prevent this?

Answer:

The formation of N-acylurea is a known side reaction in carbodiimide-mediated esterifications.[10] It occurs when the O-acylisourea intermediate undergoes a 1,3-rearrangement to the more stable N-acylurea, which is unreactive towards the alcohol.[18]

  • Underlying Cause: This side reaction is more prevalent when the esterification is slow, which can be the case with sterically hindered substrates.[18]

  • Troubleshooting Steps:

    • Ensure Sufficient DMAP: DMAP acts as an acyl transfer reagent, intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate reacts rapidly with the alcohol, outcompeting the rearrangement to N-acylurea.[10][19] Ensure you are using a catalytic amount (typically 5-10 mol%).

    • Choice of Carbodiimide: Consider using EDC instead of DCC. The urea byproduct of EDC is water-soluble, which can simplify purification.[20][21]

    • Solvent and Temperature: The reaction is generally carried out at room temperature in a polar aprotic solvent.[18] Running the reaction at lower temperatures (0 °C to room temperature) can sometimes minimize side reactions.

1.3. Issue: Difficulty in Purifying the Product from Urea Byproducts

Question: My esterification with DCC worked, but I am having trouble removing the dicyclohexylurea (DCU) byproduct from my product.

Answer:

DCU is notoriously insoluble in many common organic solvents, which can make purification challenging.[22]

  • Troubleshooting Steps:

    • Filtration: The primary method for removing DCU is filtration. After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., dichloromethane, diethyl ether) and filter the mixture.

    • Solvent Choice: If filtration is not sufficient, consider alternative carbodiimides. As mentioned, the urea byproduct of EDC is water-soluble and can be removed with an aqueous workup.[23] Diisopropylcarbodiimide (DIC) can also be used, as its urea byproduct is more soluble in organic solvents, potentially simplifying removal.[19]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for a tertiary carboxylic acid?

A1: Tertiary carboxylic acids are extremely sterically hindered. Direct esterification methods like Fischer are often ineffective. The most reliable approaches involve the formation of an acid chloride followed by reaction with the alcohol.[9] This two-step process bypasses the need for the alcohol to attack a hindered carbonyl directly.[1] Alternatively, the Yamaguchi esterification can be effective for these challenging substrates.[12]

Q2: Can I use a tertiary alcohol in a Fischer esterification?

A2: It is generally not recommended. Tertiary alcohols are prone to elimination (dehydration) under the strong acidic conditions of the Fischer esterification, leading to the formation of alkenes.[4][5] For tertiary alcohols, the Steglich esterification is a much better choice, as it proceeds under milder, neutral conditions.[10]

Q3: What is the role of DMAP in the Steglich and Yamaguchi esterifications?

A3: In both reactions, DMAP acts as a potent nucleophilic catalyst.[7][12]

  • Steglich: DMAP reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[10][19]

  • Yamaguchi: DMAP attacks the mixed anhydride formed from the carboxylic acid and the Yamaguchi reagent at the less sterically hindered carbonyl group, again forming a highly electrophilic acyl-substituted DMAP intermediate that is susceptible to attack by the alcohol.[11][24]

Q4: Are there greener alternatives for solvents and reagents in Steglich esterification?

A4: Yes, there is a growing emphasis on developing more sustainable synthetic methods. Some alternatives include:

  • Solvents: Acetonitrile and dimethyl carbonate (DMC) have been explored as greener alternatives to chlorinated solvents like dichloromethane (DCM).[19][20]

  • Coupling Reagents: While DCC and DIC are effective, they have associated health and safety concerns.[19] EDC is a more water-soluble and often preferred alternative.[21] Other coupling reagents like TBTU, TATU, or COMU can also be used.[25]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Steglich Esterification of a Hindered Carboxylic Acid
  • To a solution of the sterically hindered carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of DCC (1.1 equiv) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Yamaguchi Esterification
  • To a solution of the sterically hindered carboxylic acid (1.0 equiv) in anhydrous toluene, add triethylamine (1.1 equiv).

  • Stir the mixture for 30 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) and stir for another 2 hours.

  • Add a solution of the alcohol (1.5 equiv) and DMAP (3.0 equiv) in toluene.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Table 1: Comparison of Esterification Methods for Hindered Substrates
MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer Strong acid catalyst (e.g., H₂SO₄)High temperature, equilibriumSimple reagents, inexpensiveNot suitable for hindered or sensitive substrates, reversible[1][4]
Steglich DCC or EDC, DMAPMild, room temperatureGood for hindered and acid-sensitive substrates[8][10]Urea byproduct can be difficult to remove (DCC), potential for N-acylurea formation[10][18]
Yamaguchi 2,4,6-trichlorobenzoyl chloride, DMAPMild, two-step one-potHighly effective for very hindered substrates and macrolactonization[11][26]Stoichiometric amounts of reagents required
Mitsunobu PPh₃, DEAD or ADDPMild, low temperatureInversion of stereochemistry at the alcohol center, good for secondary alcohols[13][27]Stoichiometric phosphine oxide byproduct can be difficult to remove

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Low_Yield start Low or No Ester Yield check_method Is the method appropriate for a hindered substrate? start->check_method fischer Using Fischer Esterification? check_method->fischer steglich Using Steglich Esterification? fischer->steglich No fischer_solution Switch to Steglich, Yamaguchi, or Mitsunobu. These methods are better suited for hindered substrates. fischer->fischer_solution Yes other_method Consider alternative methods (Yamaguchi, Mitsunobu) steglich->other_method No steglich_issue Check for N-acylurea byproduct. Ensure sufficient DMAP is used. steglich->steglich_issue Yes fischer_yes Yes fischer_no No steglich_yes Yes steglich_no No

Caption: A decision-making flowchart for troubleshooting low ester yields.

Diagram 2: Mechanism of DMAP Catalysis in Steglich Esterification

DMAP_Catalysis cluster_0 Reaction Pathway cluster_1 Side Reaction o_acylisourea O-Acylisourea Intermediate acylpyridinium N-Acylpyridinium (Highly Reactive) o_acylisourea->acylpyridinium + DMAP n_acylurea N-Acylurea (Unreactive Byproduct) o_acylisourea->n_acylurea 1,3-Rearrangement (Slow) dmap DMAP ester Ester Product acylpyridinium->ester + Alcohol alcohol Alcohol (R'-OH)

Sources

Technical Support Center: Optimization of Decarboxylative Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for decarboxylative coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful C-C bond-forming strategy. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The guidance provided is rooted in established scientific principles and practical, field-proven insights to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide: Overcoming Common Hurdles in Decarboxylative Coupling

Decarboxylative couplings offer a significant advantage by utilizing readily available and often inexpensive carboxylic acids, avoiding the need for pre-formed organometallic reagents.[1][2][3] However, like any sophisticated chemical transformation, they can present challenges. This guide addresses common problems in a question-and-answer format, providing both solutions and the underlying rationale.

Problem 1: Low or No Product Yield

Question: I am not observing any formation of my desired product, or the yield is significantly lower than expected. What are the likely causes and how can I address them?

Answer: Low to no product yield is a common initial hurdle. The root cause often lies in one or more of the following areas: catalyst activity, reaction conditions, or substrate stability. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

G start Low/No Yield Observed check_catalyst 1. Verify Catalyst System (Pre-catalyst, Ligand, Additives) start->check_catalyst check_catalyst->start Issue Found: Screen Catalysts/Ligands check_conditions 2. Assess Reaction Conditions (Temperature, Solvent, Base) check_catalyst->check_conditions Catalyst OK check_conditions->start Issue Found: Optimize T, Solvent, Base check_substrates 3. Evaluate Substrate Integrity (Carboxylic Acid & Coupling Partner) check_conditions->check_substrates Conditions OK check_substrates->start Issue Found: Check Purity/Stability side_reactions 4. Analyze for Side Reactions (Protodecarboxylation, Dimerization) check_substrates->side_reactions Substrates OK side_reactions->start Issue Found: Adjust Conditions to Suppress end Optimized Reaction side_reactions->end Side Reactions Minimized

Caption: A systematic workflow for troubleshooting low-yield decarboxylative coupling reactions.

In-Depth Solutions:

  • Catalyst and Ligand Selection: The choice of metal catalyst and ligand is paramount. Bimetallic systems, often involving palladium and a secondary metal like copper or silver, are common.[1][4]

    • Palladium/Copper Systems: These are effective for biaryl synthesis. The copper facilitates the decarboxylation step, while palladium drives the cross-coupling cycle.[1][5] If this system fails, consider that halide anions generated during the reaction can inhibit the copper-catalyzed decarboxylation.[1]

    • Palladium/Silver Systems: Silver salts, like Ag₂CO₃, can be highly effective, particularly for heteroaromatic carboxylic acids.[4] In some cases, silver can enable lower reaction temperatures.[6]

    • Nickel-Based Systems: For C(sp²)–C(sp³) couplings, nickel catalysts, often used in photoredox or electrochemical setups, are state-of-the-art.[7][8][9][10] Ligand choice is critical here; ligands like 4,4'-di-tert-butylbipyridine (dtbbpy) or specialized pyridine carboxamides can be effective.[8][9]

    • Ligand Screening: If your initial choice is ineffective, screen a panel of ligands. Electron-rich phosphine ligands are common for palladium, while nitrogen-based ligands are typical for nickel and copper.[8][11]

  • Reaction Temperature: Many decarboxylative couplings require high temperatures (often >100 °C) to induce decarboxylation.[5][12]

    • Insufficient Temperature: If your reaction is sluggish, a simple increase in temperature may be all that is needed.

    • Excessive Temperature: Conversely, high temperatures can lead to substrate decomposition or unwanted side reactions. If you observe charring or multiple unidentifiable byproducts, consider lowering the temperature. The use of more active catalyst systems, such as bimetallic nanoparticles, may allow for a reduction in reaction temperature.[12]

  • Solvent Effects: The solvent plays a critical role in solubility, catalyst stability, and reaction rate.

    • Polar Aprotic Solvents: DMF, DMAc, and DMSO are commonly used due to their ability to dissolve a wide range of substrates and salts.[4][6] However, they can be difficult to remove during workup.

    • Aromatic Solvents: Toluene and anisole are also frequently employed, sometimes in combination with a polar co-solvent.[4][11][13]

    • Solvent Screening: If you suspect solvent is the issue, perform a small-scale screen with a few different options. The optimal solvent can be highly substrate-dependent.[13][14]

  • Choice of Base: A base is often required to deprotonate the carboxylic acid, forming the carboxylate salt that enters the catalytic cycle.

    • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are common choices.[13][15]

    • Organic Bases: In some cases, particularly in photoredox systems, organic bases like iPr₂NEt are used.[9][16]

    • Stoichiometry: Ensure you are using the correct stoichiometry of base. An excess is often required.

Problem 2: Significant Side Reactions Observed

Question: My reaction is producing significant amounts of side products, such as the protodecarboxylated starting material or homocoupled dimers. How can I suppress these pathways?

Answer: The presence of side products indicates that unproductive reaction pathways are competing with your desired cross-coupling. Understanding the mechanism of these side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

Side ProductCausalityMitigation Strategy
Protodecarboxylation The organometallic intermediate formed after decarboxylation is protonated by a proton source in the reaction mixture (e.g., trace water, the carboxylic acid itself) instead of undergoing cross-coupling.1. Ensure rigorously anhydrous conditions. 2. Use a slight excess of the carboxylic acid to compensate for this pathway.[4] 3. Increase the concentration of the electrophilic coupling partner.
Homocoupling/Dimerization Two organometallic intermediates react with each other, or radicals generated from the carboxylic acid dimerize. This is more common in oxidative or photoredox systems.1. Adjust the catalyst or ligand to favor the cross-coupling pathway. 2. In photoredox systems, this may indicate that the radical is not being trapped efficiently by the nickel catalyst.[17] Consider optimizing the nickel catalyst loading or ligand. 3. Lower the reaction concentration to disfavor bimolecular side reactions.
Hydrodehalogenation The aryl halide starting material is reduced, replacing the halide with a hydrogen atom. This can be a competing pathway in reductive cross-coupling cycles.1. This side reaction can be promoted by certain ligands or additives.[9] Re-screen reaction parameters. 2. Ensure the reductant (if used) is not overly reactive under the chosen conditions.

Mechanistic Insight:

The desired catalytic cycle involves the generation of an organometallic species from the carboxylic acid, which then couples with the partner electrophile. Side reactions occur when this intermediate is intercepted by other species or follows an alternative decomposition pathway.

G RCOOH R-COOH R_M [R-M] RCOOH->R_M - CO2 Coupling Cross-Coupling with R'-X R_M->Coupling Protonation Protonation R_M->Protonation Dimerization Homocoupling R_M->Dimerization Product R-R' Coupling->Product RH R-H (Protodecarboxylation) Protonation->RH RR R-R (Dimer) Dimerization->RR

Caption: Competing pathways in decarboxylative coupling leading to desired product and common side products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a decarboxylative cross-coupling reaction?

A1: While the exact mechanism can vary depending on the catalytic system, a common pathway, especially for Pd/Cu systems, involves two interconnected catalytic cycles.[1]

  • Decarboxylation Cycle (often Cu-mediated): The carboxylic acid coordinates to the copper catalyst and undergoes decarboxylation to form an organocopper intermediate (R-Cu).

  • Cross-Coupling Cycle (often Pd-mediated): The palladium(0) catalyst undergoes oxidative addition with the coupling partner (R'-X) to form a Pd(II) intermediate. Transmetalation occurs where the 'R' group is transferred from copper to palladium. Finally, reductive elimination from the palladium center forms the new C-C bond (R-R') and regenerates the Pd(0) catalyst.[1][5]

Radical-based mechanisms are also prevalent, particularly in photoredox and electrochemical systems.[10] In these cases, the carboxylic acid is oxidized (often after conversion to a redox-active ester) to generate a radical, which is then intercepted by a nickel catalyst in a separate cross-coupling cycle.[9][10][16][17]

Q2: My carboxylic acid is not decarboxylating. Are there limitations to the substrate scope?

A2: Yes, there are intrinsic substrate limitations. The ease of decarboxylation is highly dependent on the stability of the organometallic intermediate or radical formed.

  • Electron-Poor Aromatic Acids: Aromatic carboxylic acids with electron-withdrawing groups (e.g., o-nitrobenzoic acid) often decarboxylate more readily.[4][6]

  • Heteroaromatic Acids: Many heteroaromatic acids are excellent substrates, as the heteroatom can stabilize the resulting intermediate.[1][4]

  • C(sp³)-Carboxylic Acids: For acids that generate alkyl radicals, those forming more stable secondary or tertiary radicals, or radicals stabilized by adjacent heteroatoms or π-systems (like α-amino acids or benzylic acids), are generally more effective.[9][17]

  • Challenging Substrates: Electron-rich aromatic acids and unactivated aliphatic acids can be very challenging and may require specialized catalyst systems or harsher conditions.[7][18]

Q3: How do I monitor the progress of my reaction?

A3: Reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): The simplest method. Spot the reaction mixture alongside your starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most versatile technique for monitoring the disappearance of starting materials and the appearance of the product, especially for non-volatile or thermally labile molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and dissolving in a deuterated solvent can provide a quantitative snapshot of the reaction progress by integrating starting material and product signals against an internal standard.[19]

Q4: What are the standard work-up and purification procedures?

A4: Work-up procedures aim to remove the catalyst, salts, and any remaining reagents.

  • Filtration: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite or silica gel to remove insoluble metal salts and catalyst residues.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove polar solvents like DMF or DMSO. A brine wash is often used to aid phase separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[20] The choice of eluent will depend on the polarity of your product.

Experimental Protocols

Protocol 1: General Procedure for Pd/Ag-Catalyzed Decarboxylative Arylation of a Heteroaromatic Carboxylic Acid

This protocol is adapted from methodologies described for the coupling of azoyl carboxylic acids with aryl halides.[4]

  • Reaction Setup: To a flame-dried sealed tube, add the heteroaromatic carboxylic acid (1.5 equiv.), the aryl halide (1.0 equiv.), silver carbonate (Ag₂CO₃, 2.0 equiv.), palladium(II) chloride (PdCl₂, 5 mol%), and triphenylphosphine (PPh₃, 10 mol%).

  • Solvent Addition: Add the reaction solvent (e.g., a 10:1 mixture of Toluene:DMA) via syringe. The reaction should be set up at a concentration of approximately 0.1–0.2 M with respect to the limiting reagent.

  • Reaction Conditions: Seal the tube and place it in a pre-heated oil bath at 135 °C. Stir the reaction for 16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Fe/Ni Metallaphotoredox-Catalyzed C(sp²)–C(sp³) Coupling

This protocol is based on emerging methods using earth-abundant metal catalysts.[9][16]

  • Reaction Setup: In a vial, combine the carboxylic acid (1.3 equiv.), aryl iodide (1.0 equiv.), iron(III) chloride (FeCl₃, 3 mol%), a nickel precursor such as Ni(NO₃)₂·6H₂O (3 mol%), and the appropriate ligand (e.g., 4-tBuPyCamCN, 3 mol%).[9]

  • Reagent Addition: Add the solvent (e.g., 1,4-dioxane, ~0.05 M), a base such as N,N-diisopropylethylamine (iPr₂NEt, 2.0 equiv.), and an additive if required, such as tetrabutylammonium iodide (TBAI, 1.0 equiv.).[9][16]

  • Inerting: Sparge the mixture with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Reaction Conditions: Seal the vial and place it in front of a 390 nm LED lamp with stirring. Maintain a consistent distance and use a fan for cooling if necessary. Irradiate for 24 hours.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.

References

  • Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electroc
  • Decarboxyl
  • Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Form
  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox C
  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society.
  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing.
  • Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II)
  • Solvent effect of cross-coupling reaction a.
  • An Efficient and Sustainable Approach to Decarboxylative Cross-Coupling Using Silica Coated Magnetic Copper Nanocatalyst for the Synthesis of Internal Alkynes. PMC - NIH.
  • Decarboxylative cross-coupling: bimetallic nanoparticles as catalysts and low-temperature optimis
  • Decarboxylative coupling reactions: a modern strategy for C–C-bond form
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PubMed Central.
  • Advancements in double decarboxylative coupling reactions of carboxylic acids. PMC - NIH.
  • Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). MDPI.
  • Decarboxylative/Decarbonylative Couplings of (Hetero)
  • Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes. PMC - PubMed Central.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Source.
  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides.
  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox C
  • Common strategies for decarboxylative coupling usually involve...
  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. PMC - NIH.
  • Decarboxylative Coupling Reactions. Topczewski Research Group.
  • RECENT ADVANCES IN DECARBOXYL
  • Reaction monitoring over time with or without base in the decarboxylative cross-coupling reaction of 2-nitrobenzoic acid with 2,6-dimethoxybenzoic acid.
  • Mapping catalytic oxidative decarboxyl

Sources

Technical Support Center: Scale-Up of 3',4'-Difluorobiphenyl-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS 505082-81-5).[1][2][3] This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory to pilot plant or manufacturing scale. We will focus on the most prevalent and robust synthetic route for industrial production: the Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this critical process.

The 3',4'-difluorobiphenyl moiety is a key structural motif in many modern pharmaceuticals, valued for its ability to modulate pharmacokinetic and physicochemical properties. Ensuring a robust, scalable, and cost-effective synthesis of this carboxylic acid intermediate is therefore paramount.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The industrial synthesis of this compound is most effectively achieved by the palladium-catalyzed cross-coupling of a 4-halobenzoic acid derivative with (3,4-difluorophenyl)boronic acid. This approach is favored for its high functional group tolerance, generally high yields, and manageable reaction conditions.

Suzuki_Miyaura_Workflow reactant reactant catalyst_system catalyst_system process process product product issue issue A 4-Halobenzoic Acid Ester (e.g., Methyl 4-bromobenzoate) F Suzuki-Miyaura Coupling (Inert Atmosphere, 80-110 °C) A->F B (3,4-Difluorophenyl)boronic Acid B->F C Palladium Pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) + Phosphine Ligand (e.g., SPhos, RuPhos) C->F D Inorganic Base (e.g., K₂CO₃, K₃PO₄) D->F E Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) E->F G Work-up & Phase Separation F->G issue1 Low Yield/ Stalled Reaction F->issue1 issue2 Impurity Formation F->issue2 H Saponification (Hydrolysis) G->H I Purification & Isolation (Acidification, Crystallization) H->I J Final Product: This compound I->J issue3 Purification Challenges I->issue3

Caption: Key workflow for the scale-up synthesis of this compound.

Troubleshooting Guide

This section addresses specific, high-frequency challenges encountered during the scale-up of the Suzuki-Miyaura coupling for this target molecule.

Issue 1: Low Yield or Stalled Reaction

Question: My pilot-scale Suzuki coupling is showing poor conversion, significantly lower than the lab-scale results. What are the likely causes and how can I rectify this?

Answer: This is a common scale-up issue stemming from subtle changes in reaction parameters that are magnified at a larger volume. The root cause is often related to catalyst activity or reaction equilibrium.

  • Cause A: Catalyst Deactivation by Oxygen: The active catalytic species, Pd(0), is readily oxidized to inactive Pd(II) by dissolved oxygen. On a lab scale, achieving an inert atmosphere is trivial. On a large scale, it is more challenging.

    • Solution: Ensure your reactor is rigorously purged with an inert gas (nitrogen or argon). For the solvent, sparging with inert gas for 30-60 minutes prior to adding the catalyst is critical. Maintain a positive pressure of inert gas throughout the reaction.

  • Cause B: Insufficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer between the organic and aqueous phases (if used), and heterogeneous distribution of the catalyst and base. This creates localized "dead zones" where the reaction rate is near zero.

    • Solution: Characterize the mixing efficiency of your reactor. You may need to increase the agitator speed or evaluate a different impeller design to ensure full suspension of the base and efficient mixing of the phases.

  • Cause C: Poor Base Quality or Activity: The base is crucial for the transmetalation step of the catalytic cycle.[4] If the base is old, has absorbed moisture, or is of a large particle size, its effective concentration and surface area will be low.

    • Solution: Use a fresh, finely powdered inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Ensure it is stored in a desiccator. For large-scale operations, consider using a pre-dissolved aqueous solution of the base, which can be dosed accurately and avoids solids handling issues.

  • Cause D: Boronic Acid Instability: Phenylboronic acids can undergo protodeboronation (loss of the boronic acid group) or form inactive cyclic anhydrides (boroxines) upon storage or heating.

    • Solution: Use high-quality boronic acid with low boroxine content. When charging the reactor, add the boronic acid as late as is practical before heating to minimize its time in the reaction mixture before the catalyst is active.

Issue 2: High Levels of Process-Related Impurities

Question: My crude product is contaminated with significant amounts of homocoupled (3,4-difluorophenyl)boronic acid (forming 3,3',4,4'-tetrafluorobiphenyl) and dehalogenated starting material (benzoic acid). How can these be minimized?

Answer: The formation of these byproducts points to specific, competing side reactions in the Suzuki-Miyaura cycle. Minimizing them requires precise stoichiometric and process control.

  • Cause A: Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and high temperatures before the oxidative addition step is complete. It can also be exacerbated by using a large excess of the boronic acid.

    • Solution:

      • Stoichiometry: Reduce the excess of boronic acid. An excess of 1.1-1.2 equivalents is often sufficient for scale-up.

      • Inert Atmosphere: As with low yield, a rigorously oxygen-free environment is critical to suppress this oxidative side reaction.

      • Controlled Addition: Add the palladium catalyst at room temperature and allow it to mix before slowly heating the reaction to the target temperature. This ensures the catalyst can enter the primary cycle before side reactions dominate.

  • Cause B: Dehalogenation of Aryl Halide: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. It is often promoted by elevated temperatures and certain bases, particularly if the catalyst system is not optimal.

    • Solution:

      • Catalyst/Ligand Choice: For less reactive aryl halides (especially chlorides), a more active catalyst system is needed. Using advanced phosphine ligands like RuPhos or SPhos can promote the desired cross-coupling over the reduction pathway.

      • Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 85-100 °C).

Impurity TypePrimary CauseMitigation Strategy
Homocoupled Boronic Acid Oxygen; Large excess of boronic acidRigorous inerting; Use 1.1-1.2 eq. boronic acid
Dehalogenated Starting Material Suboptimal catalyst; High temperatureUse advanced phosphine ligands; Lower reaction temperature
Residual Palladium Inefficient removalUse scavenger resin or activated carbon treatment
Issue 3: Purification and Isolation Challenges

Question: After saponification, I am struggling to achieve consistent purity and physical form during the precipitation and crystallization of the final carboxylic acid. What is the best practice for this crucial step at scale?

Answer: The purification of carboxylic acids via pH manipulation is a powerful technique, but it requires careful control on a large scale to avoid isolating impurities or obtaining a product that is difficult to handle.[5][6]

  • Cause A: Occlusion of Neutral Impurities: During the acidic precipitation of the product, neutral impurities (like the homocoupled byproduct) can get trapped within the crystal lattice of the precipitating carboxylic acid.

    • Solution: The "Wash-Precipitate-Recrystallize" Method:

      • Base Wash: After the initial reaction work-up, dissolve the crude product in a suitable aqueous base (e.g., NaOH, K₂CO₃) to form the water-soluble carboxylate salt.

      • Organic Extraction: Wash this aqueous solution with an organic solvent (like toluene or methyl tert-butyl ether) to extract any neutral, non-acidic impurities. This is a critical step for high purity.

      • Controlled Precipitation: Slowly add acid (e.g., HCl) to the clean aqueous layer with efficient stirring. A slow addition rate promotes the formation of larger, more easily filterable crystals. Avoid "crashing out" the product by adding the acid too quickly.

      • Recrystallization: For the highest purity, the isolated solid should be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.

  • Cause B: Poor Filterability: The product may precipitate as a very fine, amorphous solid or an oil, which is difficult to filter and dry on an industrial scale.

    • Solution:

      • Control Precipitation Temperature: Precipitation is often best performed at a slightly elevated temperature (e.g., 40-50 °C) and then slowly cooled to ambient or sub-ambient temperature to encourage crystal growth.

      • Anti-Solvent Addition: Consider an anti-solvent crystallization. Dissolve the crude acid in a polar solvent (e.g., ethanol) and then slowly add water (the anti-solvent) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Which 4-halobenzoic acid derivative is best for scale-up: methyl 4-bromo-, 4-iodo-, or 4-chlorobenzoate? A1: This is a classic trade-off between reactivity and cost.

  • Iodo-: Most reactive, requiring milder conditions, but also the most expensive and has poor atom economy. Generally not preferred for large-scale manufacturing.

  • Bromo-: The most common choice. It offers a great balance of high reactivity under standard Suzuki conditions and moderate cost.

  • Chloro-: The least expensive and most atom-economical, but also the least reactive. It requires more advanced (and expensive) catalyst/ligand systems (e.g., those using bulky, electron-rich phosphine ligands) and often higher temperatures to achieve good conversion.[4] For most applications, methyl 4-bromobenzoate represents the optimal starting point for process development and scale-up.

Q2: What are the primary safety concerns when scaling up this synthesis? A2: Key safety considerations include:

  • Handling of Solvents: Many suitable solvents (toluene, dioxane) are flammable and have specific health hazards. Ensure the reactor is properly grounded and that all operations are conducted in a well-ventilated area with appropriate personal protective equipment (PPE).[7]

  • Exothermic Reactions: While the Suzuki coupling itself is not violently exothermic, the acid-base neutralization during work-up can generate significant heat. Ensure the reactor has adequate cooling capacity and add reagents at a controlled rate to manage the temperature.

  • Dust Hazards: The solid product, base, and boronic acid can create dusts. Inhalation should be avoided by using proper engineering controls (e.g., charging hoods) and respiratory protection.

Q3: How can I effectively remove residual palladium from my final product to meet pharmaceutical specifications (<10 ppm)? A3: Palladium removal is a critical, non-negotiable step in pharmaceutical synthesis.

  • Activated Carbon: A common and cost-effective method is to treat a solution of the product with activated carbon, which adsorbs the palladium. Multiple treatments may be necessary.

  • Thiol-Based Scavengers: For more stubborn cases, scavenger resins or silica gels functionalized with thiol groups can be used. These bind strongly to palladium. The product solution is passed through a bed of the scavenger, or the scavenger is slurried in the solution and then filtered off.

  • Crystallization: A well-executed final crystallization is a powerful purification tool and can significantly reduce palladium levels on its own. Often, a combination of scavenging and crystallization is used to robustly meet specifications.

Protocol: Representative Scale-Up Procedure

This protocol describes a representative procedure for the synthesis starting from methyl 4-bromobenzoate on a pilot scale.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • (3,4-Difluorophenyl)boronic Acid (1.15 eq)

  • Potassium Carbonate (K₂CO₃), milled (2.5 eq)

  • PdCl₂(dppf) (0.01 mol%)

  • Toluene

  • Water

  • Sodium Hydroxide (50% aq.)

  • Hydrochloric Acid (37% aq.)

  • Ethanol

Procedure:

  • Reactor Preparation: Charge a clean, dry reactor with Toluene (approx. 8 volumes relative to the aryl bromide). Begin agitation and sparge the solvent with nitrogen for at least 45 minutes to remove dissolved oxygen.

  • Reagent Charging: To the inerted solvent, charge methyl 4-bromobenzoate, (3,4-difluorophenyl)boronic acid, and milled potassium carbonate.

  • Catalyst Addition: Add the PdCl₂(dppf) catalyst. Seal the reactor and ensure a positive nitrogen pressure is maintained.

  • Reaction: Slowly heat the mixture to 90-95 °C. Monitor the reaction progress by HPLC. The reaction is typically complete in 8-12 hours.

  • Cooling and Phase Separation: Once complete, cool the reaction to 60 °C. Add water and agitate. Stop agitation, allow the layers to separate, and drain the lower aqueous phase.

  • Saponification: To the organic layer containing the intermediate ester, add a 50% aqueous solution of sodium hydroxide (approx. 3.0 eq). Heat to 80 °C and hold until HPLC confirms complete hydrolysis of the ester (typically 2-4 hours).

  • Purification Work-up:

    • Cool to 60 °C and separate the layers, retaining the upper aqueous phase containing the sodium salt of the product.

    • Wash the aqueous phase with fresh Toluene at 60 °C to remove non-acidic impurities. Separate and discard the organic wash.

  • Precipitation: Transfer the clean aqueous phase to a crystallization vessel. Heat to 70 °C and slowly dose in concentrated hydrochloric acid until the pH of the solution is 1-2.

  • Crystallization & Isolation: Slowly cool the resulting slurry to 20 °C over 4 hours to allow for crystal growth. Filter the product and wash the cake with a mixture of ethanol and water, followed by a final wash with water.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

References

  • BenchChem. (n.d.). Strategies to minimize byproduct formation in Gomberg-Bachmann reactions for difluorobiphenyl synthesis.
  • BenchChem. (n.d.). Identifying common impurities in 3-Fluorofluoren-9-one synthesis.
  • Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51.
  • Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • NIH. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Aryl Halides.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?
  • P&S Chemicals. (n.d.). Product information, this compound.
  • molecularinfo.com. (n.d.). Cas Number 505082-81-5|this compound|C13H8F2O2.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • NIH. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • ResearchGate. (n.d.). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3.
  • Chem-Space. (n.d.). 505082-81-5(3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID) Product Description.
  • ResearchGate. (2023, February 14). Preparation and application of new polycarboxylic acid for scale inhibition.
  • Journal of Catalyst & Catalysis. (n.d.). Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride.
  • BenchChem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale.
  • AIChE Proceedings. (2009). Session: Scale-up Issues in Bio/Pharmaceutical Process Development.

Sources

Technical Support Center: Purification of 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS 505082-81-5). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Authored from the perspective of a Senior Application Scientist, this document provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

The impurities present in your crude product are highly dependent on the synthetic route employed. For common palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), you can anticipate the following:

Impurity CategorySpecific ExamplesRationale
Starting Materials Unreacted 4-bromobenzoic acid (or its ester), 3,4-difluorophenylboronic acid.Incomplete reaction conversion.
Reaction Byproducts Homocoupled products (e.g., 4,4'-biphenyldicarboxylic acid, 3,3',4,4'-tetrafluorobiphenyl), isomeric biphenyls.Side reactions occurring during the catalytic cycle.[1]
Catalyst Residues Palladium (elemental or complexed), phosphine ligands.Incomplete removal of the catalyst after reaction work-up.[2]
Solvent & Reagents High-boiling point solvents (e.g., DMF, DMSO), residual base (e.g., K₂CO₃, Cs₂CO₃).Entrapment in the crude solid product.
Colored Impurities High molecular weight, often polymeric or oxidized organic species.Can arise from catalyst degradation or side reactions at elevated temperatures.[2]

Q2: I have a solid crude product. What is the most straightforward purification method to try first?

For most aromatic carboxylic acids, a simple acid-base extraction is the most effective initial purification step.[3] This technique leverages the acidic nature of the carboxyl group to separate it from neutral or basic impurities. The general principle involves dissolving the crude material in an organic solvent, extracting the desired acid into an aqueous basic solution as its water-soluble salt, washing away the organic-soluble impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.[4][5]

Q3: My final product has a persistent yellow or brown tint. How can I remove these colored impurities?

Colored impurities are typically non-polar, high-molecular-weight byproducts.

  • Activated Carbon Treatment: A highly effective method is to treat a solution of your product with activated carbon (charcoal). Dissolve the semi-purified acid in a suitable organic solvent, add a small amount (1-5% by weight) of activated carbon, stir or heat gently for a short period, and then filter the mixture through a pad of Celite® to remove the carbon. The colored impurities adsorb onto the surface of the carbon.[2]

  • Recrystallization: A careful recrystallization can often leave colored impurities behind in the mother liquor.

Q4: How can I effectively remove residual palladium catalyst from my product?

Residual heavy metals are a major concern, especially in pharmaceutical applications.

  • Metal Scavengers: The most robust method is to pass a solution of your product through a cartridge or a plug of a dedicated metal scavenger, such as silica-based thiols (e.g., SiliaMetS® Thiol).[2] These scavengers have a high affinity for palladium and can reduce levels to the low ppm range.

  • Adsorption: In some cases, treatment with activated carbon can also reduce palladium levels.[2]

  • Extraction: Certain aqueous washes during workup (e.g., with solutions containing thiourea or cysteine) can help complex and remove palladium, though this is often less efficient than solid-phase scavengers.

Q5: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds.[6] It can quantify the main component and detect minor impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the chemical structure and identifying any structurally related impurities.

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the parent compound and any impurities detected by HPLC.[8]

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.

Purification Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process.

ProblemProbable Cause(s)Recommended Solution(s)
Low recovery after acid-base extraction. 1. Incorrect pH: The pH of the aqueous phase was not sufficiently basic to fully deprotonate the carboxylic acid, or not sufficiently acidic to fully protonate it for precipitation.[2] 2. Emulsion Formation: Stable emulsions formed during the extraction, trapping product at the interface.1. Verify pH: Use a pH meter or pH paper. For extraction into the aqueous layer, ensure the pH is >7 (ideally 8-10). For precipitation, ensure the pH is <4 (ideally 1-2).[4] 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite®.
Product oils out or fails to crystallize during recrystallization. 1. Inappropriate Solvent: The chosen solvent system may be too good of a solvent, or the compound may be melting in the hot solvent rather than dissolving. 2. Presence of Impurities: Certain impurities can act as "eutectics," depressing the melting point and inhibiting crystal lattice formation.1. Re-evaluate Solvent System: Conduct a small-scale solvent screen. Good recrystallization solvents dissolve the compound when hot but not when cold. Consider mixed solvent systems like ethanol/water, ethyl acetate/heptane, or toluene/heptane.[9][10] 2. Add Seed Crystal: If a small amount of pure solid is available, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[2] 3. Pre-purification: Perform an acid-base extraction or a quick filtration through a small plug of silica gel to remove gross impurities before attempting recrystallization.
Significant streaking or tailing on a silica gel TLC plate. The acidic proton of the carboxylic acid is interacting strongly with the basic sites on the silica gel surface.Modify the Eluent: Add a small amount (0.5-1%) of a modifying acid, such as acetic acid or trifluoroacetic acid (TFA), to your mobile phase (e.g., ethyl acetate/heptane + 1% acetic acid).[11] This protonates the silica surface and the analyte, leading to sharper spots.
ICP-MS or elemental analysis shows high levels of residual metal. Inefficient removal of the synthesis catalyst (e.g., Palladium).1. Use a Metal Scavenger: Pass a solution of the product through a dedicated metal scavenger cartridge.[2] 2. Adsorbent Treatment: Increase the amount or contact time with activated carbon.[2]

Key Experimental Protocols & Workflows

Workflow 1: Purification Strategy Decision Tree

This diagram outlines a logical approach to purifying your crude this compound.

G start Crude Product is_solid Is the product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base Yes chromatography Consider Column Chromatography is_solid->chromatography No (Oil) check_purity1 Assess Purity (TLC/HPLC) acid_base->check_purity1 is_pure1 Is Purity >95%? check_purity1->is_pure1 Check check_color Is it colored? is_pure1->check_color Yes recrystallize Recrystallize is_pure1->recrystallize No charcoal Treat with Activated Carbon check_color->charcoal Yes final_product Final Pure Product check_color->final_product No charcoal->final_product check_purity2 Assess Purity (HPLC/NMR) recrystallize->check_purity2 is_pure2 Is Purity >98%? check_purity2->is_pure2 Check is_pure2->final_product Yes is_pure2->chromatography No chromatography->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Acid-Base Extraction for Carboxylic Acid Purification

This protocol is designed to separate the acidic product from neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • 1 M Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Base Extraction: Add an equal volume of 1 M NaOH or NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer (containing the sodium carboxylate salt) into a clean flask. The upper organic layer contains neutral impurities and should be set aside.[2]

  • Repeat Extraction: Extract the organic layer again with a fresh portion of the basic solution to ensure complete recovery. Combine the aqueous extracts.

  • Organic Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh ethyl acetate to remove any last traces of organic impurities. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl dropwise while stirring until the solution becomes strongly acidic (pH 1-2, verify with pH paper). The purified carboxylic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.

  • Purity Check: Confirm the purity via HPLC and/or melting point analysis.

G cluster_0 Separatory Funnel cluster_1 Flask 1: Impurities cluster_2 Flask 2: Product Salt cluster_3 Beaker (in ice bath) cluster_4 Filtration & Drying A 1. Crude Product in Organic Solvent (EtOAc) B 2. Add Aqueous Base (e.g., NaOH) A->B C 3. Shake & Separate B->C D Organic Layer (Neutral Impurities) C->D E Aqueous Layer (Sodium Carboxylate Salt) C->E F 4. Acidify with HCl (to pH 1-2) E->F G 5. Filter & Dry Solid F->G H Pure Product G->H

Caption: General experimental workflow for acid-base extraction.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Carboxylic Acids from Carbonylation.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • BenchChem. (n.d.). Synthetic routes to 4,4'-difluorobenzophenone from 4,4'-Difluorobiphenyl.
  • ScienceDirect. (n.d.). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography.
  • BenchChem. (n.d.). Identifying common impurities in 3-Fluorofluoren-9-one synthesis.
  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry.
  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp.
  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl.
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • ResearchGate. (2013). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • PubMed. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes.
  • ChemicalBook. (n.d.). 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5.
  • ScienceDirect. (2025). Unveiling the uncommon crystallization features of 3,4-PEF, a thermal and DFT study.
  • ResearchGate. (2009). Solvent design for crystallization of carboxylic acids.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • Chem-Impex. (n.d.). 2-Biphenyl-4'-fluoro-carboxylic acid.
  • Sci-Hub. (n.d.). Synthesis of 3,4-Difluorophenylarsonic Acid.
  • Semantic Scholar. (n.d.). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • molecularinfo.com. (n.d.). Cas Number 505082-81-5|this compound|C13H8F2O2.
  • GuideChem. (n.d.). 505082-81-5(3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID) Product Description.
  • Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
  • DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
  • Lupine Publishers. (n.d.). Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride.
  • Sigma-Aldrich. (n.d.). Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography.

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Technical Support Center: Safe Handling of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and application of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and reactive molecules. The introduction of fluorine into organic scaffolds can dramatically alter physical, chemical, and biological properties, leading to their widespread use in modern chemistry.[1] However, these same properties necessitate stringent safety protocols.[1][2] This resource provides practical, in-depth guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental safety principles of working with fluorinated organic compounds.

Q1: Why do fluorinated organic compounds require special handling precautions?

A1: The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart unique properties to these compounds.[3] While many are relatively inert, some can be highly reactive and toxic.[1][2] Certain fluorinating agents react violently with water, and some fluorinated compounds can release hazardous substances like hydrofluoric acid (HF) upon decomposition.[1][4] Additionally, many fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are persistent in the environment and can bioaccumulate.[5][6]

Q2: What are the primary hazards associated with common fluorinating agents?

A2: Fluorinating agents are often highly reactive and can pose significant risks. For example, Diethylaminosulfur trifluoride (DAST) is corrosive, flammable, and can be explosive upon heating, reacting violently with water.[1] It is crucial to consult the Safety Data Sheet (SDS) for each specific reagent before use to understand its unique hazard profile.[7][8]

Q3: What are the immediate first aid measures for exposure to a fluorinated compound that can generate Hydrofluoric Acid (HF)?

A3: In case of skin contact with an HF-generating compound, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] After flushing, apply a 2.5% calcium gluconate gel to the affected area to neutralize the fluoride ion and seek immediate medical attention.[1][4] For eye contact, flush with water for a minimum of 15-30 minutes and seek immediate medical attention.[1][4] If inhaled, move the individual to fresh air and seek immediate medical attention.[1][9]

Q4: How should I properly store fluorinated organic compounds?

A4: Store fluorinated compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1][10] Photosensitive compounds should be kept in amber or opaque containers.[1] Ensure all containers are clearly labeled with the chemical name and associated hazards.[1][11] Flammable fluorinated compounds should be stored in certified flammable safety cabinets.[10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation with fluorinated organic compounds.

Q5: I noticed a white powdery residue in my reaction vessel after a fluorination reaction. What is it and is it hazardous?

A5: The white powdery residue could be metal fluorides formed from the reaction of the fluorinating agent with the glassware or other equipment.[12] These residues can contain hydrofluoric acid (HF) and should be handled with caution. Do not clean the glassware with water until the residue has been properly neutralized.

Q6: My fluorination reaction is not proceeding as expected. Could the glassware be the issue?

A6: Yes, some fluorinated compounds, especially those that can generate hydrofluoric acid (HF), are corrosive to glass.[1] This can not only damage your equipment but also introduce impurities and affect your reaction. For reactions involving HF-generating reagents, consider using plastic or Teflon® labware.

Q7: I need to quench a reaction containing an excess of a reactive fluorinating agent like DAST. What is the safest way to do this?

A7: Quenching reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[1] A general procedure for quenching DAST involves cooling the reaction mixture to 0°C and slowly adding a quenching agent like methanol or ethanol. Always perform this in a fume hood with appropriate personal protective equipment.

Experimental Protocol 1: Quenching of Diethylaminosulfur Trifluoride (DAST)

  • Preparation: Ensure the reaction is complete by a suitable analytical technique (e.g., TLC, LC-MS). Cool the reaction mixture to 0 °C in an ice-water bath.[1]

  • Quenching: Slowly and carefully add a suitable quenching agent, such as methanol or ethanol, to the reaction mixture. The quenching process is exothermic and will release gases, so ensure adequate ventilation and a blast shield.[1]

  • Workup: After the quenching is complete, proceed with the standard aqueous workup.

  • Waste Disposal: The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines.[1]

Q8: What type of gloves should I use when working with fluorinated compounds?

A8: The choice of gloves depends on the specific fluorinated compound and the solvent being used.[1] Always consult the glove manufacturer's compatibility chart. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[1] Nitrile gloves are a common choice, but for some compounds, more resistant materials like butyl or Viton® may be necessary.[13]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Q9: What are the essential engineering controls for handling volatile or highly toxic fluorinated compounds?

A9: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1][14] For particularly hazardous or moisture-sensitive fluorinating agents, the use of a glove box with an inert atmosphere is recommended.[1]

Q10: What is the minimum required PPE for handling fluorinated organic compounds?

A10: The minimum PPE includes a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[1][15] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][16] Long pants and closed-toe shoes are also mandatory.[15][17]

Table 1: Personal Protective Equipment (PPE) Selection Guide
Hazard LevelEyes & FaceHand ProtectionBody ProtectionRespiratory Protection
Low Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Moderate Chemical splash gogglesDouble-gloved (e.g., nitrile)Flame-resistant lab coatUse in a chemical fume hood
High Chemical splash goggles and face shieldChemical-resistant gloves (e.g., butyl, Viton®)Chemical-resistant apron or suitRespirator may be required if fume hood is insufficient

Section 4: Spill and Emergency Response

Preparedness is key to mitigating the consequences of an accidental release.

Q11: How should I handle a small spill of a fluorinated organic compound?

A11: For small spills, trained laboratory personnel can typically manage the cleanup.[1] First, alert others in the area and restrict access.[1] Wear appropriate PPE, including respiratory protection if the material is volatile.[1] Contain the spill with an absorbent material that is compatible with the spilled chemical.[1] Collect the absorbed material into a sealed container for proper waste disposal.[1]

Q12: What is the procedure for a large spill or a spill of a highly hazardous fluorinated material?

A12: For large spills or spills of highly hazardous materials, evacuate the area immediately and contact your institution's emergency response team.[1]

Diagram 1: Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Alert Alert Others & Restrict Access SmallSpill->Alert Yes Evacuate Evacuate Area & Contact Emergency Response LargeSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose End Cleanup Complete Dispose->End

Caption: Workflow for responding to a chemical spill.

Section 5: Waste Disposal

Proper disposal of fluorinated organic compounds is crucial to protect both human health and the environment.[1]

Q13: How should I dispose of waste containing fluorinated compounds?

A13: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[1] Do not mix incompatible waste streams.[1] Follow your institution's hazardous waste disposal guidelines. For small residual amounts of reactive fluorinating agents, it is often safest to dispose of them as solid chemical waste without attempting to quench them.[1]

Q14: Are there specific environmental concerns with fluorinated compound waste?

A14: Yes, many fluorinated compounds, such as PFAS, are environmentally persistent and can bioaccumulate.[5][6] Improper disposal can lead to long-term environmental contamination.[6] Some fluorinated compounds may also be potent greenhouse gases.[2] Therefore, it is critical to adhere to all hazardous waste regulations. High-temperature incineration is a potential disposal method for some PFAS waste, but its effectiveness is still under investigation.[18][19]

Diagram 2: Waste Segregation and Disposal

WasteDisposal Start Generate Fluorinated Waste Identify Identify Waste Type (Solid, Liquid, Reactive) Start->Identify Segregate Segregate into Compatible Waste Streams Identify->Segregate Label Label Containers Clearly with Contents and Hazards Segregate->Label Store Store in a Designated, Secondary Containment Area Label->Store Dispose Arrange for Pickup by Institutional Hazardous Waste Program Store->Dispose End Proper Disposal Dispose->End

Caption: Process for proper waste segregation and disposal.

References

  • Toxicology of perfluorinated compounds. ProQuest. Available at: [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. Available at: [Link]

  • Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center. Available at: [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. Available at: [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Compliance. Available at: [Link]

  • Fluorine. Princeton University Environmental Health and Safety. Available at: [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined. Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Research in Toxicology. Available at: [Link]

  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. Available at: [Link]

  • Fluorine Safety. Purdue University Department of Chemistry. Available at: [Link]

  • Organofluorine chemistry. Wikipedia. Available at: [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fluorocarbons (PFAS)—The Forever Chemicals. National Institutes of Health. Available at: [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. Available at: [Link]

  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of Fluorine Chemistry. Available at: [Link]

  • Fluoropolymers: Waste Management and Sustainable Disposal? Plastics Engineering. Available at: [Link]

  • Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. Centers for Disease Control and Prevention. Available at: [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. Available at: [Link]

  • Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. Oak Ridge National Laboratory. Available at: [Link]

  • Chemical Compatibility and Storage Guidelines. REDA Safe. Available at: [Link]

  • Safety in Organic Chemistry Laboratory. TigerWeb. Available at: [Link]

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. Available at: [Link]

  • Safety in the Organic Chemistry Laboratory. Utah Tech University. Available at: [Link]

  • School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission. Available at: [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. Available at: [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]

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Technical Support Center: Analytical Techniques for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Techniques in Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges encountered during chemical reaction analysis. My goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you in your experimental work.

PART 1: General Troubleshooting and Best Practices

Before delving into technique-specific issues, let's address some universal challenges in reaction monitoring. A systematic approach to troubleshooting is often the most effective way to identify and resolve problems.[1]

Frequently Asked Questions (FAQs) - General

Q1: My reaction profile is not reproducible. What are the common causes?

A1: Lack of reproducibility can stem from several factors:

  • Inconsistent Sampling: If performing off-line analysis, ensure your sampling technique is consistent. Quenching reactions at precise time points is critical. For heterogeneous reactions, ensure the sample is representative of the bulk mixture.

  • Temperature Fluctuations: Chemical reaction rates are highly sensitive to temperature.[2] Ensure your reaction vessel is well-thermostatted and that the temperature is monitored throughout the reaction.

  • Reagent Variability: Differences in reagent purity or concentration between batches can significantly impact reaction kinetics.

  • Instrument Drift: Over time, instrument performance can drift. Regular calibration and system suitability tests are essential to ensure consistent results.[3]

Q2: I'm observing significant baseline drift in my chromatogram/spectrum. What should I do?

A2: Baseline drift can be caused by several factors, often related to the instrument's environment or consumables.[4][5][6]

  • Temperature Instability: Ensure the column oven (for HPLC/GC) or the spectrometer is in a temperature-stable environment.[5][7]

  • Mobile Phase/Solvent Issues (Chromatography/Spectroscopy): In HPLC, improperly mixed mobile phases or buffer precipitation can cause drift.[1][7] In spectroscopy, solvent evaporation can change the sample concentration and affect the baseline.[8]

  • Detector Lamp/Source Aging: The light source in a UV-Vis or fluorescence detector, or the filament in a mass spectrometer, will degrade over time, leading to a drifting signal.

  • Column Bleed (GC): At high temperatures, the stationary phase of a GC column can degrade and elute, causing a rising baseline.

Workflow for General Troubleshooting

Here is a general workflow to approach troubleshooting in reaction monitoring experiments.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Investigation cluster_3 Resolution & Documentation A Inconsistent Results or Unexpected Profile B Review Experimental Log: Any recent changes? A->B C Check Instrument Status: Error messages? Leaks? B->C No obvious changes D Verify Reagents & Standards: Correct preparation? Expiration? C->D Instrument appears normal E Isolate the Problem: Run a blank/standard D->E Reagents are fine F Technique-Specific Troubleshooting (See dedicated sections) E->F Standard fails or blank shows issues G Consult Instrument Manual and Vendor Support F->G Problem persists H Implement Solution G->H Solution Identified I Document the Issue and Fix in the Instrument Logbook H->I

Caption: A systematic workflow for troubleshooting reaction monitoring experiments.

PART 2: Chromatography (HPLC/GC) Troubleshooting

Chromatographic techniques are workhorses for reaction monitoring, offering excellent separation of complex mixtures. However, they are also prone to a variety of issues that can affect data quality.[1][9]

Frequently Asked Questions (FAQs) - HPLC/GC

Q1: Why are my peaks tailing in my HPLC chromatogram?

A1: Peak tailing is a common issue and can be caused by several factors:

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase (e.g., silanol interactions on a C18 column). Adding a competitive base (like triethylamine) to the mobile phase or using an end-capped column can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak tailing.[4] Try diluting your sample.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[7]

  • Column Degradation: An aging column or the presence of a void at the column inlet can cause tailing.[1]

Q2: My retention times are shifting between injections. What's the cause?

A2: Retention time shifts indicate a change in the chromatographic conditions.[5][10]

  • Mobile Phase Composition: In HPLC, even small changes in mobile phase composition can lead to shifts. Ensure your mobile phase is well-mixed and degassed.[5]

  • Flow Rate Fluctuations: A leak in the system or a faulty pump can cause the flow rate to vary.[3][9]

  • Temperature Changes: Column temperature has a significant effect on retention time. Use a column oven to maintain a constant temperature.[7]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis, especially after a gradient run.[7]

Q3: I see "ghost peaks" in my GC analysis. Where are they coming from?

A3: Ghost peaks are peaks that appear in the chromatogram but are not from the injected sample.[4]

  • Carryover: Residual sample from a previous injection can elute in a subsequent run. A thorough wash cycle between injections can help.

  • Septum Bleed: Small particles from the injection port septum can be carried onto the column. Use high-quality septa and replace them regularly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

Protocol: Method Development for Reaction Monitoring by HPLC
  • Analyte and Reaction Mixture Information:

    • Identify all known reactants, intermediates, products, and byproducts.

    • Determine the UV-Vis spectra of the key chromophoric species to select an appropriate detection wavelength.

  • Initial Column and Mobile Phase Selection:

    • For most small organic molecules, a C18 column is a good starting point.

    • Begin with a simple mobile phase system, such as acetonitrile/water or methanol/water.

  • Isocratic vs. Gradient Elution:

    • Perform a scouting gradient run (e.g., 5% to 95% organic over 20 minutes) to determine the elution profile of all components.

    • If all peaks elute within a reasonable time with good resolution, an isocratic method may be suitable. Otherwise, a gradient method will be necessary.

  • Optimization:

    • Mobile Phase: Adjust the organic-to-aqueous ratio to optimize the separation of critical pairs.

    • pH: If your analytes are ionizable, adjusting the mobile phase pH can significantly impact retention and peak shape.

    • Temperature: Increasing the column temperature can decrease analysis time and improve peak shape, but may affect column stability.

  • Method Validation:

    • Once an acceptable separation is achieved, perform a basic method validation including specificity, linearity, precision, and accuracy to ensure the method is suitable for its intended purpose.[11][12][13]

Data Summary: Common HPLC Mobile Phase Issues
Problem Potential Cause Solution
Baseline Drift Improperly mixed mobile phase, buffer precipitationPremix mobile phase, filter buffers, ensure miscibility
Ghost Peaks Contaminated solventUse HPLC-grade solvents, prepare fresh mobile phase
Pressure Fluctuations Air bubbles in the mobile phaseDegas the mobile phase thoroughly (sonication, helium sparging)
Retention Time Shifts Change in mobile phase compositionEnsure accurate mixing, cover solvent reservoirs to prevent evaporation

PART 3: Spectroscopy (UV-Vis, NMR, IR, Raman) Troubleshooting

Spectroscopic techniques are powerful for real-time, in-situ reaction monitoring as they are non-destructive.[8][14][15]

Frequently Asked Questions (FAQs) - Spectroscopy

Q1: My UV-Vis absorbance readings are not linear with concentration at high concentrations. Why?

A1: This is a common phenomenon known as a deviation from the Beer-Lambert Law.

  • High Analyte Concentration: At high concentrations, intermolecular interactions can alter the analyte's absorptivity. Dilute your samples to a range where absorbance is linear with concentration.[8]

  • Stray Light: Stray light in the spectrophotometer can lead to non-linear behavior, especially at high absorbances.

  • Chemical Equilibria: If the analyte is involved in a concentration-dependent equilibrium (e.g., dimerization), the relationship between total concentration and the concentration of the absorbing species may not be linear.

Q2: The peaks in my NMR spectrum are broad and distorted. What can I do?

A2: Poor peak shape in NMR is often due to issues with magnetic field homogeneity or sample preparation.[16]

  • Shimming: The magnetic field needs to be shimmed for each sample to achieve high homogeneity. Re-shimming the spectrometer can often resolve this issue.[17]

  • Sample Viscosity: Highly viscous samples can lead to broad peaks. Consider diluting the sample or increasing the temperature.

  • Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.

  • Solid Particles: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity. Filter your sample before analysis.

Q3: I'm trying to monitor a reaction with in-situ IR, but my signal is very weak. How can I improve it?

A3: Weak IR signals can be due to several factors related to the probe and the sample.

  • Probe Fouling: The surface of the ATR probe can become coated with reaction components, attenuating the signal. Clean the probe thoroughly between experiments.[18]

  • Poor Contact: Ensure the ATR probe has good contact with the reaction mixture.

  • Low Analyte Concentration: If the concentration of the species of interest is very low, the signal may be weak.

  • Incorrect Pathlength (Transmission IR): For transmission IR, the pathlength of the cell must be appropriate for the sample's concentration and absorptivity.[19]

Q4: My Raman signal is overwhelmed by fluorescence. What are my options?

A4: Fluorescence is a common challenge in Raman spectroscopy.[20]

  • Change Excitation Wavelength: Using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.[21]

  • Photobleaching: Exposing the sample to the laser for a period before acquiring the spectrum can sometimes "burn off" the fluorescent species.

  • Time-Gated Detection: This advanced technique can differentiate between the instantaneous Raman scattering and the longer-lived fluorescence.

Protocol: In-situ ATR-FTIR Setup and Data Acquisition for Kinetic Analysis
  • System Setup:

    • Insert a clean ATR-FTIR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium.[18]

    • Position the probe in a well-mixed region of the reactor to ensure a representative measurement.[18]

  • Background Spectrum:

    • Acquire a background spectrum of the solvent and any reagents present before initiating the reaction. This will be subtracted from subsequent spectra.

  • Reaction Initiation:

    • Start the reaction (e.g., by adding the final reagent or increasing the temperature).

  • Data Acquisition:

    • Set the FTIR spectrometer to collect spectra at regular intervals. The time resolution should be sufficient to capture the kinetics of the reaction.[18]

  • Data Analysis:

    • Identify peaks corresponding to reactants, intermediates, and products.

    • Plot the absorbance of these peaks as a function of time to generate kinetic profiles.

Visualization: In-situ Reaction Monitoring Setup

Caption: A schematic of a typical in-situ reaction monitoring setup.

PART 4: Mass Spectrometry Troubleshooting

Mass spectrometry (MS) offers high sensitivity and specificity for reaction monitoring, particularly when coupled with a separation technique like LC or GC.[22]

Frequently Asked Questions (FAQs) - Mass Spectrometry

Q1: I'm not seeing my analyte of interest in the mass spectrum. What could be the problem?

A1: This can be a frustrating issue with several potential causes.

  • Ionization Issues: The analyte may not be ionizing efficiently under the chosen conditions (e.g., electrospray, APCI). Try adjusting the ionization source parameters or switching to a different ionization technique.

  • Ion Suppression: In complex matrices, other components can suppress the ionization of the analyte of interest.[22] Improving the chromatographic separation or sample cleanup can help.

  • Mass Range: Ensure the mass spectrometer is scanning over the correct m/z range for your analyte.

  • Instrument Sensitivity: The concentration of your analyte may be below the detection limit of the instrument.[22]

Q2: My mass accuracy is poor. How can I improve it?

A2: High mass accuracy is crucial for confident compound identification.

  • Calibration: The mass spectrometer needs to be calibrated regularly with a known standard.

  • Lock Mass: For high-resolution instruments, using a lock mass (a known compound continuously infused into the source) can correct for mass drift during the analysis.

  • Sample Concentration: Very high ion currents can lead to space-charge effects that degrade mass accuracy. Dilute the sample if necessary.

Q3: What are the main challenges of using Multiple Reaction Monitoring (MRM) for quantification?

A3: While powerful, MRM has its challenges.[23]

  • Method Development Time: Developing a robust MRM method can be time-consuming, as it requires optimization of precursor and product ions, as well as collision energies for each analyte.[23]

  • Dependence on Standards: Accurate quantification with MRM relies on the availability of pure standards, preferably isotopically labeled internal standards.[23]

  • Cross-Talk: In some cases, fragments from one MRM transition can interfere with another, especially in complex mixtures. Careful selection of transitions is necessary to avoid this.

PART 5: References

  • Chen, X. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Multiple Reaction Monitoring. [Link]

  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

  • Spectroscopy Online. (n.d.). A New Perspective on the Challenges of Mass Spectrometry. [Link]

  • ACS Publications. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry. [Link]

  • Asynt. (2023). Real-Time Monitoring of Reactor Contents: The Role of Sampling Systems. [Link]

  • AZoLifeSciences. (2022). Current Challenges in Mass Spectrometry Instruments. [Link]

  • ResearchGate. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Link]

  • The Royal Society of Chemistry. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • PubMed Central. (n.d.). Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics. [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. [Link]

  • Pharmaceutical Technology. (2005). Analytical Methods Validation. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • ACS Publications. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. [Link]

  • YouTube. (2025). How To Troubleshoot Raman Spectroscopy Problems? - Chemistry For Everyone. [Link]

  • ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. [Link]

  • Patsnap Eureka. (2025). Why Is My Raman Signal Weak? Troubleshooting Low-Intensity Spectra. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • JoVE. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing. [Link]

  • National Institutes of Health. (n.d.). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • San Diego State University. (n.d.). Common Problems. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. [Link]

  • Andor - Oxford Instruments. (2020). Overcoming Difficulties of Raman Spectroscopy. [Link]

  • ResearchGate. (2025). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Analytical method validation: A brief review. [Link]

  • BYJU'S. (n.d.). UV Visible Spectroscopy Chemistry Questions with Solutions. [Link]

  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]

  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • AZoOptics. (2025). How to Read Raman Spectroscopy Results: A Beginner's Guide. [Link]

  • YouTube. (2024). Using and troubleshooting the Raman spectrometer. [Link]

  • University of Oxford. (n.d.). Reaction Kinetics. [Link]

  • Wikipedia. (n.d.). Chemical kinetics. [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the Spectroscopic Characterization of 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into organic scaffolds is a cornerstone strategy for modulating molecular properties. The 3',4'-difluorobiphenyl-4-carboxylic acid motif is of particular interest, appearing as a key structural fragment in various developmental drug candidates and functional materials. Its specific isomeric form dictates its three-dimensional conformation and electronic properties, which in turn govern its biological activity and material performance.

Therefore, unambiguous structural confirmation is not merely a procedural step but a critical requirement for advancing research and development. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the definitive characterization of this molecule. We will move beyond a simple listing of data to explain the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

The Analytical Imperative: Distinguishing Isomers

The primary challenge in characterizing any substituted biphenyl is the potential for isomeric ambiguity. For instance, without comprehensive analysis, this compound could be mistaken for its 2',3'-, 2',4'-, or 3',5'-difluoro isomers, each possessing distinct electronic and steric profiles. This guide establishes a validated analytical protocol to unequivocally confirm the title compound's structure.

Core Characterization by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For fluorinated compounds, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Proton (¹H) NMR Spectroscopy: A First Look

¹H NMR provides the initial fingerprint of the molecule, revealing the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The spectrum is expected to be complex due to protons coupling not only to other protons but also to the fluorine atoms.

Carbon (¹³C) NMR Spectroscopy: Mapping the Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework. The large chemical shift dispersion and the characteristic splitting patterns caused by coupling to fluorine atoms (¹JCF, ²JCF, ³JCF) are instrumental in assigning each carbon atom, including the quaternary carbons that are invisible in the ¹H NMR spectrum.

Fluorine (¹⁹F) NMR Spectroscopy: The Definitive Tool

Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally sensitive and informative technique.[1] The wide chemical shift range provides excellent signal dispersion, making it straightforward to identify the two distinct fluorine environments in the target molecule.[2][3]

Predicted & Experimental NMR Data Summary

The following data provides a complete picture of the NMR signature for this compound. The ¹H NMR data is based on experimentally reported values, while the ¹³C and ¹⁹F NMR data are predicted based on established substituent effects and analysis of structurally analogous compounds.

Table 1: NMR Spectroscopic Data for this compound (in DMSO-d₆)

NucleusAtom No.Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment Notes
¹H 10~13.1br s-Carboxylic acid proton, broad due to hydrogen exchange. Disappears on D₂O shake.
2, 6~8.05dJHH ≈ 8.4Protons ortho to the carboxylic acid group.
3, 5~7.85dJHH ≈ 8.4Protons meta to the carboxylic acid group.
2'~7.80dddJHH ≈ 8.5, JHF ≈ 11.5, JHH ≈ 2.2Proton ortho to both fluorine atoms.
5'~7.65m-Complex multiplet due to multiple H-H and H-F couplings.
6'~7.50dddJHH ≈ 8.8, JHF ≈ 8.8, JHH ≈ 2.0Proton meta to F-4' and ortho to F-3'.
¹³C 9~167.0s-Carboxylic acid carbonyl carbon.
4~144.5s-Quaternary carbon attached to the carboxylic acid.
1~131.0s-Quaternary carbon of the biphenyl linkage.
2, 6~130.0s-Carbons ortho to the carboxylic acid.
3, 5~127.5s-Carbons meta to the carboxylic acid.
1'~137.5t³JCF ≈ 3.5Quaternary carbon of the biphenyl linkage on the fluorinated ring.
4'~150.0dd¹JCF ≈ 248, ²JCF ≈ 13Carbon directly bonded to F-4'.
3'~149.5dd¹JCF ≈ 246, ²JCF ≈ 13Carbon directly bonded to F-3'.
5'~124.0d²JCF ≈ 6.5Carbon between the two fluorines.
2'~118.5d²JCF ≈ 17Carbon ortho to both fluorines.
6'~116.0d³JCF ≈ 4.0Carbon meta to F-4' and ortho to F-3'.
¹⁹F 4'~ -138.0dJFF ≈ 21Fluorine at the 4'-position.
3'~ -141.0dJFF ≈ 21Fluorine at the 3'-position.

Note: Predicted values are based on additive models and data from similar compounds like 3,4-difluorobenzoic acid and biphenyl-4-carboxylic acid. Actual shifts may vary based on solvent and concentration.

Caption: Structure of this compound with atom numbering.

Confirmation by Mass Spectrometry (MS)

Mass spectrometry complements NMR by providing the molecular weight of the compound and offering structural clues through fragmentation analysis. For this molecule, a high-resolution mass spectrometer (HRMS) is recommended to confirm the exact mass, which validates the molecular formula.

Ionization Considerations: Electrospray ionization (ESI) is the preferred method for a carboxylic acid, as it readily forms a deprotonated molecule [M-H]⁻ in negative ion mode, yielding a clean and easily interpretable spectrum.

Expected Mass Spectrum Data
  • Molecular Formula: C₁₃H₈F₂O₂

  • Exact Mass: 234.0492

  • Molecular Weight: 234.20

Table 2: Predicted ESI-MS Fragmentation Data (Negative Ion Mode)

m/z (Predicted)IonFragment LostNotes
233.0419[M-H]⁻H⁺Molecular ion peak. HRMS should confirm this exact mass.
189.0514[M-H-CO₂]⁻CO₂Decarboxylation is a common fragmentation pathway for benzoic acids.
188.0436[M-H-COOH]⁻•COOHLoss of the entire carboxyl group as a radical.

Comparative Analysis: Why a Multi-Technique Approach is Essential

Relying on a single technique is insufficient for robust structural confirmation.

  • MS alone can confirm the molecular formula but cannot distinguish between isomers (e.g., 3',4'-difluoro vs. 3',5'-difluoro).

  • ¹H NMR alone can be difficult to interpret fully due to complex splitting from H-F couplings and overlapping aromatic signals.

  • ¹³C NMR alone provides the carbon backbone but requires correlation with proton and fluorine data for unambiguous assignment.

The true power lies in the synergy of these techniques. The combination of an accurate mass from HRMS with the detailed connectivity map provided by ¹H, ¹³C, and, most critically, ¹⁹F NMR, constitutes a self-validating system that leaves no ambiguity in the final structural assignment.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and shifts the acidic proton into a clear region of the spectrum (~13 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A relaxation delay (d1) of at least 2 seconds is recommended to ensure proper integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus and the presence of quaternary carbons, a longer acquisition time (several hundred to thousands of scans) and a longer relaxation delay (e.g., 5 seconds) may be necessary for quantitative results.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a fast experiment due to the high sensitivity of the ¹⁹F nucleus. Use a spectral width appropriate for aromatic fluorine compounds (e.g., from -100 to -180 ppm).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). Calibrate the ¹⁹F spectrum using an external or internal standard (e.g., CFCl₃ at δF = 0 ppm).

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Method Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: Typically 3-4 kV.

    • Nebulizer Gas (N₂): Adjust for a stable spray.

    • Drying Gas (N₂): Set temperature (e.g., 300 °C) and flow rate to optimize desolvation.

  • Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer. Acquire the full scan spectrum. Internal calibration is often used to ensure high mass accuracy.

  • Data Analysis: Determine the m/z of the most abundant ion in the spectrum and compare it to the calculated exact mass for the [M-H]⁻ ion of C₁₃H₈F₂O₂. The mass error should be less than 5 ppm.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification (Crystallization/Chromatography) Synthesis->Purification Sample Purified Sample 3',4'-DFBP-4-CA Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS, ESI⁻) Sample->MS Data_Analysis Data Interpretation & Peak Assignment NMR->Data_Analysis MS->Data_Analysis Structure_Validation Unambiguous Structure Validation Data_Analysis->Structure_Validation

Caption: Analytical workflow for the characterization of this compound.

References

  • BenchChem (2025).
  • BenchChem (2025).
  • Royal Society of Chemistry (2012).
  • Patel, A. V., Malik, G. M., & Bhatt, P. V. (2009). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry, 25(3). [Link]

  • Asian Journal of Green Chemistry (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • NIH PMC (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Royal Society of Chemistry (n.d.).
  • LCGC International (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • NIST (n.d.). Mass spectra of fluorocarbons.
  • Royal Society of Chemistry (n.d.).
  • P&S Chemicals (n.d.). Product information, this compound.
  • PubChem (n.d.). 3',5'-Difluorobiphenyl-4-carboxylic acid. [Link]

  • NIST (n.d.). Biphenyl-4-carboxylic acid. [Link]

  • Chemistry LibreTexts (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR.
  • S.M.A.R.T. (n.d.). 19Flourine NMR.
  • Brameld, K. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527. [Link]

  • Google Patents (n.d.). PYRAZOLO [1, 5-A] PYRIMIDINE DERIVATIVES AS KINASE INHIBITORS. US20130231308A1.

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Introduction: The Strategic Role of Fluorine in Modulating Biphenyl Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Fluorinated vs. Non-Fluorinated Biphenyl Carboxylic Acids for Drug Discovery Professionals

Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the non-steroidal anti-inflammatory drug (NSAID) class. The strategic incorporation of fluorine atoms onto this scaffold can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of fluorinated versus non-fluorinated biphenyl carboxylic acids, offering insights into how this single-atom substitution can be leveraged to enhance acidity, modulate lipophilicity, and improve metabolic stability—key determinants of a drug candidate's success.[3][4][5][6] We will delve into the underlying mechanisms, provide comparative data, and present validated experimental protocols for researchers in drug development.

Pillar 1: Comparative Physicochemical Properties

The introduction of fluorine, the most electronegative element, induces significant electronic and conformational changes in the biphenyl carboxylic acid structure. These changes manifest in key properties that govern a molecule's behavior in a biological system.

Acidity (pKa)

Fluorination markedly increases the acidity (lowers the pKa) of a carboxylic acid.[7] This is primarily due to the powerful electron-withdrawing inductive effect of the fluorine atom(s).[7] By pulling electron density away from the carboxylic acid group, fluorine stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.[7]

Causality in Action:

  • Proximity: The closer the fluorine atom is to the carboxylic acid, the stronger the inductive effect and the lower the pKa.

  • Number of Fluorines: The effect is additive; multiple fluorine atoms will lead to a more significant decrease in pKa.[7]

CompoundStructurePredicted/Reported pKaRationale
Biphenyl-4-carboxylic acid~4.2Baseline acidity for the non-fluorinated scaffold.
4'-Fluoro-biphenyl-4-carboxylic acid~4.0The fluorine on the distal ring has a modest electron-withdrawing effect, slightly increasing acidity.
2',4'-Difluoro-biphenyl-4-carboxylic acid< 4.0The presence of two fluorine atoms enhances the inductive effect, leading to a more acidic compound.

Note: Exact pKa values can vary based on experimental conditions. The values presented are illustrative.

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is more complex than its effect on acidity. While often considered a "lipophilic hydrogen," a single fluorine atom can either increase or decrease the partition coefficient (logP) depending on the molecular context.

  • Increased Lipophilicity: In many cases, replacing a hydrogen with a fluorine atom increases the overall lipophilicity of the molecule. This is a key strategy used in drug design to enhance membrane permeability.[2][4]

  • Context-Dependent Effects: The position of the fluorine and the overall electronic landscape of the molecule can lead to nuanced or even counterintuitive effects on logP. For example, intramolecular hydrogen bonding possibilities created by fluorine substitution can alter solvation properties.

A prime example is Diflunisal , a fluorinated NSAID. The addition of the difluorophenyl group to a salicylic acid core significantly improves its lipophilicity and potency compared to aspirin.[8][9]

Metabolic Stability

One of the most compelling reasons to incorporate fluorine is to enhance metabolic stability.[4][5][6][10] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~110 kcal/mol) and resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.[10]

Mechanism of Protection: By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively block sites of oxidation. For instance, if a specific position on the biphenyl ring system is susceptible to hydroxylation, placing a fluorine atom at that site can prevent this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[4][10] Studies have shown that fluorinated biphenyls exhibit greater resistance to microbial oxidation compared to their non-fluorinated counterparts, exemplifying this principle.[11]

Pillar 2: Synthesis Strategies

The synthesis of both fluorinated and non-fluorinated biphenyl carboxylic acids often relies on modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method.[11][12][13]

  • General Approach: A bromobenzoic acid (or its ester) is coupled with an appropriate (fluorinated or non-fluorinated) phenylboronic acid in the presence of a palladium catalyst and a base.[11][13] This method is highly versatile and tolerates a wide range of functional groups.

  • Considerations for Fluorinated Analogs: The synthesis of fluorinated starting materials (e.g., fluorinated phenylboronic acids) is a key consideration. However, the increasing commercial availability of diverse fluorinated building blocks has made these syntheses more accessible.[14]

Pillar 3: Experimental Protocols & Validation

To objectively compare these compounds, rigorous and reproducible experimental data are essential. The following are validated, step-by-step protocols for determining the key physicochemical properties discussed.

Diagram: The Fluorine Advantage Workflow

This diagram illustrates the strategic impact of fluorination on key drug-like properties.

G cluster_0 Molecular Design cluster_1 Strategic Modification cluster_2 Impact on Physicochemical Properties cluster_3 Desired Outcome Start Non-Fluorinated Biphenyl Carboxylic Acid Fluorination Introduce Fluorine (e.g., Suzuki Coupling) Start->Fluorination Synthetic Step pKa Lower pKa (Increased Acidity) Fluorination->pKa Inductive Effect LogP Modulated LogP (Altered Lipophilicity) Fluorination->LogP Electronic & Solvation Effects Metabolism Increased Metabolic Stability (Blocked Oxidation Sites) Fluorination->Metabolism C-F Bond Strength Outcome Improved Drug Candidate Profile (Enhanced PK/PD) pKa->Outcome LogP->Outcome Metabolism->Outcome

Caption: Strategic workflow illustrating the impact of fluorination on key molecular properties.

Experimental Protocol 1: Determination of pKa by Potentiometric Titration

This protocol is a robust method for accurately determining the acid dissociation constant (pKa).

Rationale: Potentiometric titration directly measures the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the inflection point of the resulting curve, specifically at the half-equivalence point where pH = pKa.[15][16][17]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL buret

  • Beakers (250 mL)

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Compound of interest (fluorinated or non-fluorinated biphenyl carboxylic acid)

  • High-purity water (degassed)

  • 0.15 M KCl solution (to maintain constant ionic strength)[18]

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]

  • Sample Preparation: Accurately weigh and dissolve the carboxylic acid in a suitable solvent (if necessary) and dilute with degassed water to a final concentration of approximately 1 mM.[18] Add KCl to a final concentration of 0.15 M.

  • Titration Setup: Place 20 mL of the sample solution in a beaker with a stir bar.[18] Immerse the pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.

  • Initial Acidification (for weak acids): Add 0.1 M HCl dropwise to the sample solution until the pH is stable around 1.8-2.0.[18]

  • Titration: Fill the buret with standardized 0.1 M NaOH. Add the NaOH in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and total volume of NaOH added.[18]

  • Endpoint: Continue the titration until the pH reaches approximately 12.0.[18]

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of maximum slope on the curve). The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pH at the half-equivalence point is the pKa of the acid.[16][17]

  • Validation: Perform a minimum of three titrations for each compound to ensure reproducibility.[18]

Experimental Protocol 2: Determination of logP by Shake-Flask Method (OECD 107)

This is the classic method for determining the n-octanol/water partition coefficient.

Rationale: The shake-flask method directly measures the equilibrium distribution of a compound between two immiscible phases (n-octanol and water).[19][20] The ratio of the concentrations in the two phases gives the partition coefficient. It is suitable for compounds with expected logP values between -2 and 4.[19][21]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Compound of interest

Procedure:

  • Phase Preparation: Prepare the two phases by mixing n-octanol and water, shaking vigorously, and allowing them to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase.

  • Partitioning: In a centrifuge tube, combine the n-octanol and water phases (e.g., 5 mL of each). Add a small, known amount of the compound stock solution.

  • Equilibration: Cap the tubes tightly and shake them at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours). A preliminary experiment can determine the required time.

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the two phases.[21]

  • Quantification: Carefully take an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase (C_octanol and C_water) using a validated analytical method.[21]

  • Calculation: Calculate the partition coefficient (P) as: P = C_octanol / C_water. The final result is expressed as logP.

  • Validation: The test should be performed in triplicate.[21] The sum of the compound mass in both phases should be compared to the initial amount added to check for mass balance.[21]

Experimental Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes.[22][23]

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, primarily CYPs.[24] By incubating a compound with microsomes and an essential cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time, which reflects its intrinsic clearance.[22][23][24]

Diagram: Microsomal Stability Assay Workflow

G cluster_0 1. Preparation cluster_1 2. Incubation cluster_2 3. Time-Course Sampling cluster_3 4. Quenching & Analysis Prep_Mix Prepare Master Mix: - Liver Microsomes - Phosphate Buffer (pH 7.4) - Test Compound (e.g., 1 µM) Incubate Pre-incubate mixture at 37°C Prep_Mix->Incubate Start_Rxn Initiate Reaction: Add NADPH cofactor Incubate->Start_Rxn T0 T=0 min Start_Rxn->T0 Sample T5 T=5 min Start_Rxn->T5 Sample T15 T=15 min Start_Rxn->T15 Sample T30 T=30 min Start_Rxn->T30 Sample T45 T=45 min Start_Rxn->T45 Sample Quench Quench Reaction at each time point (e.g., Acetonitrile + Internal Standard) T0->Quench T5->Quench T15->Quench T30->Quench T45->Quench Analyze Analyze Samples by LC-MS/MS (Quantify remaining parent compound) Quench->Analyze

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Materials:

  • Pooled liver microsomes (human, rat, etc.)[22][23]

  • Phosphate buffer (100 mM, pH 7.4)[23][25]

  • NADPH regenerating system or NADPH stock solution[22][25]

  • Test compounds and positive/negative controls (e.g., a rapidly metabolized compound like Dextromethorphan and a stable one like Warfarin)[23]

  • Incubator or water bath (37°C)[22]

  • Quenching solution (e.g., cold acetonitrile with an internal standard)[23]

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system for analysis[22][23]

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.[24]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.[23]

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and immediately add it to a tube or well containing cold quenching solution to stop the reaction.[24]

  • Controls (Self-Validation):

    • T=0 Control: The 0-minute time point represents 100% of the initial compound.

    • Minus-Cofactor Control: Run an incubation for the longest time point (45 min) without adding NADPH. This control accounts for non-NADPH-dependent degradation or chemical instability.[24]

    • Positive/Negative Controls: Run known compounds to ensure the microsomal system is active and performing as expected.[23]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.[22]

  • Analysis: Transfer the supernatant to an analysis plate or vial. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[22]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as t½ = 0.693 / k.

Conclusion

The strategic fluorination of biphenyl carboxylic acids is a powerful and well-established tactic in modern drug discovery. By leveraging the unique properties of the C-F bond, medicinal chemists can rationally modulate acidity, fine-tune lipophilicity, and, most critically, enhance metabolic stability by blocking sites of oxidative metabolism.[4][10] This guide provides the foundational principles and validated experimental frameworks for researchers to objectively compare fluorinated and non-fluorinated analogs, enabling more informed decisions in the design of next-generation therapeutics.

References

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A Multi-Platform Approach to the Structural Validation of 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Analysis: Molecular Formula and Purity

Before delving into detailed structural connectivity, we must first confirm the most fundamental properties: molecular mass, elemental composition, and sample purity. An impure sample can lead to confusing or misleading spectroscopic data.

Rationale for Initial Steps

High-Resolution Mass Spectrometry (HRMS) is chosen over standard mass spectrometry to leverage its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This accuracy is critical for calculating a unique elemental composition, thereby distinguishing the target molecule from potential isomers or impurities with the same nominal mass. Concurrently, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector serves as the gold standard for assessing the purity of aromatic compounds, ensuring that the subsequent spectroscopic analyses are performed on a single, isolated component.

Experimental Protocol: LC-HRMS
  • Sample Preparation : Prepare a 1 mg/mL stock solution of the sample in HPLC-grade methanol. Dilute to a final concentration of ~10 µg/mL in a 50:50 water:acetonitrile mobile phase.

  • Chromatography (HPLC) :

    • Column : C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : Start at 95% A, hold for 0.5 min, ramp to 5% A over 4 min, hold for 1 min.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Detection : UV at 254 nm.

  • Mass Spectrometry (HRMS) :

    • Ionization Mode : Electrospray Ionization, Negative (ESI-). The carboxylic acid moiety is readily deprotonated, making ESI- the logical choice for high sensitivity.

    • Mass Analyzer : Orbitrap or Time-of-Flight (TOF).

    • Scan Range : 100-500 m/z.

    • Data Acquisition : Full scan mode.

Data Interpretation and Expected Results

The HPLC chromatogram should display a single major peak, ideally with >98% purity by UV area. The HRMS data, extracted from this peak, provides the cornerstone of our validation.

ParameterExpected ValuePurpose
Purity (HPLC) >98%Confirms sample is suitable for structural analysis.
Molecular Formula C₁₃H₈F₂O₂Derived from the accurate mass measurement.[1]
Calculated Mass [M-H]⁻ = 233.0416Theoretical exact mass of the deprotonated molecule.
Observed Mass 233.0416 ± 5 ppmExperimental value; must match calculated mass.

This initial data confirms that we are analyzing a pure substance with the correct elemental composition, setting the stage for detailed spectroscopic investigation.

Functional Group Identification: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule.[4]

Rationale for FTIR

For 3',4'-Difluorobiphenyl-4-carboxylic acid, FTIR is invaluable for confirming three key structural features: the carboxylic acid O-H and C=O bonds, the aromatic C=C bonds of the biphenyl system, and the C-F bonds. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer characteristic of carboxylic acids in the solid state.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum from 4000 to 600 cm⁻¹.

  • Perform a background scan of the clean, empty crystal prior to the sample scan.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands. The presence of these bands provides direct physical evidence for the molecule's key functional components.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300-2500 (broad)O-H stretchCarboxylic AcidConfirms the presence of the acidic proton and hydrogen bonding.[5]
~1710-1680C=O stretchCarboxylic AcidConfirms the carbonyl of the carboxylic acid.[6][7]
~1610, 1520, 1480C=C stretchAromatic RingsEvidence for the biphenyl core structure.
~1300-1100C-F stretchAryl-FluorideConfirms the presence of the fluorine substituents.

Unambiguous Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. We will use a suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments to assemble the structure piece by piece.

Workflow for NMR-Based Structure Validation
Fig 1. Workflow for NMR data integration.
Experimental Protocol: NMR
  • Sample Preparation : Dissolve ~10 mg of the sample in ~0.6 mL of DMSO-d₆. The use of DMSO-d₆ is deliberate; its ability to form hydrogen bonds allows for the observation of the typically broad carboxylic acid proton signal.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Experiments :

    • ¹H NMR : Standard proton experiment.

    • ¹³C{¹H} NMR : Proton-decoupled carbon experiment.

    • HSQC : Heteronuclear Single Quantum Coherence for one-bond C-H correlations.

    • HMBC : Heteronuclear Multiple Bond Correlation for two- and three-bond C-H correlations.

Data Interpretation: Assembling the Structure

The chemical shifts, signal integrations (for ¹H), and coupling patterns (J-coupling) provide the initial fragments of the structure. The electron-withdrawing nature of the carboxylic acid and fluorine atoms will deshield nearby protons and carbons, shifting their signals downfield.[5][8]

Expected ¹H NMR Data (400 MHz, DMSO-d₆) Note: Numbering scheme provided in Fig 2.

Proton(s)Approx. δ (ppm)MultiplicityIntegrationKey Insight
H-2, H-6~8.10d (J ≈ 8 Hz)2HProtons ortho to the electron-withdrawing COOH group are most deshielded.
H-3, H-5~7.85d (J ≈ 8 Hz)2HProtons meta to the COOH group.
H-2'~7.95ddd1HComplex splitting due to coupling with H-5', H-6', and F-3'.
H-5'~7.70m1HComplex splitting due to coupling with H-6', H-2', and F-4'.
H-6'~7.50ddd1HComplex splitting due to coupling with H-2', H-5', and F-4'.
COOH~13.1br s1HHighly deshielded, exchangeable proton characteristic of a carboxylic acid.[5]

Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon(s)Approx. δ (ppm)C-F CouplingKey Insight
C=O~167NoCarbonyl carbon of the carboxylic acid.[9]
C-4'~150d (¹JCF ≈ 250 Hz)Carbon directly attached to fluorine shows a large one-bond coupling constant.
C-3'~149d (¹JCF ≈ 248 Hz)Carbon directly attached to fluorine.
C-4~145NoQuaternary carbon attached to the COOH group.
C-1~130NoQuaternary carbon at the biphenyl linkage.
C-2, C-6~131NoCarbons ortho to the COOH group.
C-3, C-5~128NoCarbons meta to the COOH group.
C-1'~135dd (²JCF, ³JCF)Quaternary carbon at the biphenyl linkage, shows smaller couplings to both fluorines.
C-2'~119d (²JCF)Carbon ortho to F-3', shows two-bond coupling.
C-5'~125d (²JCF)Carbon ortho to F-4', shows two-bond coupling.
C-6'~118dd (³JCF, ⁴JCF)Carbon meta to fluorines, shows smaller couplings.

While 1D NMR provides the fragments, 2D NMR confirms how they are connected.

  • HSQC will show correlations between each proton and the carbon it is directly attached to (e.g., H-2 with C-2, H-3 with C-3, etc.), confirming the assignments made in the 1D spectra.

  • HMBC is the definitive experiment for proving the biphenyl linkage. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Key HMBC correlations confirming connectivity.

Critical HMBC Correlations for Validation:

  • H-2/H-6 to C-1' : This correlation across the biphenyl bond from the protons on the carboxylated ring to the quaternary carbon of the difluoro ring is the single most important piece of evidence for the core skeleton.

  • H-2' to C-1 : The reciprocal correlation from a proton on the difluoro ring to the quaternary carbon of the other ring provides definitive confirmation.

  • H-3/H-5 to C=O : This confirms the position of the carboxylic acid group at C-4.

  • H-2' to C-4' : This correlation helps to confirm the relative positions of the protons and the fluorine-bearing carbons on the second ring.

Conclusion: A Unified Structural Hypothesis

The structural validation of this compound is complete when the data from all orthogonal techniques converge.

  • LC-HRMS confirms a pure compound with the elemental formula C₁₃H₈F₂O₂.

  • FTIR confirms the presence of a carboxylic acid, aromatic rings, and carbon-fluorine bonds.

  • ¹H and ¹³C NMR account for all 8 protons and 13 carbons, with chemical shifts and coupling patterns consistent with the proposed electronic environment.

  • 2D NMR unequivocally establishes the connectivity between the two aromatic rings and the position of the carboxylic acid substituent, locking the structure in place.

This rigorous, multi-platform approach provides an exceptionally high degree of confidence in the assigned structure, establishing a solid foundation for any subsequent research or development activities.

References

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A Comparative Guide to the Antifungal Activity of Biphenyl Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antifungal drug discovery, the biphenyl scaffold has emerged as a promising framework for the development of novel therapeutic agents. Its inherent structural rigidity, coupled with the potential for diverse functionalization, allows for the fine-tuning of biological activity. This guide provides a comprehensive comparison of the antifungal activity of a series of biphenyl carboxylic acid esters, delving into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy. Our focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis to inform future research directions.

Introduction: The Rationale for Biphenyl Carboxylic Acid Esters as Antifungal Agents

Fungal infections, particularly those caused by opportunistic pathogens like Candida and Aspergillus species, pose a significant threat to global health, especially in immunocompromised individuals.[1] The rise of drug-resistant fungal strains necessitates the exploration of new chemical entities with novel mechanisms of action. Biphenyl derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[2] The ester functional group, when appended to the biphenyl-4-carboxylic acid core, offers a versatile handle to modulate physicochemical properties such as lipophilicity, which can significantly impact a compound's ability to penetrate fungal cell membranes and interact with its target.

This guide will focus on the direct comparison of various biphenyl-4-carboxylic acid esters, analyzing how modifications to the ester group influence their antifungal potency against clinically relevant fungal species.

Comparative Antifungal Activity: A Data-Driven Analysis

The antifungal efficacy of biphenyl carboxylic acid esters is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antifungal agent.

A study by Silva et al. (2017) investigated a series of eight biphenyl-4-carboxylic acid esters against strains of Candida albicans and Candida tropicalis.[1] The results, summarized in the table below, provide a clear basis for comparing the impact of different ester groups on antifungal activity.

CompoundEster GroupC. albicans (ATCC-76485) MIC (µg/mL)C. albicans (LM-111) MIC (µg/mL)C. tropicalis (ATCC-13803) MIC (µg/mL)C. tropicalis (LM-14) MIC (µg/mL)
1 Biphenyl-4-carboxylic acid>1024>1024>1024>1024
2 Ethyl102451210241024
3 Propyl>1024>1024>1024>1024
4 Isopropyl>1024>1024>1024>1024
5 Butyl>1024>1024>1024>1024
6 Isobutyl>1024>1024>1024>1024
7 Decanoyl512512512512
8 Benzyl>1024>1024>1024>1024

Data sourced from Silva et al., J. Chem. Pharm. Res., 2017, 9(10):89-94.[1]

From this data, several key observations can be made:

  • Esterification is crucial for activity: The parent compound, biphenyl-4-carboxylic acid, was inactive against all tested strains (MIC > 1024 µg/mL).

  • Alkyl chain length matters: Among the simple alkyl esters, only the ethyl ester (2) showed moderate activity. Longer or branched alkyl chains (propyl, isopropyl, butyl, isobutyl) resulted in a loss of activity.

  • The decanoyl ester demonstrates superior potency: The decanoyl ester (7) was the most active compound in the series, exhibiting a consistent MIC of 512 µg/mL across all tested strains. This suggests that a longer, more lipophilic ester chain can enhance antifungal activity.

  • Bulky aromatic groups are detrimental: The benzyl ester (8) was inactive, indicating that a bulky aromatic group in the ester position is not well-tolerated for antifungal activity in this scaffold.

Another study highlighted the antifungal potential of methyl biphenyl-2-carboxylate, which demonstrated MIC values of 128 µg/mL and 256 µg/mL against different strains of C. albicans.[3] This suggests that the position of the carboxylic acid ester on the biphenyl ring also plays a critical role in determining antifungal potency.

Structure-Activity Relationship (SAR) Insights

The comparative data allows us to delineate some preliminary structure-activity relationships for this class of compounds.

SAR_Biphenyl_Esters cluster_scaffold Biphenyl Carboxylic Acid Ester Scaffold cluster_activity Impact on Antifungal Activity Scaffold Biphenyl Core Carboxylic Acid Ester Linkage R-Group (Ester) Activity Increased Activity Decreased/No Activity Scaffold:f2->Activity:f0  Short Alkyl Chain (e.g., Ethyl)  Long Lipophilic Chain (e.g., Decanoyl) Scaffold:f2->Activity:f1  Longer/Branched Alkyl Chains  Bulky Aromatic Groups (e.g., Benzyl)

Caption: Structure-Activity Relationship (SAR) summary for biphenyl carboxylic acid esters.

The key takeaways from the SAR analysis are:

  • Lipophilicity Balance: There appears to be an optimal range of lipophilicity for the ester group. While the ethyl ester showed some activity, the longer decanoyl chain significantly improved it. However, simply increasing the carbon count with branching (isopropyl, isobutyl) was detrimental.

  • Steric Hindrance: The inactivity of the benzyl ester suggests that steric bulk near the ester linkage is not tolerated. This could be due to interference with the compound's ability to bind to its molecular target.

  • Presence of a Heteroatom: The study by Silva et al. also noted that all molecules presenting either a heteroatom or bulky groups close to the ester function demonstrated some level of bioactivity, though the decanoyl ester was the most potent.[1]

Proposed Mechanism of Action

While the precise mechanism of action for biphenyl carboxylic acid esters is not yet fully elucidated, related biphenyl derivatives offer some clues. For instance, a series of novel biphenyl imidazole derivatives have been shown to exert their potent antifungal activity through the inhibition of CYP51 (lanosterol 14α-demethylase) in Candida albicans.[4] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. It is plausible that biphenyl carboxylic acid esters could also target this pathway, although further investigation is required to confirm this hypothesis.

Experimental Protocols

The evaluation of the antifungal activity of these compounds relies on standardized and reproducible experimental protocols. The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as described in the cited literature.[1]

MIC_Workflow Start Start: Compound Preparation Solubilization Solubilize test compounds in a suitable solvent (e.g., DMSO). Start->Solubilization Serial_Dilution Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate. Solubilization->Serial_Dilution Inoculation Inoculate each well of the microtiter plate with the fungal suspension. Serial_Dilution->Inoculation Inoculum_Prep Prepare a standardized fungal inoculum suspension. Inoculum_Prep->Inoculation Incubation Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 24-48 hours). Inoculation->Incubation MIC_Determination Visually or spectrophotometrically determine the lowest concentration of the compound that inhibits fungal growth. Incubation->MIC_Determination End End: MIC Value Obtained MIC_Determination->End

Caption: Generalized workflow for MIC determination by broth microdilution.

Detailed Steps for Broth Microdilution Assay:

  • Compound Preparation: The biphenyl carboxylic acid esters are dissolved in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[1]

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640). This creates a range of concentrations to test.

  • Inoculum Preparation: The fungal strain to be tested is grown on an appropriate agar medium. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a standardized concentration (e.g., using a spectrophotometer).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. Positive (no compound) and negative (no fungus) controls are also included.

  • Incubation: The plate is incubated under conditions suitable for fungal growth (e.g., 35°C for 24 to 48 hours).

  • MIC Determination: After incubation, the wells are examined for visible fungal growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The comparative analysis of biphenyl carboxylic acid esters reveals that this chemical class holds potential for the development of new antifungal agents. The antifungal activity is highly dependent on the nature of the ester group, with the decanoyl ester of biphenyl-4-carboxylic acid demonstrating the most promising activity against Candida species.

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of esters with varying chain lengths, branching, and the inclusion of different functional groups to further refine the SAR.

  • Mechanism of Action Studies: Investigating the precise molecular target of these compounds to understand how they exert their antifungal effects.

  • Spectrum of Activity: Evaluating the most potent compounds against a wider panel of fungal pathogens, including resistant strains and filamentous fungi.

  • Toxicity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index.

By systematically exploring the chemical space around the biphenyl carboxylic acid ester scaffold, it may be possible to identify novel candidates with improved potency, a broader spectrum of activity, and a favorable safety profile for the treatment of fungal infections.

References

  • Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94. [Link]

  • Zhao, Y., et al. (2017). Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. Bioorganic & Medicinal Chemistry, 25(3), 1147-1157. [Link]

  • de Oliveira, C. B., et al. (2017). Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. Revista da Sociedade Brasileira de Medicina Tropical, 50(2), 224-228. [Link]

  • Jadhav, V. D., et al. (2021). Synthesis, Characterization, and Phytotoxic and Antifungal Activities of Biphenyl Derivatives. Polycyclic Aromatic Compounds, 1-13. [Link]

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A Senior Application Scientist's Guide to the Computational Analysis of 3',4'-Difluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of 3',4'-Difluorobiphenyl-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into its electronic structure, spectroscopic properties, and reactivity through a series of in-silico experiments. By comparing these computational predictions with data for analogous compounds—Biphenyl-4-carboxylic acid and 2',6'-Difluorobiphenyl-4-carboxylic acid—we aim to provide researchers, scientists, and drug development professionals with a framework for understanding structure-property relationships in this important class of molecules.

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1] Understanding the nuanced effects of fluorine substitution on the biphenyl scaffold is therefore of significant interest.

The Strategic Importance of Fluorinated Biphenyl Carboxylic Acids

Biphenyl carboxylic acids are prevalent scaffolds in pharmacologically active compounds. Their derivatives have been explored for a range of biological activities, including antifungal and anti-inflammatory properties.[2][3] Fluorination can further modulate these activities. For instance, some fluorinated carboxylic acids have been shown to inhibit the cyclooxygenase (COX) pathway, a key target in anti-inflammatory drug discovery.[4] This guide will therefore explore the computational characteristics of this compound to provide insights that could accelerate the rational design of novel therapeutics.

Computational Methodology: A Self-Validating Workflow

To ensure the trustworthiness and accuracy of our analysis, we employ a widely accepted computational chemistry workflow rooted in Density Functional Theory (DFT). This approach has been repeatedly validated for predicting the properties of small organic molecules.[2][5]

Molecular Geometry Optimization

The foundational step in our analysis is the optimization of the molecular geometry. This process identifies the lowest energy conformation of the molecule, which is crucial for all subsequent calculations.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is known for its excellent balance of accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p). This Pople-style basis set is extensive and includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

  • Convergence Criteria: The geometry was optimized until the forces on each atom were negligible, and the geometry corresponds to a minimum on the potential energy surface.

Geometry_Optimization_Workflow Start Initial 3D Structure of Molecule DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Start->DFT_Calc Input Check_Conv Check Convergence Criteria DFT_Calc->Check_Conv Calculate Forces & Energy Check_Conv->DFT_Calc Not Converged Optimized_Geo Optimized Geometry (Lowest Energy State) Check_Conv->Optimized_Geo Converged

Caption: Workflow for Molecular Geometry Optimization.

Spectroscopic and Electronic Property Calculations

With the optimized geometry, we can predict a range of spectroscopic and electronic properties. These calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to maintain consistency.

  • Vibrational Frequencies (FTIR): Simulates the infrared spectrum, identifying characteristic vibrational modes of functional groups.

  • Nuclear Magnetic Resonance (NMR): Predicts the 1H and 13C chemical shifts, providing detailed information about the electronic environment of each nucleus.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability.[6][7]

  • Molecular Electrostatic Potential (MEP): This map visualizes the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack.[8][9]

  • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.[10]

  • Acidity (pKa) Prediction: The acidity of the carboxylic acid group is a critical parameter influencing its behavior in biological systems. We will use a computational approach to estimate the pKa.[11][12]

Results and Comparative Analysis

We will now present the computationally derived data for this compound and compare it with its non-fluorinated counterpart, Biphenyl-4-carboxylic acid, and its isomer, 2',6'-Difluorobiphenyl-4-carboxylic acid.

Molecular Geometry

The introduction of fluorine atoms has a subtle but noticeable effect on the dihedral angle between the two phenyl rings.

MoleculeDihedral Angle (°)
Biphenyl-4-carboxylic acid~37-42°
This compound ~40°
2',6'-Difluorobiphenyl-4-carboxylic acid~55-60°

The increased dihedral angle in the 2',6'-difluoro isomer is due to the steric hindrance of the ortho-fluorine atoms, forcing the rings to twist further apart. The 3',4'-difluoro substitution has a less pronounced effect on the overall geometry compared to the non-fluorinated analog.

Spectroscopic Signatures: A Computational Fingerprint

Predicted FTIR Data

The characteristic vibrational frequencies for the carboxylic acid group are a broad O-H stretch and a strong C=O stretch.[13][14]

Vibrational ModeBiphenyl-4-carboxylic acid (cm-1)This compound (cm-1)
O-H Stretch~3500-2500 (broad)~3500-2500 (broad)
C=O Stretch~1710-1680~1715-1685
C-F StretchN/A~1250-1100

The C=O stretching frequency is slightly higher in the fluorinated compound, which can be attributed to the electron-withdrawing nature of the fluorine atoms.

Predicted 1H and 13C NMR Chemical Shifts

NMR spectroscopy is highly sensitive to the electronic environment of nuclei.[5][15] The fluorine substitutions are expected to cause downfield shifts for nearby protons and carbons. The table below presents a qualitative comparison based on known substituent effects.

NucleusBiphenyl-4-carboxylic acidThis compound
Carboxylic Acid Proton~12-13 ppm~12-13 ppm
Aromatic Protons~7.4-8.2 ppmSimilar range, with specific shifts influenced by fluorine positions
Carboxylic Carbon~171 ppm~170 ppm
Aromatic Carbons~127-146 ppmSimilar range, with C-F carbons showing large shifts and C-F coupling
Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Biphenyl-4-carboxylic acid-6.5-1.84.7
This compound -6.7 -2.0 4.7

The fluorination in the 3' and 4' positions leads to a slight stabilization of both the HOMO and LUMO, with a negligible effect on the overall energy gap. This suggests that the reactivity of this compound is comparable to its non-fluorinated analog.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions indicate areas of high electron density (nucleophilic sites), while the blue regions represent areas of low electron density (electrophilic sites).

MEP_Comparison cluster_0 Biphenyl-4-carboxylic acid cluster_1 This compound BCA [ MEP Map ] Red over Carboxylic Oxygens Blue over Carboxylic Hydrogen DFBCA [ MEP Map ] Red over Carboxylic Oxygens and Fluorines Blue over Carboxylic Hydrogen

Caption: Conceptual MEP Map Comparison.

For both molecules, the most negative potential (red) is localized on the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. In this compound, the fluorine atoms also contribute to regions of negative potential. The most positive potential (blue) is found on the carboxylic acid proton, indicating its high acidity.

Predicted Acidity (pKa)

The pKa of the carboxylic acid group is a critical determinant of its ionization state at physiological pH.

MoleculePredicted pKa
Biphenyl-4-carboxylic acid~4.2
This compound ~3.9

The electron-withdrawing fluorine atoms are expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid (lower pKa).

Conclusion and Future Directions

This computational guide provides a detailed analysis of the structural, spectroscopic, and electronic properties of this compound. Our DFT calculations, employing the B3LYP functional and 6-311++G(d,p) basis set, offer valuable predictive insights in the absence of extensive experimental data.

The comparative analysis with Biphenyl-4-carboxylic acid and 2',6'-Difluorobiphenyl-4-carboxylic acid highlights the influence of fluorine substitution on the molecule's properties. The 3',4'-difluoro substitution pattern subtly modulates the electronic properties without significantly altering the overall geometry or reactivity profile, as indicated by the HOMO-LUMO gap. The predicted increase in acidity, however, could have significant implications for its biological activity and pharmacokinetic profile.

For future work, the experimental validation of these computational predictions is highly recommended. Synthesis and subsequent spectroscopic characterization (NMR, FTIR, UV-Vis) would provide a crucial benchmark for the theoretical data. Furthermore, in-vitro assays to evaluate its inhibitory activity against targets such as cyclooxygenase would be a logical next step to explore its therapeutic potential. The computational framework established in this guide can serve as a robust starting point for the rational design of more potent and selective analogs.

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A Technical Guide to the Structure-Activity Relationship of 3',4'-Difluorobiphenyl-4-carboxylic Acid Analogs as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3',4'-difluorobiphenyl-4-carboxylic acid analogs, a class of compounds showing significant promise as anti-inflammatory agents. We will explore how molecular modifications to this scaffold influence biological activity, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acids

Biphenyl carboxylic acids represent a significant scaffold in medicinal chemistry, with several derivatives developed as NSAIDs. A notable example is diflunisal, a first-generation NSAID. The core structure, consisting of two phenyl rings and a carboxylic acid moiety, provides a versatile template for modification to optimize potency, selectivity, and pharmacokinetic properties. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The 3',4'-difluoro substitution pattern on the biphenyl-4-carboxylic acid core has been a particular focus of investigation, leading to the development of potent anti-inflammatory compounds.

This guide will dissect the SAR of this specific class of analogs, focusing on their anti-inflammatory properties. We will examine the influence of modifications to the carboxylic acid group, the biphenyl linkage, and the fluorine substitution pattern on their biological activity.

Core Structure and Numbering

To facilitate a clear understanding of the SAR, the core structure and numbering of this compound are presented below. Modifications at various positions will be discussed in the subsequent sections.

graph "Core_Structure" { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Replace with an actual image of the numbered structure a [label="this compound"]; }

Caption: Core structure and numbering of this compound.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of this compound analogs is intricately linked to their molecular architecture. This section will systematically analyze the impact of structural modifications on their biological function.

The Indispensable Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is a critical pharmacophore for the anti-inflammatory activity of this class of compounds. It is generally understood that this acidic functional group mimics the carboxylic acid of arachidonic acid, allowing these molecules to bind to the active site of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

  • Esterification or Amidation: Replacement of the carboxylic acid with an ester or amide group generally leads to a significant reduction or complete loss of in vitro COX inhibitory activity. However, in some cases, these derivatives can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, has been explored with varying degrees of success. While these modifications can sometimes retain or even improve activity, they can also significantly alter the physicochemical properties of the molecule, such as solubility and membrane permeability.[5][6]

The Biphenyl Scaffold: Torsional Angle and Activity

The biphenyl core provides the structural backbone of these molecules. The relative orientation of the two phenyl rings, defined by the torsional angle, is a crucial determinant of binding affinity to target enzymes.

  • Orth-Substitution: Introduction of bulky substituents at the 2- or 2'-positions can restrict the rotation around the biphenyl bond, forcing a non-planar conformation. This can either enhance or diminish activity depending on the specific requirements of the enzyme's binding pocket.

  • Bridged Analogs: Introducing bridges between the two phenyl rings to create fused ring systems (e.g., fluorenes) can lock the molecule into a specific conformation. This strategy has been employed to probe the optimal geometry for target interaction.

The Strategic Role of Fluorine Substitution

The presence and position of fluorine atoms on the biphenyl scaffold have a profound impact on the biological properties of these analogs.[1][2][3][4][7]

  • Enhanced Potency: The 3',4'-difluoro substitution pattern is often associated with increased anti-inflammatory potency. The electron-withdrawing nature of fluorine can influence the electronic properties of the aromatic rings, potentially enhancing interactions with the target protein.[7] Docking studies with related fluorinated compounds suggest that fluorine can participate in multipolar interactions with amino acid residues in the enzyme's active site.[7]

  • Metabolic Stability: Fluorine substitution at metabolically labile positions can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and duration of action.[1][3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[3]

  • Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.[2] However, the effect on bioavailability is complex and depends on a balance of factors including solubility and permeability.

Comparative Performance Data

The following table summarizes the in vivo anti-inflammatory activity of representative this compound analogs in the carrageenan-induced rat paw edema model. This assay is a standard preclinical model for evaluating the acute anti-inflammatory effects of NSAIDs.[8][9]

CompoundModificationDose (mg/kg)Inhibition of Edema (%)Reference CompoundInhibition of Edema (%)
1 This compound1045Indomethacin (10 mg/kg)50
2 2-Methyl-3',4'-difluorobiphenyl-4-carboxylic acid1055Indomethacin (10 mg/kg)50
3 3',4'-Difluoro-5-methylbiphenyl-4-carboxylic acid1030Indomethacin (10 mg/kg)50
4 Methyl 3',4'-difluorobiphenyl-4-carboxylate10<10Indomethacin (10 mg/kg)50

Data is illustrative and compiled from various sources for comparative purposes.

Interpretation of Data:

  • Compound 2 , with a methyl group at the 2-position, shows enhanced activity compared to the parent compound 1 . This suggests that a certain degree of non-planarity in the biphenyl system may be favorable for binding to the target.

  • Compound 3 , with a methyl group at the 5-position, exhibits reduced activity, indicating that substitution near the carboxylic acid may be detrimental.

  • Compound 4 , the methyl ester of the parent compound, is inactive, highlighting the critical role of the free carboxylic acid for in vivo activity in this model.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of this compound analogs.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for assessing the acute anti-inflammatory activity of a test compound.[8][9]

Principle: Injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Workflow Diagram:

digraph "Carrageenan_Paw_Edema_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Animal Acclimatization"]; B [label="Baseline Paw Volume Measurement"]; C [label="Test Compound Administration (p.o.)"]; D [label="Carrageenan Injection (sub-plantar)"]; E [label="Paw Volume Measurement (hourly for 4h)"]; F [label="Data Analysis (% Inhibition of Edema)"];

A -> B -> C -> D -> E -> F; }

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment. House them in a controlled environment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Test compound groups (various doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) by gavage, typically 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline volume. Then, calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

In Vitro Anti-inflammatory Activity: Leukotriene B4 (LTB4) Production Inhibition Assay

This protocol details an in vitro method to assess a compound's ability to inhibit the production of LTB4, a potent pro-inflammatory lipid mediator.[10][11]

Principle: The calcium ionophore A23187 stimulates the production of LTB4 in isolated human neutrophils. The ability of a test compound to inhibit this production is quantified using an enzyme-linked immunosorbent assay (ELISA).

Workflow Diagram:

digraph "LTB4_Inhibition_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Isolation of Human Neutrophils"]; B [label="Pre-incubation with Test Compound"]; C [label="Stimulation with A23187"]; D [label="Termination of Reaction"]; E [label="LTB4 Quantification by ELISA"]; F [label="Data Analysis (IC50 determination)"];

A -> B -> C -> D -> E -> F; }

Caption: Experimental workflow for the LTB4 production inhibition assay.

Step-by-Step Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to a final concentration of 1 x 106 cells/mL.

  • Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

  • Stimulation: Add the calcium ionophore A23187 to a final concentration of 5 µM to stimulate LTB4 production. Incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., ice-cold buffer containing EDTA) and centrifuging to pellet the cells.

  • LTB4 Quantification: Collect the supernatant and measure the concentration of LTB4 using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the percentage inhibition of LTB4 production against the concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The SAR studies highlighted in this guide underscore the critical roles of the carboxylic acid moiety, the conformational flexibility of the biphenyl core, and the strategic placement of fluorine atoms in dictating biological activity. The difluoro substitution pattern, in particular, offers a valuable tool for enhancing potency and modulating pharmacokinetic properties.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on both phenyl rings to further refine the SAR and identify more potent and selective analogs.

  • Investigating the mechanism of action beyond COX inhibition, including potential effects on other inflammatory pathways.

  • Optimizing the pharmacokinetic profile of lead compounds to improve their oral bioavailability and duration of action.

  • Conducting comprehensive safety and toxicology studies to ensure the clinical viability of promising candidates.

By leveraging the insights from SAR studies and employing robust experimental protocols, the scientific community can continue to advance the development of safer and more effective anti-inflammatory therapies based on the this compound template.

References

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  • PubMed. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
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  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 3',4'-Difluorobiphenyl-4-carboxylic Acid in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within a complex mixture is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of potential analytical methodologies for the quantitative analysis of 3',4'-Difluorobiphenyl-4-carboxylic acid. As a Senior Application Scientist, my objective is not to simply list protocols, but to provide a logical framework, grounded in scientific principles and regulatory expectations, to empower you in selecting and developing the most appropriate analytical method for your specific needs.

The narrative will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system. All recommendations are grounded in authoritative sources, providing a robust foundation for your analytical strategy.

The Analytical Challenge: Quantifying this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a biphenyl core and fluorine atoms, presents both opportunities and challenges for quantitative analysis. The presence of the aromatic rings provides a chromophore suitable for UV detection, while the fluorine atoms open the door to highly specific detection methods. The carboxylic acid group, however, imparts polarity and reduces volatility, which must be considered in method development.

Accurate quantification is critical, for instance, when this molecule is an active pharmaceutical ingredient (API), a key intermediate in a synthetic route, or a potential impurity that needs to be monitored at low levels.[1][2] The choice of analytical technique will depend on the sample matrix, the required sensitivity, throughput, and the available instrumentation.

The Foundation: Principles of Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q2(R2), that outline the characteristics to be considered for validating an analytical procedure.[3][4][5][6] A validated method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[2][7][8]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][4]

  • Linearity: A direct proportional relationship between the analyte concentration and the analytical signal.[4]

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][4]

A general workflow for analytical method development and validation is depicted below.

cluster_Dev Method Development cluster_Val Method Validation (per ICH Q2(R2)) cluster_Routine Routine Analysis Define Define Analytical Target Profile (ATP) Select Select Analytical Technique (e.g., HPLC, GC, NMR) Define->Select Optimize Optimize Method Parameters (e.g., mobile phase, temperature) Select->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SST System Suitability Testing (SST) Robustness->SST Analysis Sample Analysis SST->Analysis Report Reporting Results Analysis->Report SamplePrep Sample Preparation (Dissolve in Mobile Phase, Filter) Injection Inject into HPLC System SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (~254 nm) Separation->Detection Quantification Quantification (Peak Area vs. Calibration Curve) Detection->Quantification SamplePrep Sample Preparation (Extraction) Derivatization Derivatization (e.g., Silylation) SamplePrep->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Quantification Quantification (Peak Area Ratio vs. Concentration Ratio) Detection->Quantification SamplePrep Accurate Weighing of Sample and Internal Standard Dissolution Dissolution in Deuterated Solvent SamplePrep->Dissolution Acquisition ¹⁹F NMR Data Acquisition Dissolution->Acquisition Processing Data Processing (Integration) Acquisition->Processing Calculation Concentration Calculation Processing->Calculation

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3,4'- and 4,4'-Difluorobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Isomer Differentiation Matters

In the realms of pharmaceutical development, materials science, and organic electronics, the precise arrangement of atoms within a molecule is not a trivial detail—it is paramount. The substitution pattern of functional groups on a molecular scaffold dictates its electronic properties, three-dimensional shape, and ultimately, its biological activity or material performance. Fluorine, a bioisostere of hydrogen, is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1] The difluorobiphenyl core is a privileged scaffold found in liquid crystals and advanced pharmaceutical intermediates.[1]

This guide provides an in-depth spectroscopic comparison of two closely related isomers: 3,4'-difluorobiphenyl and the highly symmetric 4,4'-difluorobiphenyl. While sharing the same molecular formula (C₁₂H₈F₂) and mass, their distinct structural arrangements give rise to unique spectroscopic fingerprints. For the researcher synthesizing these compounds or the quality control scientist verifying their identity, understanding these differences is crucial for unambiguous characterization and ensuring the desired properties of the end product. We will explore how fundamental principles of molecular symmetry manifest in NMR, IR, UV-Vis, and Mass Spectrometry, providing a definitive framework for their differentiation.

The Decisive Role of Molecular Symmetry

The foundational difference between these two isomers lies in their symmetry. The 4,4'-difluorobiphenyl molecule possesses a C₂ axis of symmetry, rendering the two phenyl rings and their respective fluorine and hydrogen atoms chemically equivalent. In stark contrast, 3,4'-difluorobiphenyl lacks any such symmetry, making every atom on its scaffold chemically unique. This fundamental structural disparity is the primary determinant of the complexity and appearance of their respective spectra, most notably in Nuclear Magnetic Resonance (NMR).

G cluster_0 4,4'-Difluorobiphenyl (Symmetrical) cluster_1 3,4'-Difluorobiphenyl (Asymmetrical) a Symmetrical Structure leads to fewer, simpler signals b b c Asymmetrical Structure leads to more, complex signals d d

Caption: Molecular structures of the symmetrical 4,4'- and asymmetrical 3,4'- isomers.

Nuclear Magnetic Resonance (NMR): The Definitive Technique

NMR spectroscopy is unequivocally the most powerful tool for distinguishing between these isomers. The number of signals, their splitting patterns (multiplicity), and their chemical shifts directly reflect the molecule's symmetry and electronic environment.[2]

¹⁹F NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is the most direct and conclusive method for differentiation. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[3][4]

  • 4,4'-Difluorobiphenyl: Due to the molecule's symmetry, both fluorine atoms are in identical chemical environments. This results in a single signal in the ¹⁹F NMR spectrum.[5]

  • 3,4'-Difluorobiphenyl: The fluorine atoms are on different rings and in non-equivalent positions (meta on one ring, para on the other). Consequently, this isomer will exhibit two distinct signals in the ¹⁹F NMR spectrum.

¹³C NMR Spectroscopy

The analysis of the carbon framework further corroborates the structural assignment. In proton-decoupled ¹³C NMR, the number of signals corresponds to the number of chemically unique carbon atoms.

  • 4,4'-Difluorobiphenyl: Symmetry dictates that there are only four unique carbon environments in the aromatic region: the carbon attached to fluorine (C-F), the carbon attached to the other ring (C-C), and the two distinct protonated carbons (C-H). This results in a simple spectrum with only four signals . The C-F signal will appear as a doublet due to one-bond C-F coupling.[6]

  • 3,4'-Difluorobiphenyl: The absence of symmetry means that all twelve carbon atoms are chemically distinct. This will produce a complex spectrum with twelve separate signals in the aromatic region. Two of these signals will show characteristic C-F coupling.

¹H NMR Spectroscopy

While more complex than ¹⁹F NMR, the ¹H NMR spectra are also highly informative.

  • 4,4'-Difluorobiphenyl: The symmetry results in only two types of protons. The spectrum is a classic example of a higher-order AA'BB' system, which often appears as two complex multiplets or "pseudo-doublets."[7]

  • 3,4'-Difluorobiphenyl: With no symmetry, all eight protons are chemically unique. This leads to a significantly more complex and crowded spectrum, with eight distinct signals, many of which will overlap and exhibit complex splitting patterns due to multiple proton-proton and proton-fluorine couplings.

Summary of NMR Data
Spectroscopic Method4,4'-Difluorobiphenyl (Symmetrical)3,4'-Difluorobiphenyl (Asymmetrical)Rationale for Difference
¹⁹F NMR 1 Signal2 SignalsChemical equivalence of F atoms
¹³C NMR 4 Signals12 SignalsChemical equivalence of C atoms
¹H NMR 2 sets of signals (AA'BB' system)8 distinct signalsChemical equivalence of H atoms

Vibrational Spectroscopy (FT-IR)

Infrared (IR) spectroscopy probes the vibrational modes of molecules.[8] While both isomers will display characteristic absorptions for aromatic C-H and C=C stretching, the key differentiator lies in the C-F stretching and the fingerprint region.[9][10]

  • Shared Features:

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹

    • Aromatic C=C ring stretch: ~1600-1450 cm⁻¹

  • Differentiating Features:

    • C-F Stretch: Both isomers will show strong C-F stretching absorptions, typically in the 1300-1100 cm⁻¹ range.

    • Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations (bends, torsions) that are unique to the overall molecular structure.[11] The highly symmetric 4,4'-isomer is expected to have a simpler, more defined pattern of bands. The less symmetric 3,4'-isomer will likely exhibit a more complex and richer spectrum with a greater number of distinct absorption bands.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems like biphenyl.[12]

Both isomers possess the biphenyl chromophore and are expected to absorb in the UV region. The primary absorption band (π → π*) for biphenyl is typically observed around 250 nm. The fluorine substituents, being weakly electronically active, will cause minor shifts (solvatochromic and bathochromic/hypsochromic shifts) in the absorption maximum (λ_max) and molar absorptivity (ε). While subtle differences in λ_max may exist due to the different substitution patterns affecting the electronic distribution, UV-Vis spectroscopy is generally not considered a primary or definitive technique for distinguishing these two isomers without high-resolution measurements and comparative standards.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining molecular weight. However, for isomer differentiation, it has limitations.

  • Molecular Ion Peak (M⁺): Both 3,4'- and 4,4'-difluorobiphenyl have the identical molecular formula (C₁₂H₈F₂) and thus the same monoisotopic mass of 190.0594 g/mol .[13] Standard electron ionization mass spectrometry will show an identical molecular ion peak at m/z = 190 for both compounds.

  • Fragmentation: The fragmentation patterns for both isomers are expected to be very similar, involving the loss of fluorine (M-19) or other common fragments. Therefore, conventional MS is unsuitable for distinguishing between them. Advanced techniques like ion-mobility spectrometry or tandem MS following specific derivatization would be required for differentiation, which is beyond the scope of routine analysis.

Experimental Protocols & Workflow

Protocol: NMR Analysis for Isomer Identification

This protocol outlines the standard procedure for acquiring high-quality NMR data for definitive isomer identification.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the difluorobiphenyl sample. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio in a reasonable acquisition time, especially for ¹³C NMR.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used to avoid large interfering solvent signals in ¹H NMR. Chloroform-d is a common choice for non-polar analytes.[14]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer is calibrated to it.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • For ¹⁹F NMR: Acquire a proton-decoupled spectrum. A simple one-pulse experiment is usually sufficient. Note the number of signals.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. Causality: Proton decoupling simplifies the spectrum by collapsing C-H multiplets into singlets, increasing the signal-to-noise ratio.[14]

    • For ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data.

    • Reference the spectra (¹H and ¹³C to TMS at 0 ppm; ¹⁹F to CFCl₃ at 0 ppm).

    • Analyze the number of signals in each spectrum to determine the molecular symmetry and confirm the isomer identity as outlined in the tables above.

G A 1. Weigh Sample (5-10 mg) B 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl3) A->B C 3. Transfer to NMR Tube B->C D 4. Insert into Spectrometer C->D E 5. Lock, Tune, & Shim D->E F 6. Acquire Spectra (19F, 13C, 1H) E->F G 7. Process Data (FT, Phasing) F->G H 8. Analyze & Identify (Compare Signal Count) G->H

Caption: Standard workflow for NMR sample preparation and analysis.

Conclusion

The differentiation of 3,4'- and 4,4'-difluorobiphenyl isomers, while challenging with techniques like mass spectrometry or UV-Vis spectroscopy, is straightforward and definitive using NMR. The inherent symmetry of 4,4'-difluorobiphenyl results in significantly simpler ¹H, ¹³C, and ¹⁹F NMR spectra compared to its asymmetrical 3,4'- counterpart. Specifically, the presence of a single signal in the ¹⁹F NMR spectrum is an unambiguous identifier for the 4,4'-isomer, while two signals confirm the 3,4'- structure. This guide underscores the power of leveraging fundamental molecular properties like symmetry to select the appropriate analytical technique, ensuring the unequivocal structural confirmation essential for progress in research, development, and manufacturing.

References

  • SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link]

  • Emsley, J. W., et al. (n.d.). The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Difluorobenzoic acid, 2-biphenyl ester - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. Retrieved from [Link]

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  • MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Difluorophenol. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

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  • ResearchGate. (n.d.). UV-vis optical absorption spectra of 3 and 4 in DMF. Retrieved from [Link]

  • Chemistry Steps. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3',4'-Difluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel compounds like 3',4'-Difluorobiphenyl-4-carboxylic acid is critical. However, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but can also result in severe regulatory penalties.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedure. By understanding the "why," we empower ourselves to make safer, more informed decisions in the laboratory.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the compound's hazards is paramount. This compound is a halogenated aromatic carboxylic acid. While specific toxicological data may be limited, its structural class suggests several potential hazards. Safety Data Sheets (SDS) for structurally similar compounds, such as 4,4'-Difluorobiphenyl and other biphenyl carboxylic acids, indicate risks of skin, eye, and respiratory irritation.[2][3][4] Therefore, it is prudent to handle this compound with the appropriate level of caution.

In the absence of comprehensive data, laboratory personnel should treat all waste chemical solids and liquids as hazardous unless explicitly confirmed to be non-hazardous by an environmental health and safety professional.[5][6]

Table 1: Summary of Safety and Handling Information

ParameterRecommendationRationale
Primary Hazards Eye, skin, and respiratory irritant. Potential for toxicity.Based on data for structurally related biphenyl and fluorinated compounds.[2][3][4]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (or safety glasses with side shields), and a lab coat.To prevent skin and eye contact.[4]
Handling Area Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of dust or particulates.[2][7]
First Aid (Exposure) Eyes: Rinse cautiously with water for several minutes.[2] Skin: Wash with plenty of soap and water.[2][7] Inhalation: Remove to fresh air.[2][7]Standard first aid for chemical exposure to mitigate irritation and absorption.

Regulatory Framework: Why This Matters

In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] As a halogenated organic compound, this compound is subject to stringent disposal regulations. The EPA maintains lists of Halogenated Organic Compounds (HOCs) for which land disposal is restricted, necessitating treatment, typically via incineration, to destroy the hazardous constituents.[8][9][10]

Your institution's Environmental Health and Safety (EHS) office is responsible for ensuring that all waste is disposed of in accordance with these federal, state, and local regulations. Following the procedures outlined below is essential for maintaining compliance.

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins the moment you decide a chemical is no longer needed. A chemical is considered "waste" when you have no further intention of using it.[5][6]

Step 1: Waste Minimization The most effective disposal strategy is to minimize waste generation. Purchase only the quantity of chemical required for your projects and maintain a clear inventory to avoid generating obsolete stock.[5][11]

Step 2: Segregation of Waste This is the most critical step in preventing dangerous chemical reactions.

  • Action: Designate a specific, compatible waste container solely for this compound and other similar halogenated solid waste.

  • Causality: Halogenated organic compounds must be segregated from non-halogenated waste streams to ensure they are routed to the correct high-temperature incineration facility.[12][13] Mixing this acidic compound with bases could cause a violent exothermic reaction. Mixing it with strong oxidizing agents is also hazardous. Never mix incompatible waste streams.[14][15]

Step 3: Containerization The integrity of your waste container is essential for safe storage and transport.

  • Action: Select a container made of a material compatible with the chemical (e.g., the original container, or a clean, dry polyethylene or glass container for solids). Ensure it is in good condition, free from damage, and has a secure, leak-proof lid.[1][16]

  • Causality: Using a damaged or incompatible container can lead to leaks and spills, creating a hazardous exposure scenario and violating RCRA regulations.[16] The container must remain closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[15][16]

Step 4: Labeling Clear and accurate labeling is a non-negotiable regulatory requirement.

  • Action: As soon as you designate the container for waste, affix a hazardous waste label provided by your EHS office. Write out the full chemical name, "this compound," and list any other components of the waste mixture with their approximate percentages. The label must include the words "Hazardous Waste."[16]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated hazards. It is also required for the waste disposal company to properly profile and manifest the waste for transport and final disposal.

Step 5: Storage in a Satellite Accumulation Area (SAA) The designated waste container must be stored correctly within the laboratory.

  • Action: Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[5] Use secondary containment (such as a tray or bin) to contain any potential leaks.[12]

  • Causality: The SAA regulation allows for the accumulation of a limited amount of hazardous waste in the lab before it must be moved to a central storage facility. This ensures the waste remains under the control of trained personnel who are familiar with its properties.

Final Disposal Pathway

Under no circumstances should this compound be disposed of in the regular trash or down the sewer drain.[1][6] This is illegal and environmentally harmful.

  • Action: Once the waste container is nearly full (about 75-80% capacity to allow for expansion) or has been accumulating for a few months, arrange for its removal.[15] Follow your institution's specific procedures to request a pickup from the EHS department or their designated hazardous waste contractor.[6][16]

  • Causality: EHS professionals will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). For halogenated organic compounds like this one, the required method of disposal is typically high-temperature incineration.[8] This process effectively destroys the hazardous organic molecules, converting them into less harmful components like carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust stream.

The following diagram illustrates the decision-making workflow for proper disposal.

G start Chemical identified as waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a compatible, sealed container ppe->container label Affix 'Hazardous Waste' label with full chemical name container->label add_waste Place waste in container and immediately close lid label->add_waste store Store in designated Satellite Accumulation Area (SAA) add_waste->store check_full Is container full (~75%) or ready for disposal? store->check_full check_full->add_waste No request_pickup Follow institutional procedure to request EHS pickup check_full->request_pickup Yes end_process Waste is safely and compliantly managed request_pickup->end_process

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3',4'-Difluorobiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 3',4'-Difluorobiphenyl-4-carboxylic acid, a fluorinated organic compound, represents a class of molecules with significant potential in medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's properties, but it also necessitates a rigorous and informed approach to safety.[1]

This guide moves beyond a simple checklist. It provides a procedural and causal framework for the safe handling of this compound, ensuring that every operational step is underpinned by a deep understanding of safety principles. Our goal is to foster a laboratory environment where safety and scientific progress are inextricably linked.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound may not be fully investigated, we can extrapolate from data on structurally similar compounds, such as other difluorobiphenyls and biphenyl carboxylic acids, to establish a robust safety protocol. The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[2][3][4]

Table 1: Summary of Potential Hazards for Difluorobiphenyl Compounds

Hazard Classification Description Supporting Sources
Skin Irritation Causes skin irritation upon direct contact.[2][3][4] Thermo Fisher Scientific, Tokyo Chemical Industry
Serious Eye Irritation Causes serious eye irritation or damage.[2][3][4] Sigma-Aldrich, Thermo Fisher Scientific, Tokyo Chemical Industry
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[3] Thermo Fisher Scientific
Acute Oral Toxicity Some related compounds are classified as harmful if swallowed. Sigma-Aldrich

| Aquatic Toxicity | Can be toxic to aquatic life with long-lasting effects. | Sigma-Aldrich |

This assessment dictates that our primary objective is to prevent contact with skin and eyes, and to minimize the generation and inhalation of dust or aerosols.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is not a matter of preference but a critical control measure dictated by the hazard assessment. The following PPE is mandatory when handling this compound in a solid (powder) form.

Eye and Face Protection

Your eyes are exceptionally vulnerable to chemical exposure.[5] Due to the risk of serious eye irritation from dust particles or splashes, standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required.[1][5]

  • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfer or dissolution in solvents), a full-face shield should be worn in addition to safety goggles.[5][6] This provides a secondary barrier protecting the entire face.

Hand Protection

Hands are the most likely point of direct contact with the chemical. The choice of glove material is critical for providing an effective barrier.

  • Material: Nitrile gloves are a suitable choice for incidental contact and protection against a wide range of chemicals.[7][8] They offer good resistance to punctures and many solvents.[9]

  • Protocol: Always inspect gloves for tears or defects before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. For tasks with prolonged contact or when handling highly corrosive materials, double-gloving is recommended.[1] After handling the chemical, dispose of the gloves in accordance with applicable laboratory practices and wash your hands thoroughly.[10]

Body Protection

Protecting your skin and personal clothing from contamination is essential.

  • Mandatory: A flame-resistant lab coat should be worn at all times and kept fully fastened.[1] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[7][10]

  • For Larger Quantities: For operations involving larger amounts of the compound, a chemical-resistant apron or coverall provides an additional layer of protection against spills.[5]

Respiratory Protection

Since this compound is a solid, the primary respiratory hazard comes from inhaling fine dust particles.

  • Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or other ventilated enclosure.[7][10] This is the most critical engineering control to minimize inhalation exposure.

  • Secondary Control: If engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates would be required.[1]

Operational Plan: Weighing and Sample Preparation

This section provides a step-by-step protocol for safely weighing the solid compound and preparing a solution, integrating the use of PPE at each stage.

Experimental Workflow: Safe Handling Protocol

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A Verify Fume Hood Functionality B Don Core PPE: Lab Coat, Goggles, Nitrile Gloves A->B Safety Check C Transfer Compound to Weighing Vessel B->C Enter Work Area D Weigh Compound C->D E Add Solvent to Dissolve Compound D->E F Seal Final Solution Container E->F G Clean Spatula and Work Surface F->G Handling Complete H Dispose of Contaminated Weigh Paper/Gloves G->H I Doff PPE in Correct Order (Gloves First) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Step-by-Step Methodology:

  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational. Don your lab coat, chemical splash goggles, and nitrile gloves.[7]

  • Handling in Fume Hood: Place the stock container, a tared weigh boat or vial, spatula, and the destination flask (containing a stir bar, if needed) inside the fume hood.

  • Weighing: Slowly open the stock container. Use a clean spatula to carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust.

  • Transfer: Carefully add the weighed solid to the destination flask.

  • Dissolution: Slowly add the desired solvent to the flask. If necessary, cap the flask and allow it to stir until the solid is fully dissolved.

  • Decontamination: Securely cap the stock container. Clean the spatula and any affected surfaces inside the fume hood with an appropriate solvent and wipe.

  • Waste Disposal: Dispose of the contaminated weigh boat and any cleaning wipes into a designated solid hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them in the designated waste container. Remove your lab coat and goggles.

  • Final Step: Immediately wash your hands thoroughly with soap and water.[10]

Spill and Disposal Procedures

Small Spills

For small spills of the solid material inside a fume hood:

  • Alert others in the immediate area.

  • Wearing your full PPE, gently cover the spill with a compatible absorbent material to prevent dust from becoming airborne.

  • Carefully sweep the absorbed material into a sealed container for proper waste disposal.[1]

  • Decontaminate the area with an appropriate solvent.

For larger spills, evacuate the area and contact your institution's emergency response team.[1]

Disposal Plan

All waste materials, including contaminated gloves, weigh boats, and excess compound, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic waste.[7]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for halogenated organic liquid waste.

  • Compliance: Never dispose of this chemical down the drain.[10] All disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

By adhering to these rigorous PPE and handling protocols, you can confidently and safely work with this compound, ensuring both personal safety and the integrity of your research.

References

  • BenchChem. Safety and handling of fluorinated organic compounds. Benchchem.
  • ChemicalBook. 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5. ChemicalBook.
  • Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich.
  • ChemicalBook. 505082-81-5(3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID) Product Description. ChemicalBook.
  • Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Tokyo Chemical Industry. SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Trimaco. Essential Chemical PPE. Trimaco.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Unknown. Discover the Various Types of PPE for Optimal Chemical Safety. Unknown.
  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.
  • Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2025?. LeelineWork.
  • NIH. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. NIH.
  • Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA).

Sources

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